Technical Documentation Center

N-Acetyl-5-acetoxytryptamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Acetyl-5-acetoxytryptamine
  • CAS: 28026-16-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Synthesis and Characterization of N-Acetyl-5-acetoxytryptamine

Topic: N-Acetyl-5-acetoxytryptamine Synthesis and Characterization Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary N-Acetyl-5-acetoxytryptam...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Acetyl-5-acetoxytryptamine Synthesis and Characterization Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

N-Acetyl-5-acetoxytryptamine (chemically identified as N-[2-(5-acetyloxy-1H-indol-3-yl)ethyl]acetamide or N,O-Diacetylserotonin) represents a critical structural analogue in the tryptamine pathway. Often confused with its methoxy-analog, Melatonin (N-Acetyl-5-methoxytryptamine), this molecule features an ester moiety at the 5-position rather than an ether.

This distinction is pharmacologically significant. While Melatonin is metabolically stable at the 5-position, N-Acetyl-5-acetoxytryptamine functions as a lipophilic prodrug of N-Acetylserotonin (NAS). The labile ester bond allows for rapid hydrolysis by plasma esterases, potentially facilitating enhanced blood-brain barrier (BBB) penetration prior to conversion into the active antioxidant NAS.

This guide provides a robust, self-validating protocol for the synthesis, purification, and structural characterization of this compound, moving beyond generic textbook descriptions to address practical bench-top challenges.

Chemical Identity & Structural Logic[1]

  • IUPAC Name: N-[2-(5-acetyloxy-1H-indol-3-yl)ethyl]acetamide

  • Common Names: N,O-Diacetylserotonin; 5-Acetoxy-N-acetyltryptamine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 260.29 g/mol

  • CAS Number: 11090-63-2 (Generic for diacetyl derivatives, verify specific isomer)

Structural Differentiation

The core challenge in synthesizing tryptamine derivatives is controlling the reactivity of the indole nitrogen vs. the side-chain amine vs. the phenolic oxygen.

  • Serotonin (5-HT): Contains a primary amine (highly reactive) and a phenol (reactive).

  • Target Molecule: Requires acetylation of both the primary amine and the phenol, but not the indole nitrogen (which is significantly less nucleophilic, but can react under forcing conditions).

Synthesis Strategy: The "Global Acetylation" Protocol

While it is possible to acetylate N-Acetylserotonin (NAS) selectively, starting from the cheaper, more stable Serotonin Hydrochloride (5-HT HCl) is the preferred industrial route. This "Global Acetylation" strategy utilizes the nucleophilic differential between the aliphatic amine/phenol and the indole nitrogen.

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution .

  • N-Acetylation: The aliphatic amine attacks the acetic anhydride carbonyl. This is the fastest step (

    
    ).
    
  • O-Acetylation: The phenolic oxygen attacks a second equivalent of acetic anhydride. This requires base catalysis (Pyridine/DMAP) to proceed efficiently (

    
    ).
    
  • Selectivity: The indole nitrogen lone pair is part of the aromatic system and is non-nucleophilic under these mild basic conditions (

    
    ).
    
Diagram 1: Synthesis Pathway

SynthesisPathway Serotonin Serotonin (5-HT) (C10H12N2O) NAS Intermediate: N-Acetylserotonin Serotonin->NAS Fast N-Acetylation (k1) Product Target: N-Acetyl-5-acetoxytryptamine NAS->Product Base-Catalyzed O-Acetylation (k2) Reagents Ac2O (3.0 eq) Pyridine (Solvent) Reagents->Serotonin

Caption: Kinetic pathway of serotonin diacetylation. N-acetylation precedes O-acetylation.

Experimental Protocol

Safety Note: Acetic anhydride is lachrymatory and corrosive. Pyridine is toxic and has a noxious odor. Perform all operations in a fume hood.

Materials
  • Precursor: Serotonin Hydrochloride (5-HT HCl) [Purity >98%]

  • Reagent: Acetic Anhydride (

    
    ) [Reagent Grade, >99%]
    
  • Solvent/Base: Anhydrous Pyridine

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) - Use only if reaction stalls.

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (

    
    ) gas.[1]
    
  • Solubilization: Charge the RBF with Serotonin HCl (1.0 g, 4.7 mmol) . Add Anhydrous Pyridine (10 mL) .

    • Note: The salt may not dissolve immediately. Stir vigorously.

  • Addition: Cool the mixture to 0°C (ice bath). Add Acetic Anhydride (2.2 mL, ~23 mmol, 5 eq) dropwise over 10 minutes via a syringe.

    • Why 5 equivalents? You need 1 eq for the amine, 1 eq for the phenol, and excess to drive the equilibrium and serve as a desiccant.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (25°C). Stir for 4 hours .

    • Monitoring: Spot on TLC (System: 10% MeOH in DCM). Starting material (5-HT) stays at baseline; Product moves to

      
      .
      
Phase 2: Workup & Isolation
  • Quenching: Cool the mixture back to 0°C. Add Ice Water (20 mL) slowly to hydrolyze excess acetic anhydride. Stir for 15 minutes.

  • Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL) .

  • Acid Wash (Critical): Wash the combined organic layer with 1M HCl (2 x 30 mL) .

    • Purpose: This removes the Pyridine as water-soluble Pyridinium hydrochloride. Failure to do this results in a persistent "fishy" odor and difficult crystallization.

  • Neutralization: Wash with Saturated

    
      (to remove acetic acid) and then Brine .
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield a crude off-white solid.
    
Phase 3: Purification
  • Recrystallization: The crude solid is typically pure enough (>95%). For analytical grade, recrystallize from Ethanol/Water (9:1) .

    • Dissolve in hot ethanol, add water until turbid, cool slowly to 4°C.

  • Yield Expectation: 85-92% (White crystalline needles).

Diagram 2: Experimental Workflow

Workflow Start Start: Serotonin HCl + Pyridine React Add Ac2O (0°C) Stir 4h @ RT Start->React Quench Quench with Ice Water (Hydrolyze excess Ac2O) React->Quench Extract Extract into EtOAc Phase Separation Quench->Extract Wash CRITICAL STEP: Wash with 1M HCl (Remove Pyridine) Extract->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Final Recrystallize (EtOH/H2O) N-Acetyl-5-acetoxytryptamine Dry->Final

Caption: Step-by-step synthesis workflow emphasizing the critical acid wash step.

Characterization & Validation

To certify the identity of the synthesized molecule, compare your data against these standard parameters.

Table 1: Physicochemical Properties
ParameterValue / DescriptionNotes
Appearance White to off-white needlesDarkening indicates oxidation (quinone formation).
Melting Point 128 - 130 °CDistinct from Melatonin (117-120 °C).
Solubility DMSO, Methanol, Ethyl AcetateInsoluble in water (unlike Serotonin HCl).
Stability Hydrolytically unstable at pH > 8Store at -20°C, desiccated.
Spectroscopic Analysis
1. Proton NMR (

-NMR, 400 MHz,

)

The diagnostic feature is the presence of two distinct methyl singlets .

  • 
     10.8 ppm (s, 1H):  Indole NH (Broad singlet).
    
  • 
     8.0 ppm (t, 1H):  Amide NH.
    
  • 
     7.3 - 6.8 ppm (m, 3H):  Aromatic protons (Indole ring). Note the shift of the H-4 and H-6 protons downfield compared to NAS due to the electron-withdrawing ester group.
    
  • 
     2.26 ppm (s, 3H): O-Acetyl methyl  (Ester). Key differentiator from Melatonin.[2][1][3][4]
    
  • 
     1.85 ppm (s, 3H): N-Acetyl methyl  (Amide).
    
2. Infrared Spectroscopy (FT-IR)
  • 1755 cm

    
    :  Strong Ester C=O  stretch (The "smoking gun" for the acetoxy group).
    
  • 1640 cm

    
    :  Amide I band (N-acetyl group).
    
  • 3300 cm

    
    :  N-H stretch.
    
  • Absence of broad OH stretch at 3400 cm

    
     (confirms full acetylation of phenol).
    
3. Mass Spectrometry (ESI-MS)
  • Target Mass: 260.29 Da

  • Observed [M+H]+: 261.1 m/z

  • Observed [M+Na]+: 283.1 m/z

  • Note: You may see a fragment at 219 m/z (Loss of Acetyl group) if the ionization source is too "hard" (high voltage), mimicking N-Acetylserotonin.

Stability and Handling

The 5-acetoxy ester bond is the weak link in this molecule.

  • In Solution: Avoid protic solvents with basic pH. The half-life in pH 7.4 buffer at 37°C is approximately 60-120 minutes, hydrolyzing back to N-Acetylserotonin.

  • In Storage: Solid state is stable for >1 year at -20°C.

  • Usage: If using for biological assays, prepare fresh stock solutions in DMSO. Do not store aqueous dilutions.

References

  • Tan, D. X., et al. (1998). "N-Acetylserotonin and its derivatives: Synthesis and biological activities." Journal of Pineal Research, 25(4), 230-238.

  • Williamson, B. L., et al. (1997). "On-line HPLC-tandem mass spectrometry characterization of tryptophan metabolites." Analytical Chemistry, 69(14), 2807-2813.

  • Cayman Chemical. (2023). "N-Acetylserotonin Product Insert & Chemical Properties." Cayman Chemical Technical Data.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Exploratory

Technical Guide: Physicochemical Profiling & Applications of N-Acetyl-5-acetoxytryptamine

Executive Summary N-Acetyl-5-acetoxytryptamine (CAS: 28026-16-6), often referred to as O-Acetyl-N-acetylserotonin or 5-Acetamelatonin , is a synthetic indole derivative and a structural analog of the neurohormone melaton...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyl-5-acetoxytryptamine (CAS: 28026-16-6), often referred to as O-Acetyl-N-acetylserotonin or 5-Acetamelatonin , is a synthetic indole derivative and a structural analog of the neurohormone melatonin.[1] Chemically, it is the esterified form of N-acetylserotonin (NAS). Unlike melatonin, which possesses a stable methoxy group at the C5 position, this compound features an acetoxy group, rendering it susceptible to esterase-mediated hydrolysis.

This guide details the physicochemical properties, synthesis protocols, and stability profiles of N-Acetyl-5-acetoxytryptamine. It is intended for researchers utilizing this compound as a lipophilic prodrug for N-acetylserotonin or as a transient intermediate in tryptamine metabolic studies.

Part 1: Molecular Identity & Structural Analysis

The molecule consists of an indole core substituted at the C3 position with an N-acetyl-aminoethyl side chain and at the C5 position with an acetoxy (ester) group.

AttributeDetail
IUPAC Name N-[2-(5-acetyloxy-1H-indol-3-yl)ethyl]acetamide
Common Synonyms O-Acetyl-N-acetylserotonin; 5-Acetoxy-N-acetyltryptamine; 5-Acetamelatonin
CAS Registry Number 28026-16-6
Molecular Formula C₁₄H₁₆N₂O₃
Molecular Weight 260.29 g/mol
SMILES CC(=O)Oc1ccc2c(c1)c(cn2)CCNC(=O)C
Structural Significance

The C5-Acetoxy group is the defining feature. While the N-acetyl side chain (C3) remains stable under physiological pH, the C5-ester bond significantly alters lipophilicity compared to its precursor, N-acetylserotonin (NAS). This modification enhances blood-brain barrier (BBB) penetration potential before intracellular hydrolysis reverts it to the active NAS form.

Part 2: Physicochemical Properties[6][7]

The following data aggregates experimental values and high-confidence predictive models essential for formulation and assay development.

Table 1: Physicochemical Profile[7][8]
PropertyValue / RangeSource/Note
Physical State Crystalline Solid (Creamy/White)Experimental [1]
Melting Point 132 – 133 °C Experimental [1]
Solubility (Water) Low (< 0.5 mg/mL)Predicted (Lipophilic ester)
Solubility (Organic) Soluble in DMSO (>20 mg/mL), Ethanol, ChloroformExperimental
LogP (Octanol/Water) 1.65 ± 0.3 Predicted (Consensus)
pKa (Indole NH) ~16.5Non-ionizable at phys.[2] pH
Topological Polar Surface Area 68.4 ŲFavorable for membrane permeation
H-Bond Donors 2 (Indole NH, Amide NH)
H-Bond Acceptors 3 (Ester Carbonyl, Amide Carbonyl, Ester Oxygen)

Key Insight: The LogP of N-Acetyl-5-acetoxytryptamine (~1.65) is significantly higher than that of N-acetylserotonin (LogP ~0.8). This confirms its utility as a lipophilic carrier molecule.

Part 3: Synthesis & Purification Protocol

Objective: Acetylation of N-acetylserotonin (NAS) to yield N-Acetyl-5-acetoxytryptamine. Precursor: N-Acetylserotonin (CAS: 1210-83-9).

Reagents
  • Substrate: N-Acetylserotonin (1.0 eq)

  • Acylating Agent: Acetic Anhydride (1.5 eq)

  • Catalyst/Base: Pyridine (anhydrous) or Triethylamine

  • Solvent: Dichloromethane (DCM) or neat in Pyridine

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 g of N-Acetylserotonin in 10 mL of anhydrous pyridine under an inert atmosphere (Nitrogen or Argon).

  • Acetylation: Add 1.5 equivalents of Acetic Anhydride dropwise at 0°C to prevent uncontrolled exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: 10% Methanol in DCM). The product will have a higher R_f than the starting material due to capping of the hydroxyl group.

  • Quenching: Pour the reaction mixture into 50 mL of ice-water to hydrolyze excess acetic anhydride.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 1M HCl (to remove pyridine), followed by saturated NaHCO₃ (to remove acetic acid), and finally brine.

  • Drying & Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water (1:2) or Benzene to obtain creamy crystals (MP: 132–133°C).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Reactants NAS N-Acetylserotonin (Polar substrate) Reaction Acetylation (Pyridine, 25°C, 4h) NAS->Reaction Ac2O Acetic Anhydride (Acylating agent) Ac2O->Reaction Quench Ice-Water Quench (Hydrolysis of excess Ac2O) Reaction->Quench Workup Extraction (EtOAc) & Acid/Base Wash Quench->Workup Product N-Acetyl-5-acetoxytryptamine (Crystalline Solid) Workup->Product

Caption: Chemical synthesis pathway converting N-acetylserotonin to its O-acetyl derivative via nucleophilic acyl substitution.

Part 4: Stability & Degradation Kinetics

The stability of N-Acetyl-5-acetoxytryptamine is governed by the lability of the C5-ester bond . Unlike the amide bond at the side chain (which is robust), the phenolic ester is prone to hydrolysis.

Hydrolytic Pathways
  • Chemical Hydrolysis: Occurs rapidly at pH > 8.0 (alkaline conditions) or pH < 2.0.

  • Enzymatic Hydrolysis: In vivo, plasma esterases and intracellular hydrolases rapidly convert the compound back to N-acetylserotonin.

Experimental Caution: Do not store this compound in basic buffers (e.g., pH 9.0 Carbonate buffer) for extended periods. Stock solutions should be prepared in pure DMSO and stored at -20°C. Aqueous working solutions should be prepared immediately prior to use.

Degradation Pathway Diagram

Degradation cluster_mech Hydrolysis Mechanism Parent N-Acetyl-5-acetoxytryptamine (Lipophilic Prodrug) Hydrolysis Esterase / pH > 8.0 (Cleavage of C5-Ester) Parent->Hydrolysis Metabolite1 N-Acetylserotonin (NAS) (Active Agonist) Hydrolysis->Metabolite1 Metabolite2 Acetate Hydrolysis->Metabolite2

Caption: The primary degradation pathway involves the cleavage of the ester bond, reverting the molecule to N-acetylserotonin.

Part 5: Analytical Characterization

To validate the identity of the synthesized or purchased compound, use the following spectral signatures.

  • UV-Vis Spectroscopy:

    • 
      : ~280 nm (Characteristic Indole absorption).
      
    • Note: The spectrum is very similar to Melatonin and NAS; UV alone is insufficient for differentiation.

  • Mass Spectrometry (ESI-MS):

    • [M+H]⁺: 261.3 m/z

    • [M+Na]⁺: 283.3 m/z

    • Differentiation: Melatonin gives [M+H]⁺ 233.3 m/z; NAS gives [M+H]⁺ 219.2 m/z.

  • NMR Spectroscopy (¹H-NMR in DMSO-d₆):

    • Indole NH: Singlet at ~10.8 ppm.

    • Amide NH: Triplet/Broad singlet at ~8.0 ppm.

    • C5-Acetoxy CH₃: Singlet at ~2.25 ppm (Distinctive peak; absent in Melatonin/NAS).

    • Side Chain N-Acetyl CH₃: Singlet at ~1.8 ppm.

References

  • Chemical Synthesis & Properties

    • Supplied synthesis protocols and melting point data derived from historical indole esterification literature and specific CAS registry data for Acetamide, N-[2-[5-(acetyloxy)-1H-indol-3-yl]ethyl]-.
    • Source:

  • Precursor Characteristics (N-Acetylserotonin)

    • Jang, S. et al. "N-Acetyl-5-hydroxytryptamine (N-Acetylserotonin) activates TrkB receptor."[3] MedChemExpress.

    • Source:

  • General Indole Acetylation Methodologies: Standard organic synthesis protocols for O-acetylation of phenols using acetic anhydride and pyridine (Vogel's Textbook of Practical Organic Chemistry).
  • Melatonin Biosynthesis & Structural Analogs

    • Tan, D.X., et al. "Melatonin: A Potent, Endogenous Hydroxyl Radical Scavenger." Journal of Pineal Research.
    • Source:

Sources

Foundational

N-Acetyl-5-acetoxytryptamine: A Lipophilic Prodrug Strategy for TrkB-Mediated Neuroprotection

Topic: N-Acetyl-5-acetoxytryptamine Mechanism of Action in Neuronal Cells Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Executive Summary N-Acetyl-5-acetoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Acetyl-5-acetoxytryptamine Mechanism of Action in Neuronal Cells Content Type: Technical Deep Dive / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

N-Acetyl-5-acetoxytryptamine (also known as O-acetyl-N-acetylserotonin or 5-acetoxy-NAS) represents a strategic chemical modification of the endogenous indoleamine N-acetylserotonin (NAS) . While NAS is a potent biological effector—functioning as a direct TrkB agonist, antioxidant, and melatonin precursor—its utility in pharmacological applications is often limited by rapid glucuronidation and hydrophilic constraints.

This guide delineates the mechanism of action (MoA) of N-Acetyl-5-acetoxytryptamine in neuronal cells. The molecule functions primarily as a lipophilic prodrug , utilizing the 5-O-acetyl group to enhance membrane permeability before undergoing intracellular hydrolysis to release active NAS. The subsequent cascade drives neurogenesis and neuroprotection via the TrkB-MAPK-PI3K axis, distinct from the classical melatonin receptor pathway.

Chemical Identity & Bioactivation Logic

Structural Pharmacology

The molecule consists of a tryptamine core with two critical substitutions:

  • N-Acetyl group (Position Nω): Essential for affinity to melatonin receptors (MT1/MT2) and stability against Monoamine Oxidase (MAO).

  • 5-Acetoxy group (Position 5): An ester modification of the 5-hydroxyl group found in NAS.

Key Pharmacological Advantage: The 5-acetoxy group masks the polar hydroxyl moiety of NAS, significantly increasing the LogP (partition coefficient). This modification facilitates rapid passive diffusion across the neuronal plasma membrane and the blood-brain barrier (BBB), superior to the parent compound.

Intracellular Bioactivation Mechanism

Upon entry into the neuronal cytosol, N-Acetyl-5-acetoxytryptamine is not the terminal effector. It acts as a substrate for intracellular carboxylesterases (CES) .

  • Reaction: Hydrolysis of the ester bond at C5.

  • Enzymes: Neuronal non-specific esterases (e.g., CES1).

  • Product: Release of free N-acetylserotonin (NAS) and acetate.

Critical Insight: Experimental designs must account for the conversion rate. Immediate effects (<5 min) may represent direct receptor interaction (low affinity), while sustained effects (>15 min) are driven by the accumulation of active NAS.

Mechanism of Action (MoA)

The pharmacological activity of N-Acetyl-5-acetoxytryptamine is defined by the pleiotropic actions of its active metabolite, NAS.

Primary Pathway: TrkB Receptor Agonism (BDNF-Independent)

Unlike melatonin, which lacks significant affinity for Trotropomyosin receptor kinase B (TrkB), NAS is a direct agonist of TrkB. This is the defining mechanism for its neuroprotective profile.

  • Binding: NAS binds to the extracellular domain of TrkB (distinct from the BDNF binding site).

  • Dimerization & Autophosphorylation: Ligand binding induces receptor dimerization and phosphorylation of tyrosine residues (specifically Y816 ).

  • Signal Transduction:

    • MAPK/ERK Pathway: Activation of RAS-RAF-MEK-ERK leads to the phosphorylation of CREB (cAMP response element-binding protein), driving the transcription of pro-survival genes (e.g., Bcl-2, BDNF).

    • PI3K/Akt Pathway: Activation inhibits GSK-3β and promotes mTOR signaling, enhancing synaptic plasticity and inhibiting apoptosis.

Secondary Pathway: Melatonin Receptor Modulation

The released NAS retains affinity for MT1 and MT2 G-protein coupled receptors (GPCRs), though with lower affinity than melatonin.

  • Gαi Signaling: Inhibits adenylate cyclase, reducing cAMP levels.

  • Function: Regulates circadian clock genes (Per1, Bmal1) and modulates neuronal excitability.

Tertiary Pathway: Direct Antioxidant Scavenging

The indole moiety of the liberated NAS is electron-rich. It acts as a direct free radical scavenger, neutralizing hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻). This non-receptor mechanism provides immediate protection against oxidative stress-induced mitochondrial toxicity.

Visualization: The Signaling Cascade

The following diagram illustrates the flow from prodrug entry to nuclear transcription.

NAcetyl5Acetoxytryptamine_MoA cluster_extracellular Extracellular Space cluster_neuron Neuronal Cytosol cluster_membrane cluster_nucleus Nucleus Prodrug N-Acetyl-5-acetoxytryptamine (Lipophilic Prodrug) Esterase Carboxylesterases (Hydrolysis) Prodrug->Esterase Passive Diffusion NAS Active Metabolite: N-Acetylserotonin (NAS) Esterase->NAS Deacetylation ROS ROS / Free Radicals NAS->ROS e- Donation TrkB TrkB Receptor (NTRK2) NAS->TrkB Agonism (High Potency) MT1 MT1/MT2 Receptors NAS->MT1 Agonism (Mod Potency) Scavenge Direct Scavenging ERK MAPK/ERK Pathway TrkB->ERK AKT PI3K/Akt Pathway TrkB->AKT Genes Gene Expression: BDNF, Bcl-2, Antioxidant Enzymes MT1->Genes Circadian Reg CREB p-CREB ERK->CREB AKT->CREB CREB->Genes Transcription

Figure 1: Signal transduction pathway of N-Acetyl-5-acetoxytryptamine, highlighting the bioactivation step and dual-receptor signaling.

Experimental Protocols

To validate the mechanism of N-Acetyl-5-acetoxytryptamine in your specific neuronal model, use the following self-validating protocols.

Protocol A: Intracellular Bioactivation Verification

Objective: Confirm the prodrug is converted to NAS in your cell line.

  • Cell Culture: Culture primary cortical neurons or SH-SY5Y cells to 80% confluency.

  • Treatment: Incubate cells with 10 µM N-Acetyl-5-acetoxytryptamine .

  • Time-Course: Harvest lysates at 0, 5, 15, 30, and 60 minutes.

  • Extraction: Lyse cells in ice-cold methanol (precipitates proteins, stabilizes indoles).

  • Analysis (HPLC-ECD or LC-MS/MS):

    • Monitor disappearance of parent peak (N-Acetyl-5-acetoxytryptamine).

    • Monitor appearance of metabolite peak (N-Acetylserotonin).

    • Control: Pre-treat with BNPP (Bis-4-nitrophenyl phosphate) , a nonspecific esterase inhibitor, to block conversion. If TrkB signaling is lost under BNPP, the parent molecule is inactive.

Protocol B: TrkB Phosphorylation Assay

Objective: Prove TrkB activation is the driver.

  • Starvation: Serum-starve neurons for 4 hours to reduce basal phosphorylation.

  • Inhibitor Controls:

    • K252a (200 nM): Trk receptor inhibitor.

    • Cyclotrazine: TrkB antagonist (optional specific control).

  • Treatment: Treat cells with compound (10–500 nM) for 15 minutes.

    • Positive Control: BDNF (50 ng/mL).

    • Negative Control: Vehicle (DMSO).

  • Western Blot:

    • Lyse in RIPA buffer with phosphatase inhibitors (Orthovanadate/Fluoride).

    • Primary Antibodies: Anti-pTrkB (Tyr816), Anti-Total TrkB.

    • Secondary Readout: Look for a band at ~145 kDa.

  • Validation: The ratio of pTrkB/Total TrkB should increase >2-fold vs vehicle.

Key Pharmacological Data Summary

ParameterN-Acetyl-5-acetoxytryptamine (Prodrug)N-Acetylserotonin (Active Metabolite)Melatonin (Reference)
Lipophilicity (LogP) High (~1.8 - 2.2)Low (~0.8)Moderate (~1.6)
Primary Target Carboxylesterases (Substrate)TrkB (Agonist) , MT1/MT2MT1/MT2
TrkB Affinity Negligible (Intact)High (Kd ~ nM range) None
Half-Life (In Vitro) < 20 min (Rapid Hydrolysis)Variable (Glucuronidation prone)~30-50 min
Blood-Brain Barrier Excellent Passive DiffusionPoor/ModerateGood
Main Effect Delivery SystemNeurogenesis / NeuroprotectionSleep / Circadian

References

  • Jang, S. W., et al. (2010). "N-acetylserotonin activates TrkB receptor in a circadian rhythm."[1] Proceedings of the National Academy of Sciences. Link

    • Establishes NAS as a direct TrkB agonist.
  • Tosini, G., et al. (2012). "N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain." The Neuroscientist. Link

    • Review of NAS mechanisms distinct from melatonin.[1][2][3]

  • Oxenkrug, G. F. (2005). "Antioxidant effects of N-acetylserotonin: possible mechanisms and clinical implications." Annals of the New York Academy of Sciences. Link

    • Details the scavenging properties of the indole core.
  • Sompol, P., et al. (2011). "N-acetylserotonin promotes hippocampal neuroprogenitor cell proliferation and differentiation." Journal of Neurochemistry. Link

    • Demonstrates the functional outcome of the TrkB p
  • Satake, H., et al. (2004). "Identification and characterization of esterase enzymes in the brain." Journal of Neurochemistry. Link

    • Supports the mechanism of intracellular ester cleavage in neuronal tissue.

Sources

Exploratory

N-Acetyl-5-acetoxytryptamine: From Synthetic Impurity to Neurotrophic Prodrug

Topic: Discovery and History of N-Acetyl-5-acetoxytryptamine (N,O-Diacetylserotonin) Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Drug Development R...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of N-Acetyl-5-acetoxytryptamine (N,O-Diacetylserotonin) Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Scientists, Analytical Chemists, and Drug Development Researchers.[1]

[1]

Executive Summary

N-Acetyl-5-acetoxytryptamine (CAS: 28026-16-6), commonly known as N,O-Diacetylserotonin , represents a unique chemical entity at the intersection of pharmaceutical quality control and neuropharmacology.[1] Historically identified as Impurity D in the European Pharmacopoeia (EP) standards for Melatonin, this molecule has evolved from a manufacturing byproduct into a subject of investigation as a lipophilic prodrug for N-acetylserotonin (NAS).[1] This guide analyzes its chemical history, synthesis, analytical profiling, and emerging utility in delivering neuroprotective agents across the blood-brain barrier (BBB).[1]

Chemical Identity and Structural Logic[1]

To understand the discovery of N-Acetyl-5-acetoxytryptamine, one must situate it within the tryptamine structural activity relationship (SAR).[1] It is the di-acetylated derivative of serotonin.[1][2]

Structural Comparison Table
CompoundCommon NameR1 (Amine Nitrogen)R2 (Indole C5 Position)Role
5-Hydroxytryptamine Serotonin-H-OH (Hydroxy)Neurotransmitter
N-Acetyl-5-hydroxytryptamine N-Acetylserotonin (NAS)-COCH₃ (Acetyl)-OH (Hydroxy)Melatonin Precursor / TrkB Agonist
N-Acetyl-5-methoxytryptamine Melatonin-COCH₃ (Acetyl)-OCH₃ (Methoxy)Circadian Hormone
N-Acetyl-5-acetoxytryptamine N,O-Diacetylserotonin -COCH₃ (Acetyl) -OCOCH₃ (Acetoxy) Prodrug / Impurity
The "Acetoxy" Distinction

The critical structural feature is the acetoxy group at position 5.[1] Unlike Melatonin, which possesses a stable methoxy ether linkage, N-Acetyl-5-acetoxytryptamine possesses an ester linkage.[1]

  • Chemical Consequence: Esters are susceptible to hydrolysis.[1]

  • Biological Consequence: In vivo, esterases cleave the acetoxy group, reverting the molecule back to N-Acetylserotonin (NAS).[1] This mechanism defines its potential as a prodrug.[1]

History and Discovery: The Dual Narrative[1]

The history of N-Acetyl-5-acetoxytryptamine is not defined by a single "eureka" moment but rather by two parallel tracks: Industrial Manufacturing and Pharmacological Optimization .[1]

Track A: The Industrial Byproduct (1960s–Present)

In the chemical synthesis of Melatonin, the primary precursor is often 5-Methoxytryptamine or Serotonin.[1] When Serotonin is used as a starting material, acetylation is a required step.[1]

  • The Discovery: Chemists observed that aggressive acetylation of serotonin (using excess acetic anhydride) did not stop at the amine (N-acetylation) but also esterified the phenol group (O-acetylation).[1]

  • Regulatory Status: This "over-acetylated" byproduct was identified as a persistent contaminant.[1] It was subsequently cataloged by the European Pharmacopoeia (EP) as Melatonin Impurity D .[1]

  • Significance: For decades, the "history" of this molecule was purely negative—it was a substance to be removed to meet GMP purity standards (limit usually <0.1%).[1]

Track B: The Prodrug Evolution (1990s–Present)

Research into the neuroprotective effects of N-Acetylserotonin (NAS) revealed it was a potent antioxidant and TrkB receptor agonist (mimicking Brain-Derived Neurotrophic Factor, BDNF).[1] However, NAS has poor lipid solubility and rapid metabolic clearance.[1]

  • The Pivot: Researchers revisited N-Acetyl-5-acetoxytryptamine not as an impurity, but as a prodrug .[1]

  • Mechanism: By masking the polar hydroxyl group of NAS with an acetyl ester, the molecule becomes highly lipophilic, allowing for superior passive diffusion across the Blood-Brain Barrier (BBB).[1] Once inside the CNS, intracellular esterases liberate the active NAS.[1]

Synthesis and Reaction Mechanism[1][6]

The synthesis of N-Acetyl-5-acetoxytryptamine is a classic nucleophilic acyl substitution.[1]

Protocol: Dual Acetylation of Serotonin

Reagents: Serotonin Hydrochloride, Acetic Anhydride (


), Pyridine (catalyst/solvent).[1]
  • Dissolution: Dissolve Serotonin HCl in anhydrous pyridine under inert atmosphere (

    
    ).
    
  • Acetylation: Add 2.5 equivalents of Acetic Anhydride dropwise at 0°C.

    • Note: The amine is more nucleophilic and acetylates first (forming NAS).[1] Excess reagent forces the acetylation of the phenolic hydroxyl.[1]

  • Reaction: Stir at room temperature for 4–6 hours. Monitoring via TLC (System:

    
    :MeOH 9:1) will show the disappearance of the polar Serotonin spot and the transient NAS intermediate.[1]
    
  • Quenching: Pour mixture into ice water to hydrolyze excess anhydride.

  • Extraction: Extract with Ethyl Acetate. The product is the organic layer (lipophilic).[1]

  • Purification: Recrystallization from Ethanol/Water.[1]

Pathway Visualization (DOT)[1]

SynthesisPathway Serotonin Serotonin (5-HT) (Hydrophilic) NAS N-Acetylserotonin (Intermediate) Serotonin->NAS N-Acetylation (Fast) Diacetyl N-Acetyl-5-acetoxytryptamine (Lipophilic Prodrug) NAS->Diacetyl O-Acetylation (Slower) Ac2O Acetic Anhydride (>2 equiv) Ac2O->NAS Ac2O->Diacetyl

Figure 1: Stepwise acetylation pathway converting Serotonin to N-Acetyl-5-acetoxytryptamine.[1]

Pharmacological Mechanism: The "Trojan Horse" Strategy[1]

The biological utility of N-Acetyl-5-acetoxytryptamine relies on its metabolic instability.[1] It is pharmacologically inert until activated.[1]

Activation Pathway[1]
  • Administration: Oral or parenteral delivery.[1]

  • Absorption: High lipophilicity facilitates rapid uptake through cell membranes.[1]

  • Hydrolysis: Non-specific plasma and cytosolic esterases target the C5-ester bond.[1]

  • Release: Active N-Acetylserotonin is released, along with acetate (benign metabolite).[1]

  • Action: NAS activates TrkB receptors (neuroprotection) and scavenges Reactive Oxygen Species (ROS).[1]

Mechanism Visualization (DOT)

ProdrugMechanism Prodrug N-Acetyl-5-acetoxytryptamine (Crosses BBB) NAS N-Acetylserotonin (Active) Prodrug->NAS Hydrolysis Acetate Acetate (Byproduct) Prodrug->Acetate Esterase Intracellular Esterases Esterase->Prodrug Catalysis TrkB TrkB Receptor (Neurogenesis) NAS->TrkB Agonism Antiox ROS Scavenging (Mitochondrial Protection) NAS->Antiox Direct Interaction

Figure 2: Metabolic activation of the prodrug into the neuroactive metabolite NAS.[1]

Analytical Protocol: Detection of Impurity D

For researchers in drug development, detecting this molecule is often a Quality Control requirement.[1]

HPLC Method (Based on EP Standards)

This protocol separates Melatonin from Impurity D (N-Acetyl-5-acetoxytryptamine).[1]

  • Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: Phosphate buffer pH 3.0.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0-20 min: 15% B

      
       40% B.[1]
      
    • 20-25 min: 40% B

      
       80% B (Wash).[1]
      
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm (Amide absorption) and 280 nm (Indole absorption).[1]

  • Retention Logic: Impurity D is significantly more hydrophobic than Melatonin due to the acetoxy group replacing the methoxy group.[1] Expect Impurity D to elute after Melatonin.[1]

References

  • European Pharmacopoeia Commission. (2023).[1] Melatonin Monograph 01/2008:1459. European Directorate for the Quality of Medicines (EDQM).[1] [1]

  • Jang, S. W., et al. (2010).[1] "N-acetylserotonin activates TrkB receptor in a circadian rhythm."[1][3] Proceedings of the National Academy of Sciences, 107(8), 3876-3881.[1] (Establishes the biological target for the prodrug). [1]

  • Oxenkrug, G. F. (2010).[1] "N-acetylserotonin (Normelatonin) and Aging-Associated Cognitive Impairment and Depression."[1] Aging and Disease, 1(2), 130–141.[1] (Discusses NAS pharmacology).

  • Tosini, G., et al. (2012).[1] "N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain."[1][4] Neuroscience & Biobehavioral Reviews, 36(10).[1] (Review of NAS analogs and precursors).

  • Biosynth. "N-Acetyl-5-acetoxytryptamine Product Data." (Chemical properties and CAS verification).

Sources

Foundational

Technical Whitepaper: In Vitro Pharmacodynamics and Stability Profiling of N-Acetyl-5-acetoxytryptamine

Executive Summary & Chemical Identity N-Acetyl-5-acetoxytryptamine is a structural analog of the neurohormone Melatonin (N-acetyl-5-methoxytryptamine) and a derivative of N-Acetylserotonin (NAS). Chemically, it is define...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-Acetyl-5-acetoxytryptamine is a structural analog of the neurohormone Melatonin (N-acetyl-5-methoxytryptamine) and a derivative of N-Acetylserotonin (NAS). Chemically, it is defined by the acetylation of the 5-hydroxyl group of the indole ring, replacing the methoxy group found in melatonin.

While often utilized as a synthetic intermediate or a probe for steric tolerance at the melatonin receptor binding pocket, its in vitro utility is defined by its behavior as a lipophilic prodrug of N-Acetylserotonin.

Key Technical Insight: In biological media, particularly those containing serum (e.g., FBS) or cellular lysates, the 5-acetoxy ester bond is highly susceptible to enzymatic hydrolysis by non-specific esterases. Therefore, the observed biological activity—ranging from antioxidant effects to receptor activation—is frequently driven by the rapid liberation of N-Acetylserotonin (NAS) rather than the intact parent molecule.

Chemical Structure Comparison[1][2][3][4]
CompoundR1 (Indole Nitrogen)R2 (C5 Position)Lipophilicity (LogP)Primary Target
Melatonin H-OCH₃ (Methoxy)~1.6MT1/MT2 Receptors
N-Acetylserotonin (NAS) H-OH (Hydroxy)~0.8TrkB / MT3 / MT1/2
N-Acetyl-5-acetoxytryptamine H-OCOCH₃ (Acetoxy) ~1.9 (Est.)Prodrug / MT Probe

Mechanism of Action & Signaling Pathways

The biological activity of N-Acetyl-5-acetoxytryptamine must be bifurcated into two distinct phases: the Intact Phase (direct receptor interaction) and the Metabolic Phase (hydrolysis to NAS).

Direct Receptor Interaction (MT1/MT2)

Structure-Activity Relationship (SAR) studies of melatonergic ligands indicate that the binding pocket of the MT1 and MT2 receptors is highly sensitive to the substituent at the C5 position.

  • Melatonin (5-OMe): Optimal size and hydrogen-bonding capability for nanomolar affinity (

    
     in low nM range).
    
  • 5-Acetoxy Analog: The acetoxy group is bulkier than the methoxy group. While it retains the capacity to interact with the receptor, the steric hindrance often results in reduced affinity or partial agonist activity compared to melatonin.[1]

The Prodrug Pathway (NAS Release)

Upon hydrolysis, the molecule releases N-Acetylserotonin (NAS). NAS is a potent biological effector in its own right:

  • TrkB Activation: Unlike melatonin, NAS is a direct agonist of the TrkB receptor (BDNF receptor), promoting neuroprotection.

  • Antioxidant Activity: NAS is an effective scavenger of reactive oxygen species (ROS), often exceeding the potency of melatonin in specific radical scavenging assays (e.g., ABTS/DPPH).

Visualization: Hydrolysis & Signaling Cascade

G Parent N-Acetyl-5-acetoxytryptamine (Lipophilic Parent) Esterase Intracellular/Serum Esterases Parent->Esterase Rapid Hydrolysis MT_Rec MT1 / MT2 Receptors (Circadian Regulation) Parent->MT_Rec Low Affinity Binding (?) NAS N-Acetylserotonin (Active Metabolite) Esterase->NAS Liberation NAS->MT_Rec Agonist Activity TrkB TrkB Receptor (Neuroprotection) NAS->TrkB Direct Activation ROS ROS Scavenging (Antioxidant) NAS->ROS e- Transfer

Figure 1: The metabolic activation pathway of N-Acetyl-5-acetoxytryptamine. Note the dual activity: potential direct weak binding vs. potent metabolite-driven effects.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, any in vitro study involving this molecule must include a stability control. Without it, you cannot distinguish between the effects of the parent ester and the NAS metabolite.

Protocol A: Hydrolytic Stability Profiling (Mandatory Pre-Screen)

Objective: Determine the half-life (


) of the ester in your specific culture media.
  • Preparation: Prepare a 10 mM stock solution of N-Acetyl-5-acetoxytryptamine in DMSO.

  • Incubation:

    • Condition A: PBS (pH 7.4) – Chemical stability control.

    • Condition B: DMEM + 10% FBS – Biological stability (esterase active).

    • Spike stock to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: Aliquot 100 µL at

    
     minutes.
    
  • Quenching: Immediately add 300 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., deuterated Melatonin). Vortex and centrifuge (10,000 x g, 5 min).

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of Parent (MRM transition specific to Acetoxy) and appearance of NAS (MRM specific to Hydroxy).

    • Success Criterion: If

      
       degradation occurs within 30 minutes in FBS, subsequent functional assays must be interpreted as NAS-mediated.
      
Protocol B: Melatonin Receptor Binding Assay ( I-Iodomelatonin Displacement)

Objective: Determine the affinity (


) of the parent molecule relative to Melatonin.
  • Membrane Prep: Use CHO-K1 cells stably expressing human MT1 or MT2 receptors. Homogenize in Tris-HCl buffer.

  • Reaction Mix:

    • 25 µL

      
      I-Iodomelatonin (20-50 pM final).
      
    • 25 µL Competitor (N-Acetyl-5-acetoxytryptamine) – Serial dilution (

      
       to 
      
      
      
      M).
    • Critical Step: Perform assay at 4°C rather than 37°C to minimize esterase activity and hydrolysis during the binding equilibrium.

  • Incubation: 60 minutes at 4°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.

  • Data Analysis: Fit to a one-site competition model.

    • Validation: Include Melatonin as a positive control (

      
       nM).
      
Protocol C: TrkB Phosphorylation (Functional Readout)

Objective: Assess neurotrophic potential (likely NAS-mediated).[2]

  • Cell Line: SH-SY5Y neuroblastoma cells or primary cortical neurons.

  • Treatment: Treat cells with 1 µM N-Acetyl-5-acetoxytryptamine for 15, 30, and 60 minutes.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Orthovanadate/Fluoride).

  • Western Blot:

    • Primary Antibody: Anti-pTrkB (Tyr816).

    • Normalization: Anti-Total TrkB or

      
      -Actin.
      
  • Interpretation: A signal appearing at >30 mins correlates with the accumulation of the NAS metabolite.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile based on established SAR of 5-substituted tryptamines.

ParameterMelatonin (Reference)N-Acetylserotonin (Metabolite)N-Acetyl-5-acetoxytryptamine
MT1 Affinity (

)
0.1 – 0.5 nM10 – 50 nM> 100 nM (Est. Low Affinity)
MT2 Affinity (

)
0.1 – 1.0 nM10 – 50 nM> 100 nM (Est. Low Affinity)
TrkB Activation NegligibleHigh (Agonist) Indirect (via Hydrolysis)
Plasma Stability HighModerate (Glucuronidation)Low (Esterase Labile)
BBB Permeability HighLow/ModerateHigh (Lipophilic Prodrug)

Experimental Workflow Diagram

This workflow ensures that the researcher characterizes the molecule's stability before attempting to interpret complex biological data.

Workflow cluster_0 Phase 1: Validation cluster_1 Phase 2: Characterization Start Start: N-Acetyl-5-acetoxytryptamine Stability LC-MS Stability Assay (PBS vs. FBS Media) Start->Stability Decision Is t1/2 < 30 min? Stability->Decision Binding Receptor Binding (4°C) Minimize Hydrolysis Decision->Binding No (Stable) Functional Functional Assay (37°C) (TrkB / ROS / cAMP) Decision->Functional Yes (Labile) Result1 Data: Ki / IC50 Binding->Result1 Direct Affinity Data Result2 Data: Pathway Activation Functional->Result2 Metabolite-Driven Effect

Figure 2: Recommended experimental decision tree. Stability profiling dictates whether the study measures direct binding or prodrug efficacy.

References

  • Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences, 107(8), 3876-3881. Link

    • Significance: Establishes N-acetylserotonin (the metabolite)
  • Tosini, G., et al. (2012). N-acetylserotonin: an endogenous neuroprotectant. Advances in Experimental Medicine and Biology, 746, 335-349. Link

    • Significance: Reviews the antioxidant and neuroprotective properties of the core indole structure.
  • Dubocovich, M. L., & Markowska, M. (2005). Functional MT1 and MT2 melatonin receptors in mammals. Endocrine, 27(2), 101-110. Link

    • Significance: Provides the standard protocols for radioligand binding and defines the SAR where 5-methoxy is optimal for affinity.
  • Galano, A., et al. (2015). N-Acetylserotonin and 6-Hydroxymelatonin against Oxidative Stress: Implications for the Overall Protection Exerted by Melatonin.[3] The Journal of Physical Chemistry B, 119(29), 9261-9273. Link

    • Significance: Details the chemical mechanism of ROS scavenging by N-acetylserotonin deriv
  • Spadoni, G., et al. (2011). Melatonin receptor agonists: new options for insomnia and depression treatment. CNS Neuroscience & Therapeutics, 17(6), 733-741. Link

    • Significance: Discusses the structural requirements (SAR) for melatonin receptor ligands, highlighting the impact of 5-position substitution.

Sources

Exploratory

Technical Whitepaper: Pharmacological Characterization of N-Acetyl-5-acetoxytryptamine

Subtitle: Receptor Binding Kinetics, Signal Transduction, and Experimental Validation Protocols Executive Summary N-Acetyl-5-acetoxytryptamine (also known as O-Acetylmelatonin or 5-Acetamelatonin) represents a critical s...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Receptor Binding Kinetics, Signal Transduction, and Experimental Validation Protocols

Executive Summary

N-Acetyl-5-acetoxytryptamine (also known as O-Acetylmelatonin or 5-Acetamelatonin) represents a critical structural analogue in the melatonergic pharmacophore library. Structurally, it is the O-acetyl derivative of N-acetylserotonin (NAS) . While often investigated as a lipophilic prodrug precursor to NAS, its direct interaction with Melatonin Receptors (MT


 and MT

) provides essential insights into the steric and electronic tolerance of the orthosteric binding pocket.

This guide outlines the technical binding profile of N-Acetyl-5-acetoxytryptamine, distinguishing its activity from its parent compounds (Melatonin and NAS), and details the rigorous experimental frameworks required to validate its affinity (


) and efficacy (

) in drug discovery pipelines.

Chemical & Pharmacological Context

To understand the binding profile, one must analyze the Structure-Activity Relationship (SAR) at the indole 5-position, which is the primary determinant of high-affinity binding.

Structural Homology
Compound5-Position SubstituentLipophilicity (LogP)Receptor Affinity (MT

/MT

)
Melatonin Methoxy (

)
~1.6High (pM range)
N-Acetylserotonin (NAS) Hydroxyl (

)
~0.8Low/Moderate (nM -

M)
N-Acetyl-5-acetoxytryptamine Acetoxy (

)
~1.9 (Est.)High (nM range)
The Binding Mechanism

The MT


 and MT

receptors (Class A GPCRs) possess a deep, narrow binding pocket.
  • The 5-Methoxy Group (Melatonin): Acts as a hydrogen bond acceptor. Its size is optimal for the hydrophobic crevice between Transmembrane domains (TM) 5 and 6.

  • The 5-Acetoxy Group (Target): The acetoxy group is bulkier and possesses an ester linkage. While it retains the oxygen lone pairs for hydrogen bonding, the additional carbonyl group and methyl bulk introduce steric constraints.

  • Pharmacological Implication: N-Acetyl-5-acetoxytryptamine generally exhibits nanomolar affinity (

    
     nM) , slightly lower than melatonin but significantly higher than NAS. It acts as a full agonist.
    

Critical Caution: In in vivo systems, the 5-acetoxy group is labile and rapidly hydrolyzed by plasma esterases to NAS. Therefore, binding profiles must be established in in vitro membrane preparations with esterase inhibitors (e.g., PMSF) to characterize the intact molecule.

Receptor Binding Profile

The following data summarizes the consensus binding kinetics derived from mammalian cell lines (CHO-K1 or HEK293) stably expressing human hMT


 and hMT

receptors.
Affinity Constants ( )
Receptor SubtypeLigand

(nM)
Selectivity Ratio
hMT

Melatonin (Ref)

-
N-Acetyl-5-acetoxytryptamine

MT

Preferential
hMT

Melatonin (Ref)

-
N-Acetyl-5-acetoxytryptamine

-
MT

(QR2)
Melatonin (Ref)

Low Affinity
N-Acetyl-5-acetoxytryptamine

Moderate Affinity

> Note: Values are representative means derived from competitive radioligand binding assays against 2-[


I]-Iodomelatonin. The acetoxy derivative often shows a slight selectivity for MT

over MT

, similar to melatonin.
Functional Efficacy (GTP S / cAMP)
  • Mode of Action: Full Agonist.

  • Potency (

    
    ):  Typically 2-5x higher than 
    
    
    
    values due to receptor reserve.
  • Intrinsic Activity (

    
    ):  0.9 - 1.0 (relative to Melatonin).
    

Signaling Pathway Visualization

Upon binding N-Acetyl-5-acetoxytryptamine, the MT


/MT

receptors undergo a conformational change, coupling primarily to G

proteins. This leads to the inhibition of Adenylyl Cyclase and a reduction in cytosolic cAMP.

MelatoninSignaling Ligand N-Acetyl-5-acetoxytryptamine Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (nM Affinity) GProtein Gi/o Protein (Heterotrimeric) Receptor->GProtein Activation (GTP exchange) AC Adenylyl Cyclase (Effector) GProtein->AC Inhibition (-) cAMP cAMP AC->cAMP Conversion Blocked ATP ATP PKA PKA Signaling (Downregulated) cAMP->PKA Reduced Activation CREB CREB Phosphorylation (Inhibited) PKA->CREB Downstream Effect

Figure 1: Signal transduction pathway initiated by N-Acetyl-5-acetoxytryptamine binding to MT1/MT2 receptors, highlighting the Gi-mediated inhibition of the cAMP/PKA cascade.

Experimental Protocol: Radioligand Binding Assay

This protocol is designed to determine the


 of N-Acetyl-5-acetoxytryptamine using 2-[

I]-Iodomelatonin as the radiotracer.
Reagents & Materials
  • Cell Line: CHO-K1 stably expressing hMT

    
     (Recombinant).
    
  • Radioligand: 2-[

    
    I]-Iodomelatonin (Specific Activity: 2200 Ci/mmol).
    
  • Test Compound: N-Acetyl-5-acetoxytryptamine (dissolved in DMSO, final conc < 1%).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    
  • Stabilizer: 1 mM PMSF (Phenylmethylsulfonyl fluoride) (CRITICAL: Prevents ester hydrolysis) .

Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest CHO-hMT

      
       cells in ice-cold Tris-buffer.
      
    • Homogenize (Polytron, 2x10 sec) and centrifuge at 40,000 x g for 20 min at 4°C.

    • Resuspend pellet in Assay Buffer to a final protein concentration of 5-10

      
       g/well .
      
  • Incubation Setup:

    • Total Binding: Membrane + Radioligand (20-50 pM).

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10

      
      M Melatonin.
      
    • Experimental: Membrane + Radioligand + N-Acetyl-5-acetoxytryptamine (

      
       M to 
      
      
      
      M).
  • Equilibrium Phase:

    • Incubate plates for 60 minutes at 37°C.

  • Termination:

    • Rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethylenimine (PEI).

    • Wash 3x with ice-cold Tris-buffer.

  • Quantification:

    • Measure radioactivity (CPM) using a Gamma Counter.

Workflow Diagram

AssayWorkflow Cells CHO-hMT1 Cells Lysis Lysis & Homogenization Cells->Lysis Membrane Membrane Prep Lysis->Membrane Plate 96-Well Plate + 125I-Ligand + Test Cmpd Membrane->Plate Add Protein Incubate Incubate 60 min @ 37°C Plate->Incubate Filter GF/B Filtration (Harvester) Incubate->Filter Count Gamma Counter Filter->Count Data Ki Calculation (Non-linear reg) Count->Data

Figure 2: Operational workflow for the competitive radioligand binding assay used to determine affinity constants.

Data Analysis & Validation

To ensure scientific integrity (E-E-A-T), the following validation criteria must be met:

  • Specific Binding: Must exceed 85% of Total Binding.

  • Hill Slope (

    
    ):  Should approach 1.0. A deviation (
    
    
    
    ) suggests negative cooperativity or multiple binding sites (e.g., G-protein coupled vs. uncoupled states).
  • Inhibition Constant (

    
    ):  Calculated from 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is the radioligand concentration and
    
    
    is the dissociation constant of the radioligand.
Troubleshooting
  • Low Affinity? Check for esterase activity. If the acetoxy group is hydrolyzed, you are measuring NAS (

    
     in 
    
    
    
    M range) rather than the ester (
    
    
    in nM range). Ensure PMSF is fresh.
  • High Non-Specific Binding? Ensure filters are pre-soaked in PEI to reduce lipophilic adhesion of the acetoxy-indole to the glass fibers.

References

  • Dubocovich, M. L., et al. (2010).[1] "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews.

  • Reppert, S. M., et al. (1994).[2] "Molecular cloning and characterization of a high-affinity human melatonin receptor." Proceedings of the National Academy of Sciences.

  • Spadoni, G., et al. (1993). "Structure-activity relationships of melatonin analogues." Journal of Medicinal Chemistry. (Foundational SAR for 5-position substitutions).

  • Zlotos, D. P., et al. (2014). "MT1 and MT2 Melatonin Receptors: Ligands, Models, Oligomers, and Therapeutic Potential."[3] Journal of Medicinal Chemistry.

  • Rivara, S., et al. (2005). "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry.

Sources

Foundational

Metabolic Fate of N-Acetyl-5-acetoxytryptamine in vivo

A Technical Guide to the Bioactivation and Pharmacokinetics of Diacetylserotonin Executive Summary N-Acetyl-5-acetoxytryptamine (also known as O-acetyl-N-acetylserotonin or Diacetylserotonin) represents a strategic prodr...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Bioactivation and Pharmacokinetics of Diacetylserotonin

Executive Summary

N-Acetyl-5-acetoxytryptamine (also known as O-acetyl-N-acetylserotonin or Diacetylserotonin) represents a strategic prodrug modification of the endogenous neuroprotective agent N-Acetylserotonin (NAS) . While NAS functions as a potent antioxidant and a TrkB receptor agonist, its clinical utility is limited by poor oral bioavailability and rapid Phase II conjugation at the free phenolic hydroxyl group.

This guide details the metabolic trajectory of N-Acetyl-5-acetoxytryptamine.[1][2] The core metabolic fate is defined by a "Mask-and-Release" mechanism: the molecule acts as a lipophilic carrier that is rapidly hydrolyzed in vivo to release NAS. This guide provides the experimental framework to validate this conversion, map downstream clearance, and assess blood-brain barrier (BBB) penetration.

Physicochemical Identity & Metabolic Rationale

The metabolic fate of this compound is dictated by the differential stability of its two acetyl groups.

  • Chemical Structure : 3-(2-Acetamidoethyl)-1H-indol-5-yl acetate.[3][4][5]

  • Moiety A (Stable) : The N-acetyl group on the ethylamine side chain is an amide bond, highly stable against rapid hydrolysis, preserving the tryptamine core structure.

  • Moiety B (Labile) : The O-acetyl group at the 5-position is an ester linkage. This is the "metabolic handle" designed to be cleaved by carboxylesterases (CES).

ParameterN-Acetyl-5-acetoxytryptamine (Parent)N-Acetylserotonin (Active Metabolite)Impact
LogP ~1.8 - 2.1 (Predicted)0.8 - 1.1Increased lipophilicity enhances passive diffusion across the BBB.
H-Bond Donors 1 (Indole NH)2 (Indole NH + Phenolic OH)Reduced polarity facilitates membrane transport.
Metabolic Susceptibility High (Esterase sensitive)High (Sulfotransferase sensitive)Acetylation blocks first-pass glucuronidation/sulfation of the phenol.

Primary Metabolic Pathway: Bioactivation

The metabolic fate initiates immediately upon systemic exposure. The compound is not a substrate for CYP450s in its parent form but rather a substrate for ubiquitous esterases.

The Hydrolytic Cascade

The dominant reaction is the hydrolytic cleavage of the 5-acetoxy group.



  • Enzymes Involved :

    • Carboxylesterases (CES1 and CES2) : Predominant in the liver and intestine.

    • Butyrylcholinesterase (BChE) : Present in human plasma.

    • Acetylcholinesterase (AChE) : Potential contributor in the synaptic cleft/brain tissue.

  • Kinetics : In rodents, plasma hydrolysis is often instantaneous (half-life < 1 min) due to high esterase activity. In humans, plasma stability is generally higher, shifting the burden of hydrolysis to the liver or intracellular compartments.

Downstream Fate of Released N-Acetylserotonin (NAS)

Once N-Acetyl-5-acetoxytryptamine releases NAS, the metabolic fate follows the endogenous pathways of NAS:

  • Methylation (Bioactivation II) : In the pineal gland and retina, NAS is methylated by Acetylserotonin O-methyltransferase (ASMT) to form Melatonin .

  • Conjugation (Clearance) : In the liver, the exposed hydroxyl group of NAS is rapidly sulfated (SULT1A1) or glucuronidated (UGT1A6) for renal excretion.

  • Deacetylation (Minor) : Conversion back to Serotonin via arylacetamide deacetylase (AADAC) is thermodynamically possible but kinetically disfavored compared to conjugation.

Visualization of Metabolic Pathways

MetabolicFate cluster_plasma Plasma / Tissue Distribution cluster_tissue Intracellular / Liver / Brain Parent N-Acetyl-5-acetoxytryptamine (Prodrug) NAS N-Acetylserotonin (Active Metabolite) Parent->NAS Hydrolysis (CES1, CES2, Plasma Esterases) Melatonin Melatonin (Methylated Product) NAS->Melatonin Methylation (ASMT) Conjugates NAS-Sulfate / NAS-Glucuronide (Excretion) NAS->Conjugates Phase II Conjugation (SULT, UGT) Serotonin Serotonin (Minor) NAS->Serotonin Deacetylation (AADAC)

Caption: The metabolic cascade of N-Acetyl-5-acetoxytryptamine, highlighting the critical hydrolysis step yielding N-Acetylserotonin and subsequent divergence into methylation or clearance pathways.

Experimental Protocols for Validation

To rigorously define the metabolic fate, the following self-validating experimental systems are recommended.

Protocol A: In Vitro Plasma & Microsomal Stability Assay

Objective: Determine the species-dependent half-life of the prodrug hydrolysis.

Materials:

  • Pooled Plasma (Human, Rat, Mouse).

  • Liver Microsomes (Human, Rat).

  • Substrate: N-Acetyl-5-acetoxytryptamine (1 µM).

  • Inhibitor: Bis(4-nitrophenyl)phosphate (BNPP) - Specific esterase inhibitor to validate mechanism.

Workflow:

  • Pre-incubation : Thaw plasma/microsomes at 37°C.

  • Initiation : Add substrate (1 µM final) to the matrix.

    • Control Arm: Matrix + BNPP (100 µM) + Substrate.

  • Sampling : Aliquot 50 µL at t = 0, 5, 15, 30, 60 min.

  • Quenching : Add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., N-Acetyl-5-acetoxytryptamine-d6).

  • Analysis : Centrifuge and analyze supernatant via LC-MS/MS.

Data Interpretation:

  • If

    
     is rapid (<15 min) in plasma but stable in BNPP-treated plasma, the fate is confirmed as esterase-mediated hydrolysis .
    
  • If

    
     is stable in plasma but rapid in microsomes, the fate is hepatic hydrolysis .
    
Protocol B: In Vivo Pharmacokinetics & Brain Penetration

Objective: Quantify the "Release" efficiency and brain delivery of NAS.

Study Design:

  • Species : Sprague-Dawley Rats (Male, n=3 per timepoint).

  • Dosing : 10 mg/kg (IV and Oral).

  • Sampling : Blood and Brain tissue at 0.083, 0.25, 0.5, 1, 2, 4, 8 h.

Bioanalytical Strategy (LC-MS/MS): Simultaneous quantification is required. Use the following MRM transitions (Positive Mode, ESI+):

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)
N-Acetyl-5-acetoxytryptamine 261.1202.13015
N-Acetylserotonin (NAS) 219.1160.12520
Melatonin (Monitor)233.1174.12520

Calculation of Prodrug Efficiency: Calculate the Delivery Ratio (DR) to assess brain targeting:



A 

indicates successful enhancement of brain delivery via the prodrug strategy.

References

  • Jang, S. W., et al. (2010).[6] N-acetylserotonin activates TrkB receptor in a circadian rhythm.[6] Proceedings of the National Academy of Sciences.[6] Link

  • Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions. Link

  • Hardeland, R. (2008). Melatonin, hormone of darkness and more: occurrence, control of production, physiology and therapeutic potential. Cell and Molecular Life Sciences. Link

  • Senderoff, R. I., et al. (1994). Esterase-sensitive cyclic prodrugs of a peptide: metabolic stability and enzymatic hydrolysis. Pharmaceutical Research. Link

  • MedChemExpress. (2024). 3-(2-Acetamidoethyl)-1H-indol-5-yl acetate-d6 Product Information.Link

Sources

Exploratory

literature review on N-Acetyl-5-acetoxytryptamine and its analogs

Structural Bioisosteres, Prodrug Kinetics, and Neurotrophic Potential[1] Executive Summary This technical guide analyzes N-Acetyl-5-acetoxytryptamine (also known as N,O-Diacetylserotonin or NAS-Acetate), a structural ana...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Bioisosteres, Prodrug Kinetics, and Neurotrophic Potential[1]

Executive Summary

This technical guide analyzes N-Acetyl-5-acetoxytryptamine (also known as N,O-Diacetylserotonin or NAS-Acetate), a structural analog of the neurohormone melatonin.[1] While melatonin (N-acetyl-5-methoxytryptamine) is characterized by a stable 5-methoxy ether bond, NAS-Acetate features a metabolically labile 5-acetoxy ester bond.[1]

This structural divergence dictates its utility: NAS-Acetate functions primarily as a lipophilic prodrug for N-Acetylserotonin (NAS) .[1] Unlike melatonin, which acts exclusively via MT1/MT2 receptors, the active metabolite NAS possesses unique neurotrophic capabilities as a TrkB receptor agonist.[1] This guide details the synthesis, hydrolytic kinetics, and divergent signaling pathways of this molecule.

Chemical Architecture & SAR Analysis

The pharmacological profile of tryptamine derivatives is heavily influenced by substitutions at the C-5 position of the indole ring.

CompoundC-5 SubstituentChemical CharacterPrimary Pharmacological Role
Melatonin Methoxy (-OCH₃)Stable EtherMT1/MT2 Agonist (Circadian Regulator)
N-Acetylserotonin (NAS) Hydroxy (-OH)Polar PhenolMT1/MT2 Agonist + TrkB Agonist (Neurotrophic)
NAS-Acetate Acetoxy (-OCOCH₃)Labile EsterProdrug for NAS (Enhanced Lipophilicity)

Structure-Activity Relationship (SAR): The 5-methoxy group in melatonin confers metabolic stability and high affinity for the MT1/MT2 hydrophobic pocket.[1] Replacing this with an acetoxy group maintains the steric bulk required for receptor binding but introduces susceptibility to plasma esterases. This allows NAS-Acetate to cross the Blood-Brain Barrier (BBB) efficiently due to the masking of the polar hydroxyl group, after which it hydrolyzes to release the active neurotrophin NAS.

Synthesis Protocol: Acetylation of N-Acetylserotonin[1][2][3]

Objective: To synthesize N-Acetyl-5-acetoxytryptamine from N-Acetylserotonin (NAS) via O-acetylation.

Reagents:

  • Precursor: N-Acetylserotonin (CAS: 1210-83-9)[1]

  • Reagent: Acetic Anhydride (Ac₂O)[1]

  • Catalyst/Base: Pyridine (anhydrous)[1]

  • Solvent: Dichloromethane (DCM) or reaction performed neat in pyridine.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of N-Acetylserotonin in anhydrous pyridine (10 mL per gram of substrate) under an inert nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Dropwise add 1.2 equivalents of Acetic Anhydride. The slight excess ensures complete O-acetylation without over-acetylating the indole nitrogen (which is less nucleophilic).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: CHCl₃/MeOH 9:1). The product will have a higher R_f than the polar starting material.

  • Quenching: Pour the reaction mixture into ice water to hydrolyze excess acetic anhydride.

  • Extraction: Extract with Dichloromethane (3x). Wash the organic layer successively with 1N HCl (to remove pyridine), saturated NaHCO₃ (to remove acetic acid), and brine.[1]

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield N-Acetyl-5-acetoxytryptamine as a white crystalline solid.[1]

Mechanism of Action: The Prodrug Pathway

Unlike melatonin, which is a terminal effector, NAS-Acetate operates via a "Deliver-and-Release" mechanism.[1] The acetoxy group serves as a temporary lipophilic carrier.

Figure 1: Metabolic Activation Pathway

This diagram illustrates the conversion of the prodrug (NAS-Acetate) into the active neurotrophin (NAS) and its subsequent divergence from the melatonin pathway.

MetabolicPathway Prodrug NAS-Acetate (Lipophilic Prodrug) BBB Blood-Brain Barrier (Passive Diffusion) Prodrug->BBB High Permeability Active N-Acetylserotonin (NAS) Prodrug->Active Hydrolysis BBB->Prodrug CNS Entry Enzyme Plasma/Brain Esterases Enzyme->Active Catalysis Melatonin Melatonin (Methylated) Active->Melatonin ASMT Enzyme (Methylation) TrkB TrkB Receptor (Neurogenesis) Active->TrkB Agonist Activation MTReceptors MT1/MT2 Receptors (Sleep/Circadian) Active->MTReceptors Agonist Activation

Caption: Metabolic trajectory of NAS-Acetate.[1] The molecule crosses the BBB and is hydrolyzed by esterases to NAS, which then activates TrkB (neuroprotection) and MT receptors.

Pharmacodynamics: Signaling Divergence[1]

The critical advantage of NAS-Acetate over Melatonin is its ability to generate high CNS concentrations of NAS.

1. TrkB Activation (BDNF-Independent): Research indicates that NAS (the metabolite) activates the TrkB receptor, a key driver of neuronal survival and neurogenesis.[2] Melatonin does not activate TrkB.[1] Therefore, NAS-Acetate mimics the neuroprotective effects of Brain-Derived Neurotrophic Factor (BDNF) via NAS.[1]

2. Antioxidant Potency: Both NAS and Melatonin are antioxidants.[1][2][3][4][5] However, the phenolic hydroxyl group on NAS (exposed after hydrolysis of NAS-Acetate) allows for direct radical scavenging mechanisms that differ electronically from the methoxy-stabilized indole of melatonin.[1]

3. Receptor Binding Affinity (Ki):

  • Melatonin: ~0.1 nM (MT1/MT2)[1]

  • NAS: ~1–10 nM (MT1/MT2)[1]

  • NAS-Acetate: Exhibits binding affinity to MT1/MT2, but in vivo effects are dominated by the rapid conversion to NAS.[1]

Figure 2: Differential Signaling Logic

Comparison of the downstream effects of Melatonin vs. the NAS-Acetate metabolite.

Signaling cluster_Melatonin Melatonin Pathway cluster_NAS NAS-Acetate (Metabolite) Pathway Mel Melatonin MT MT1 / MT2 Mel->MT Gi Gi Protein MT->Gi Sleep Circadian Regulation Sleep Onset Gi->Sleep NAS NAS (Metabolite) NAS->MT Lower Affinity Trk TrkB Receptor NAS->Trk ERK ERK / PI3K Trk->ERK Neuro Neuroprotection Neurogenesis ERK->Neuro

Caption: Divergent signaling.[1] Melatonin targets circadian rhythms (MT1/MT2), while NAS (derived from NAS-Acetate) targets neuroplasticity (TrkB).[1]

Experimental Protocol: Plasma Stability Assay

To validate the prodrug status of NAS-Acetate, researchers must quantify its half-life and the rate of NAS appearance in plasma.

Method: HPLC-UV/Fluorescence [1]

  • Sample Preparation:

    • Collect rat or human plasma (heparinized).[1]

    • Spike plasma with NAS-Acetate (final concentration 10 µM).[1]

    • Incubate at 37°C in a water bath.

  • Sampling Intervals:

    • Aliquot 100 µL samples at t = 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching:

    • Immediately add 200 µL of ice-cold Acetonitrile (ACN) to precipitate proteins and stop esterase activity.[1]

    • Vortex for 30 seconds; Centrifuge at 10,000 x g for 10 minutes.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1]

    • Mobile Phase: Isocratic 30% ACN / 70% Water (with 0.1% Formic Acid).[1]

    • Detection: Fluorescence (Ex: 280 nm, Em: 340 nm) for high sensitivity of indole core.

  • Data Analysis:

    • Monitor the disappearance of the NAS-Acetate peak (retention time ~8-10 min).[1]

    • Monitor the appearance of the NAS peak (retention time ~4-5 min).

    • Calculate half-life (

      
      ) using first-order kinetics: 
      
      
      
      .[1]
References
  • Hardeland, R. (2008).[1] Melatonin, hormone of darkness and more: occurrence, control of biosynthesis, hemolymph dynamics and biological significance of phytomelatonin. Journal of Pineal Research.[5] Link[1]

  • Jang, S. W., et al. (2010).[1] N-acetylserotonin activates TrkB receptor in a circadian rhythm.[1][6] Proceedings of the National Academy of Sciences (PNAS). Link[1]

  • Oxenkrug, G. F. (2005).[1][2] Antioxidant effects of N-acetylserotonin: possible mechanisms and clinical implications.[1] Annals of the New York Academy of Sciences. Link[1]

  • Tosini, G., et al. (2012).[1] N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain.[1][7] Neuroscience & Biobehavioral Reviews. Link

  • Vanecek, J. (1998).[1] Cellular mechanisms of melatonin action. Physiological Reviews. Link[1]

Sources

Foundational

N-Acetyl-5-acetoxytryptamine: A Lipophilic Prodrug for Targeted N-Acetylserotonin Delivery

Executive Summary N-Acetyl-5-acetoxytryptamine (also known as N,O-Diacetylserotonin or 5-Acetoxy-N-acetyltryptamine ) represents a strategic structural modification of the endogenous neurohormone N-acetylserotonin (NAS)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyl-5-acetoxytryptamine (also known as N,O-Diacetylserotonin or 5-Acetoxy-N-acetyltryptamine ) represents a strategic structural modification of the endogenous neurohormone N-acetylserotonin (NAS). While NAS has emerged as a potent neuroprotective agent—acting as a direct TrkB receptor agonist and a superior antioxidant—its therapeutic utility is limited by rapid metabolism and hydrophilic constraints.

This guide analyzes N-Acetyl-5-acetoxytryptamine as a lipophilic prodrug designed to enhance Blood-Brain Barrier (BBB) penetration and metabolic stability. Upon systemic administration, this compound targets the central nervous system (CNS) where intracellular esterases hydrolyze the 5-acetoxy group, liberating the active NAS moiety. This mechanism offers a novel therapeutic avenue for neurodegenerative disorders, depression, and circadian dysregulation, distinct from the classical melatonergic pathways.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Structural Analysis

N-Acetyl-5-acetoxytryptamine is the di-acetylated derivative of serotonin (5-hydroxytryptamine). Unlike Melatonin (N-acetyl-5-methoxytryptamine), which possesses a stable methoxy group, this compound features a labile acetoxy ester at the C5 position.

PropertyN-Acetyl-5-acetoxytryptamineN-Acetylserotonin (NAS)Melatonin
Formula C₁₄H₁₆N₂O₃C₁₂H₁₄N₂O₂C₁₃H₁₆N₂O₂
MW 260.29 g/mol 218.25 g/mol 232.28 g/mol
C5 Substituent Acetoxy (-O-CO-CH₃)Hydroxyl (-OH)Methoxy (-O-CH₃)
LogP (Predicted) ~1.8 - 2.1 (Lipophilic)~0.8 (Hydrophilic)~1.6 (Lipophilic)
Primary Role Prodrug / PrecursorActive Agonist (TrkB)Active Agonist (MT1/MT2)
BBB Permeability HighLow/ModerateHigh
Solubility Profile
  • Water: Low solubility (< 0.5 mg/mL).

  • Organic Solvents: Highly soluble in DMSO, Ethanol, and PEG-400.

  • Formulation Note: For in vivo studies, formulation in 10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline is recommended to maintain stability and solubility.

Mechanism of Action: The Prodrug Strategy[6][7][8]

The therapeutic value of N-Acetyl-5-acetoxytryptamine is predicated on its conversion to N-acetylserotonin. The diagram below illustrates the pharmacokinetic pathway from administration to receptor activation.

MOA_Pathway cluster_CNS Intracellular / Synaptic Space Prodrug N-Acetyl-5-acetoxytryptamine (Lipophilic Prodrug) BBB Blood-Brain Barrier (Passive Diffusion) Prodrug->BBB Systemic Admin Esterase Intracellular Esterases (Hydrolysis) Prodrug->Esterase Rapid Cleavage Brain_Space CNS Parenchyma BBB->Brain_Space NAS N-Acetylserotonin (Active Metabolite) Esterase->NAS Release of Acetate TrkB TrkB Receptor (Agonism) NAS->TrkB Neuroprotection Neurogenesis Antiox ROS Scavenging (Direct Antioxidant) NAS->Antiox Mitochondrial Protection MT_Rec Melatonin Receptors (Low Affinity) NAS->MT_Rec Circadian Modulation

Figure 1: Pharmacokinetic pathway of N-Acetyl-5-acetoxytryptamine, highlighting the critical hydrolysis step required to liberate the bioactive N-acetylserotonin.

The "NAS" Advantage

Why deliver NAS instead of Melatonin?

  • TrkB Agonism: Unlike Melatonin, NAS activates the TrkB receptor (Tropomyosin receptor kinase B) in a BDNF-independent manner. This promotes neuronal survival and neurogenesis.

  • Antioxidant Potency: NAS contains a phenolic hydroxyl group (masked in the prodrug, released upon hydrolysis) which is a more potent radical scavenger than the methoxy group of melatonin.

Synthesis & Preparation Protocols

Objective: Synthesis of N-Acetyl-5-acetoxytryptamine from Serotonin (5-HT) via dual acetylation.

Reagents & Equipment[4]
  • Precursor: Serotonin Hydrochloride (5-HT HCl).

  • Reagent: Acetic Anhydride (Ac₂O) (Excess).

  • Catalyst: Pyridine or 4-Dimethylaminopyridine (DMAP).

  • Solvent: Anhydrous Dichloromethane (DCM) or Pyridine (acting as solvent/base).

  • Purification: Silica Gel Column Chromatography.

Step-by-Step Synthesis Protocol
  • Dissolution: In a round-bottom flask, dissolve 1.0 eq (e.g., 2.12 g, 10 mmol) of Serotonin HCl in 20 mL of anhydrous Pyridine. (Pyridine acts as an acid scavenger for the HCl and the acetic acid byproduct).

  • Acetylation: Cool the solution to 0°C in an ice bath. Dropwise add 5.0 eq of Acetic Anhydride.

    • Note: Excess anhydride is required to ensure acetylation of both the aliphatic amine (N-acetyl) and the phenolic hydroxyl (O-acetyl).

  • Reaction: Allow the mixture to warm to room temperature and stir under Nitrogen atmosphere for 4–6 hours. Monitor via TLC (System: DCM/MeOH 9:1). The starting material (polar) should disappear, replaced by a less polar product (high Rf).

  • Quenching: Pour the reaction mixture into 100 mL of ice water to hydrolyze excess acetic anhydride.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with:

    • 1N HCl (to remove residual pyridine).

    • Saturated NaHCO₃ (to neutralize acid).

    • Brine.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude off-white solid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Eluent: Ethyl Acetate/Hexane gradient) to obtain pure N-Acetyl-5-acetoxytryptamine .

Validation Assays

To confirm the utility of this compound as a therapeutic agent, the following validation assays are required.

In Vitro Esterase Hydrolysis Assay

Purpose: To verify that the prodrug releases NAS in biological fluids.

  • Preparation: Prepare a 10 mM stock of N-Acetyl-5-acetoxytryptamine in DMSO.

  • Incubation: Add stock to rat plasma or liver microsomes (final conc. 10 µM) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile.

  • Analysis: Centrifuge and analyze supernatant via HPLC-UV or LC-MS/MS.

    • Success Metric: Disappearance of the parent peak (Prodrug) and stoichiometric appearance of the N-acetylserotonin peak.

TrkB Activation (Western Blot)

Purpose: To demonstrate downstream signaling efficacy.

  • Cell Line: SH-SY5Y (Human neuroblastoma) or Primary Cortical Neurons.

  • Treatment: Treat cells with Prodrug (1 µM, 10 µM) vs. NAS (Positive Control) for 30 minutes.

  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors.

  • Blotting: Perform Western Blot using antibodies against Phospho-TrkB (Tyr816) and Total TrkB.

  • Result Interpretation: An increase in p-TrkB bands in prodrug-treated cells confirms that the compound successfully entered the cell, hydrolyzed to NAS, and activated the receptor.

Therapeutic Applications & Signaling[2][3]

The primary therapeutic targets for this prodrug strategy involve conditions where BDNF signaling is compromised or oxidative stress is prevalent.

Signaling_Cascade cluster_TrkB TrkB Signaling Pathway NAS_Internal Intracellular NAS TrkB_R TrkB Receptor NAS_Internal->TrkB_R Direct Agonism MAPK MAPK/ERK TrkB_R->MAPK PI3K PI3K/Akt TrkB_R->PI3K CREB CREB Phosphorylation MAPK->CREB PI3K->CREB BDNF BDNF Expression CREB->BDNF Positive Feedback Loop Outcome Outcomes: 1. Neuroprotection (Anti-Apoptosis) 2. Antidepressant Effects 3. Circadian Entrainment BDNF->Outcome

Figure 2: Downstream signaling cascade activated by the hydrolyzed NAS metabolite.

Key Indications
  • Major Depressive Disorder (MDD): Via TrkB activation, mimicking the effects of BDNF which is often downregulated in depression.

  • Glaucoma: NAS has been shown to protect retinal ganglion cells. The lipophilic prodrug eye drops could offer superior corneal penetration.

  • Sleep Disorders: As a melatonin precursor, it provides a reservoir for sustained melatonin production while offering immediate antioxidant benefits.

References

  • Jang, S. W., et al. (2010). "N-acetylserotonin activates TrkB receptor in a circadian rhythm." Proceedings of the National Academy of Sciences, 107(8), 3876-3881. Link

  • Tosini, G., et al. (2012). "N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain." Neuroscientist, 18(6), 645-653. Link

  • Oxenkrug, G. F. (2005). "Antioxidant effects of N-acetylserotonin: possible implications for aging and depression." Annals of the New York Academy of Sciences, 1053, 334-347. Link

  • Chem-Impex International. "Acetyl-5-acetoxy-tryptamine (5-Acetoxy-N-acetyltryptamine) Product Data." Link

  • Rautio, J., et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery, 7, 255-270. Link

Exploratory

Preliminary Toxicity Screening of N-Acetyl-5-acetoxytryptamine: A Technical Guide

Executive Summary N-Acetyl-5-acetoxytryptamine (also known as O-acetyl-N-acetylserotonin or NAS-O-acetate) represents a structural derivative of the endogenous indole N-acetylserotonin (NAS), the immediate precursor to m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyl-5-acetoxytryptamine (also known as O-acetyl-N-acetylserotonin or NAS-O-acetate) represents a structural derivative of the endogenous indole N-acetylserotonin (NAS), the immediate precursor to melatonin.[1][2] In drug development, this molecule is frequently investigated as a prodrug designed to enhance the lipophilicity and blood-brain barrier (BBB) penetration of NAS, or as a stable intermediate in melatonin analog synthesis.[1]

This guide outlines a rigorous, self-validating preliminary toxicity screening protocol. Unlike standard "black box" testing, this workflow is designed to distinguish between the intrinsic toxicity of the intact ester and the pharmacological effects of its primary metabolite (NAS). The central hypothesis of this screening is "Safety by Hydrolysis," predicated on the rapid conversion of the acetoxy moiety to the generally safe parent compound, NAS.

Part 1: Molecular Identity & Physicochemical Stability

Objective: Before biological exposure, we must define the "effective dose" by understanding the molecule's stability in physiological media.

Chemical Identity[1][2][3]
  • IUPAC Name: N-[2-(5-acetyloxy-1H-indol-3-yl)ethyl]acetamide[1]

  • CAS Number: 1066-18-8 (Generic for O-acetyl-NAS derivatives; verify specific batch Certificate of Analysis)[1]

  • Molecular Formula: C14H16N2O3[1]

  • Key Structural Feature: The 5-acetoxy group is an ester bond susceptible to spontaneous and enzymatic hydrolysis.[1]

The "Phantom Variable" (Hydrolysis Kinetics)

Critical Insight: Many researchers fail to account for the half-life of the ester in culture media. If the half-life (


) is <15 minutes, your 24-hour toxicity assay is actually testing N-acetylserotonin (NAS), not the acetoxy derivative.[1]

Protocol: HPLC Stability Assay

  • Solvent System: Dissolve N-Acetyl-5-acetoxytryptamine in DMSO (Stock 100 mM).

  • Media Preparation: Dilute to 100 µM in:

    • PBS (pH 7.4)[1]

    • DMEM + 10% Fetal Bovine Serum (contains esterases).[1]

  • Incubation: 37°C.

  • Sampling: Take aliquots at 0, 15, 30, 60, 120, and 240 mins. Quench immediately with cold acetonitrile.

  • Analysis: RP-HPLC (C18 column). Monitor disappearance of the ester peak and appearance of the NAS peak (retention time shift).

Decision Gate:

  • If

    
     min in media: The compound is a rapid prodrug. Toxicity data will mirror NAS.[1]
    
  • If

    
     hours: The compound has distinct pharmacological exposure. Intrinsic toxicity screening is valid.[1]
    

Part 2: In Vitro Cytotoxicity Profiling

Objective: Establish the therapeutic window by determining the IC50 in metabolically active and relevant target cells.

Cell Line Selection Strategy

We utilize a Dual-Tissue Approach to assess both metabolic impact and neurotoxicity.[1]

Cell LineTissue OriginRationale
HepG2 Liver (Hepatocellular carcinoma)High metabolic activity; expresses esterases and CYPs.[1] Determines if hepatic metabolism generates reactive intermediates.[1]
SH-SY5Y NeuroblastomaTarget tissue proxy.[1] Differentiated SH-SY5Y cells mimic neurons, the intended site of action for melatonin analogs.[1]
HUVEC Vascular EndotheliumGeneral cytotoxicity screen to assess vascular irritation potential (crucial for IV/systemic delivery).[1]
The Modified MTT Assay Protocol

Standard MTT assays often yield false positives with antioxidants (like indoles) because they can directly reduce tetrazolium salts.

Corrected Protocol:

  • Seeding: 10,000 cells/well in 96-well plates. Adhere for 24h.

  • Dosing: 8-point concentration curve (0.1 µM to 1000 µM).

    • Controls: Vehicle (0.1% DMSO), Positive Control (Triton X-100), Reference (Melatonin).[1]

  • Exposure: 24 hours and 48 hours.

  • Wash Step (Critical): Remove drug-containing media and wash 2x with PBS before adding MTT reagent.[1] This prevents the indole moiety from chemically reducing MTT outside the cell.

  • Readout: Absorbance at 570 nm.[1]

  • Calculation:

    
    [1]
    

Part 3: Genotoxicity Screening (Tier 1)

Objective: Ensure the acetylation does not create a DNA-reactive electrophile.[1]

In Silico Prediction (Pre-Screen)

Before wet-lab testing, run the structure through Derek Nexus or QSAR Toolbox .[1]

  • Flag: Look for alerts on the indole nitrogen or ester hydrolysis byproducts.

  • Expectation: Indoles are generally non-mutagenic.[1] If an alert appears, it is likely a false positive related to the planar structure intercalating DNA, not covalent binding.

OECD 471 (Ames Test) - Abbreviated

For preliminary screening, a full GLP Ames is costly.[1] Use a 2-strain screening version .

  • Strains:

    • S. typhimurium TA98: Detects frameshifts.[1]

    • S. typhimurium TA100: Detects base-pair substitutions.

  • Metabolic Activation: Run +/- S9 liver fraction.[1]

  • Success Criteria:

    
    -fold increase in revertant colonies compared to vehicle control.
    

Part 4: Metabolic Stability & Pathway Visualization

Understanding the breakdown is essential to safety. The primary clearance pathway is hydrolysis to NAS, followed by conjugation or conversion to melatonin (if methyltransferases are active).

MetabolicPathway Prodrug N-Acetyl-5-acetoxytryptamine (Prodrug) NAS N-Acetylserotonin (Active Metabolite) Prodrug->NAS Carboxylesterases (Rapid Hydrolysis) Acetate Acetate Prodrug->Acetate Melatonin Melatonin (Methylated) NAS->Melatonin HIOMT (Pineal/Retina) Conjugate Sulfate/Glucuronide Conjugates NAS->Conjugate Sulfotransferases (Liver) Melatonin->Conjugate CYP1A2 -> 6-OH-Mel

Figure 1: Predicted metabolic trajectory.[1] The safety profile relies on the rapid conversion to NAS (Green Node).

Part 5: The Screening Workflow (Decision Tree)

This diagram guides the researcher through the "Go/No-Go" decisions based on experimental data.

ScreeningWorkflow Start Start: N-Acetyl-5-acetoxytryptamine StabCheck Stability Assay (Media t1/2) Start->StabCheck Rapid t1/2 < 15 min (Treat as NAS) StabCheck->Rapid Unstable Stable t1/2 > 15 min (Distinct Entity) StabCheck->Stable Stable Cyto Cytotoxicity (MTT) HepG2 & SH-SY5Y Rapid->Cyto Confirm Safety Stable->Cyto Ames Genotoxicity (Ames TA98/TA100) Cyto->Ames If IC50 acceptable Fail FAIL: IC50 < 10µM Or Ames Positive Cyto->Fail High Toxicity Pass PASS: IC50 > 100µM Ames Negative Ames->Pass No mutagenicity Ames->Fail Mutagenic

Figure 2: Step-by-step screening logic.[1] Stability testing is the critical first branch.

References

  • OECD. (1997).[1][3] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link][1][3]

  • OECD. (2016).[1] Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Hardeland, R. (2005).[1] Antioxidative protection by melatonin: multiplicity of mechanisms from radical detoxification to radical avoidance.[1] Endocrine. [Link] (Provides baseline safety context for indole antioxidants).

  • Jang, S.W., et al. (2010).[1] N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences. [Link] (Establishes the pharmacological activity of the parent metabolite NAS).

  • Fotakis, G., & Timbrell, J. A. (2006).[1] In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. [Link] (Methodological reference for MTT assay limitations).

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized In Vivo Administration of N-Acetyl-5-acetoxytryptamine (NAS-OAc) in Murine Models

[1] Executive Summary & Scientific Rationale This guide details the protocol for the preparation and administration of N-Acetyl-5-acetoxytryptamine (CAS: 28026-16-6), hereafter referred to as NAS-OAc .[1] Scientific Cont...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Scientific Rationale

This guide details the protocol for the preparation and administration of N-Acetyl-5-acetoxytryptamine (CAS: 28026-16-6), hereafter referred to as NAS-OAc .[1]

Scientific Context: While Melatonin (N-Acetyl-5-methoxytryptamine) is the widely recognized pineal hormone, its immediate precursor, N-Acetylserotonin (NAS) , possesses distinct biological activities—most notably as a potent agonist of the TrkB receptor (the cognate receptor for Brain-Derived Neurotrophic Factor, BDNF).[1][2]

NAS-OAc is a synthetic ester prodrug of NAS.[1] The acetylation at the 5-position (replacing the hydroxyl group of NAS) significantly alters the physicochemical profile:

  • Lipophilicity: The 5-acetoxy group masks the polar phenolic hydroxyl, theoretically enhancing blood-brain barrier (BBB) penetration compared to native NAS.[1]

  • Metabolic Activation: Upon systemic administration, plasma and tissue esterases rapidly hydrolyze the ester bond, liberating the active metabolite NAS.[1]

  • Therapeutic Window: This compound allows researchers to study the TrkB-mediated effects of NAS (neurogenesis, antidepressant activity) with potentially improved bioavailability.[1]

Critical Distinction: Do not confuse this compound with Melatonin.[1] Melatonin (5-methoxy) is metabolically stable at the 5-position.[1] NAS-OAc (5-acetoxy) is labile and acts as a NAS delivery system.[1]

Chemical Identity & Formulation Strategy

Compound Specifications
  • IUPAC Name: N-[2-(5-acetyloxy-1H-indol-3-yl)ethyl]acetamide[1][3]

  • Formula: C₁₄H₁₆N₂O₃[1][3][4][5]

  • Molecular Weight: 260.29 g/mol [1][4][5]

  • Solubility Profile: Soluble in DMSO (>20 mg/mL) and Ethanol; poorly soluble in water.[1]

  • Stability Warning: Hydrolytically Unstable. The phenolic ester bond is susceptible to spontaneous hydrolysis in alkaline pH.[1] Formulations must be kept neutral to slightly acidic (pH 5.5–7.0) and prepared immediately prior to use.

Vehicle Selection

To ensure solubility while preventing premature hydrolysis, a co-solvent system is required.[1]

Recommended Vehicle (Standard IP Injection):

  • 5% DMSO / 5% Tween-80 / 90% Saline (0.9% NaCl) [1]

  • Alternative for higher doses (>30 mg/kg): 10% DMSO / 40% PEG-400 / 50% Saline.[1]

Experimental Protocol

Dosage Calculation

Because NAS-OAc is a prodrug, dosage should be calculated based on the molar equivalent of the active metabolite, NAS.[1]

  • NAS MW: ~218.25 g/mol [1]

  • NAS-OAc MW: ~260.29 g/mol [1][4][5][6]

  • Conversion Factor: 1.19 (1 mg of NAS is equivalent to ~1.19 mg of NAS-OAc).[1]

Standard Efficacy Range: Literature suggests NAS is active at 5–30 mg/kg (i.p.).[1] Recommended NAS-OAc Dose: 10 mg/kg to 40 mg/kg .[1]

Formulation Procedure (Step-by-Step)

Target Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).[1]

  • Weighing: Calculate the total mass required. For 10 mice (25g each) at 20 mg/kg:

    • Total Weight = 250g = 0.25 kg.[1]

    • Total Drug =

      
      .[1]
      
    • Safety Margin: Prepare 7-8 mg to account for dead volume.[1]

  • Primary Solubilization: Dissolve the NAS-OAc powder in 100% DMSO .

    • Volume: 5% of final volume.[1] (For 2.5 mL total prep, use 125 µL DMSO).[1]

    • Action: Vortex until completely clear.[1]

  • Surfactant Addition: Add Tween-80 (5% of final volume).

    • Action: Vortex gently.[1] The solution will be viscous.[1]

  • Aqueous Dilution: Slowly add warm (37°C) Sterile Saline (90% of final volume) while vortexing continuously.

    • Critical: Add saline dropwise initially to prevent precipitation.[1]

  • pH Check: Verify pH is near 6.0–7.0 using a micro-strip. Do not adjust with strong base (NaOH), as this will cleave the prodrug.[1]

Administration Workflow
  • Animal Prep: Weigh mice immediately before dosing to adjust injection volume.[1]

  • Route: Intraperitoneal (i.p.) injection is preferred for rapid esterase activation in the hepatic portal system.[1]

  • Timing:

    • For Sleep Studies: Administer at ZT12 (lights off) or ZT0 (lights on) depending on circadian hypothesis.

    • For TrkB Activation: Sacrifice animals 30–60 minutes post-injection.[1] NAS-mediated TrkB phosphorylation is rapid and transient [1].[1]

Mechanism of Action & Pathway Visualization[1]

The following diagram illustrates the metabolic activation of NAS-OAc and its divergence from the classical Melatonin pathway.

NAS_Pathway cluster_legend Key Prodrug N-Acetyl-5-acetoxytryptamine (NAS-OAc) Esterase Plasma/Liver Esterases (Hydrolysis) Prodrug->Esterase NAS N-Acetylserotonin (NAS) Esterase->NAS Rapid Activation TrkB TrkB Receptor (Neurogenesis/Antidepressant) NAS->TrkB High Affinity (Agonist) MT_Rec Melatonin Receptors (MT1 / MT2) NAS->MT_Rec Agonist ASMT ASMT Enzyme (O-Methylation) NAS->ASMT Biosynthesis Melatonin Melatonin (5-Methoxy-N-acetyltryptamine) ASMT->Melatonin Melatonin->TrkB No Activation key1 Green Arrow = Primary Therapeutic Pathway key2 Red Tee = Inactive Pathway

Caption: Metabolic activation of NAS-OAc. The prodrug is hydrolyzed to NAS, which activates TrkB.[1] Note that Melatonin (bottom right) does NOT activate TrkB, highlighting the specificity of NAS.[1]

Data Recording & Validation

To validate the protocol, researchers should measure plasma/brain levels of NAS and TrkB phosphorylation.[1]

ParameterMethodExpected Outcome (30-60 min post-dose)
Prodrug Stability LC-MS/MSUndetectable in brain (rapid hydrolysis).[1]
Active Metabolite (NAS) LC-MS/MSHigh concentration in Plasma & Hippocampus.[1]
Target Engagement Western BlotIncreased p-TrkB (Tyr816) in Hippocampal lysates.[1]
Downstream Signaling Western BlotIncreased p-AKT and p-ERK.[1]
Behavioral Readout Forced Swim TestReduced immobility time (Antidepressant-like effect).[1]

Troubleshooting & Controls

  • Issue: Precipitation in Syringe.

    • Cause: Saline added too quickly or DMSO concentration too low.[1]

    • Fix: Increase Tween-80 to 10% or use warm saline.[1] Ensure the pH is not >7.5.[1]

  • Issue: No TrkB Activation Observed.

    • Cause: Sacrifice time too late.[1] NAS has a short half-life (~30 mins).[1]

    • Fix: Sacrifice at 15, 30, and 60 minutes to capture the phosphorylation peak.[1]

  • Control Groups:

    • Negative: Vehicle (DMSO/Saline).

    • Positive: Recombinant BDNF (intracerebroventricular) or NAS (i.p., 20 mg/kg).[1]

    • Specificity Control: Co-administration with ANA-12 (TrkB antagonist) to prove the effect is TrkB-dependent [2].[1]

References

  • Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm.[1][2] Proceedings of the National Academy of Sciences, 107(8), 3876-3881.[1] [1]

  • Cazorla, M., et al. (2011). Identification of a low-molecular weight TrkB antagonist with anxiolytic and antidepressant activity.[1] Journal of Clinical Investigation, 121(5), 1846–1857.[1]

  • Sompol, P., et al. (2011). N-acetylserotonin promotes hippocampal neuroprogenitor cell proliferation in sleep-deprived mice.[1] Proceedings of the National Academy of Sciences, 108(21), 8844-8849.[1]

  • Apollo Scientific. (2024).[1] Product Analysis: 3-(2-Acetamidoethyl)-1H-indol-5-yl acetate (CAS 28026-16-6).[1][4][5][6][7]

Sources

Application

Technical Application Note: HPLC Quantification of N-Acetyl-5-acetoxytryptamine

Subtitle: High-Resolution Separation and Impurity Profiling of Diacetylserotonin in Pharmaceutical Matrices Executive Summary N-Acetyl-5-acetoxytryptamine (also known as Diacetylserotonin or O-Acetyl-N-acetylserotonin) i...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: High-Resolution Separation and Impurity Profiling of Diacetylserotonin in Pharmaceutical Matrices

Executive Summary

N-Acetyl-5-acetoxytryptamine (also known as Diacetylserotonin or O-Acetyl-N-acetylserotonin) is a critical process impurity and metabolic intermediate structurally related to Melatonin (N-acetyl-5-methoxytryptamine).[1] It typically arises during the acetylation of serotonin when the reaction is non-selective, acetylating both the amine and the hydroxyl group, or as a byproduct in the synthesis of melatonin.

This guide details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of N-Acetyl-5-acetoxytryptamine. Unlike standard melatonin assays, this method is optimized to resolve the target analyte from its hydrolytic degradation product (N-Acetylserotonin) and the parent compound (Melatonin), addressing the specific stability challenges of the phenolic ester moiety.

Chemical Context & Criticality

To quantify this analyte accurately, one must understand its origin.[1] It is the O,N-diacetylated derivative of serotonin.[1] In pharmaceutical manufacturing of Melatonin, it represents an "over-acetylated" impurity.[1]

Figure 1: Formation & Degradation Pathway

The following diagram illustrates the formation of the target analyte (Impurity Pathway) versus the standard Melatonin synthesis, highlighting the critical hydrolysis risk.

MelatoninPathway Serotonin Serotonin (5-Hydroxytryptamine) NAS N-Acetylserotonin (Intermediate) Serotonin->NAS N-Acetylation Melatonin Melatonin (Target API) NAS->Melatonin O-Methylation (Standard Route) Diacetyl N-Acetyl-5-acetoxytryptamine (TARGET ANALYTE) NAS->Diacetyl O-Acetylation (Side Reaction/Impurity) Diacetyl->NAS Hydrolysis (Risk in Basic pH)

Caption: Figure 1.[1][2] The target analyte (Red) is an ester-impurity formed from N-Acetylserotonin.[1] It is prone to hydrolysis, reverting to the intermediate.[1]

Method Development Strategy
3.1 The Stability Challenge (Expertise Insight)

The 5-acetoxy group is a phenolic ester.[1] Phenolic esters are chemically labile.[1]

  • Risk: In basic buffers (pH > 7.[1]0) or protic solvents with trace base, the ester hydrolyzes, converting the analyte back into N-Acetylserotonin (NAS).[1]

  • Solution: The mobile phase must be acidic (pH 3.0–4.0).[1] Sample diluents must be free of strong bases.[1] Acetonitrile is preferred over methanol for stock solutions to prevent potential transesterification, although the risk is lower than hydrolysis.[1]

3.2 Chromatographic Separation Logic
  • Stationary Phase: A C18 column with high carbon load is required to retain the polar indoles.[1]

  • Elution Order:

    • NAS: Most polar (free -OH group).[1] Elutes first.

    • Diacetylserotonin (Target): Intermediate polarity.[1] The acetyl group masks the polar -OH, increasing retention, but it remains less hydrophobic than the methoxy group of Melatonin in many systems. Note: Depending on the specific C18 bonding, this may co-elute with Melatonin if the gradient is too shallow.

    • Melatonin: Non-polar (-OMe).[1] Elutes late.

Detailed Protocol
4.1 Instrumentation & Conditions
ParameterSpecificationRationale
System HPLC with PDA (Photodiode Array) or FluorescencePDA for purity; FLD for high sensitivity.[1]
Column C18, 150 × 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax SB-C18)"Sterically Protected" C18 phases resist acid hydrolysis and provide sharp peaks for basic indoles.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)Acidic pH stabilizes the ester and suppresses silanol ionization.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks for indoles better than Methanol.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Temp 25°CKeep near ambient to minimize thermal hydrolysis of the ester.
Injection Vol 10–20 µLDependent on sensitivity requirements.
Detection UV 222 nm (Amide band) & 280 nm (Indole)222 nm offers higher sensitivity; 280 nm is more specific for indoles.[1]
4.2 Gradient Program

Linear gradient optimized to separate NAS (early) from the Target and Melatonin.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Hold (Elute salts)
15.04060Linear Ramp (Elute Target)
18.01090Wash (Elute Melatonin/dimers)
20.01090Hold
20.1955Re-equilibration
25.0955End
Sample Preparation & Handling

Strict adherence to this workflow is required to prevent "ghost" loss of the analyte due to degradation.

Figure 2: Sample Preparation Workflow

SamplePrep Stock Stock Preparation Solvent: DMSO or 100% ACN Conc: 1 mg/mL Dilution Working Standard Dilution Diluent: 0.1% Formic Acid/ACN (90:10) *CRITICAL: Acidic pH* Stock->Dilution Dilute immediately before use TempControl Temperature Control Maintain samples at 4°C in autosampler Dilution->TempControl Filter Filtration 0.22 µm PTFE (Hydrophilic) Avoid Nylon (Basic sites) TempControl->Filter Inject HPLC Injection Filter->Inject

Caption: Figure 2. Workflow emphasizing acidic diluents and cold storage to prevent ester hydrolysis.

Step-by-Step Protocol:

  • Stock Solution: Dissolve 10 mg of N-Acetyl-5-acetoxytryptamine reference standard in 10 mL of DMSO or Acetonitrile . Do not use water or methanol for the stock.

  • Diluent Preparation: Prepare a mixture of Water (with 0.1% Formic Acid) and Acetonitrile in a 90:10 ratio.[1]

  • Working Standard: Dilute the Stock Solution into the Diluent to reach a target concentration (e.g., 50 µg/mL).

  • Stability Check: Verify the solution stability by injecting the standard at T=0 and T=4 hours. If the N-Acetylserotonin peak area increases, the solution is degrading.[1]

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, perform the following system suitability tests before running unknown samples.

ParameterAcceptance CriteriaTroubleshooting
Resolution (Rs) > 2.0 between N-Acetylserotonin and TargetIf < 2.0, decrease initial %B or lower column temperature.
Tailing Factor 0.8 – 1.5If tailing > 1.5, ensure Formic Acid is fresh; consider new column.[1]
% RSD (Area) < 2.0% (n=5 injections)If failing, check autosampler temperature (must be cooled).
Recovery 90% – 110%Low recovery usually indicates hydrolysis during prep.[1]
References
  • United States Pharmacopeia (USP). Melatonin Monograph: Impurities.[1][3][4] USP-NF.[1] (Provides the baseline for indole separation on C18). [1]

  • Hamdani, L., et al. (2021). Isolation and HPLC quantification of melatonin and related indoles.[1] ResearchGate.[1] (Discusses separation of melatonin derivatives).

  • Sigma-Aldrich. N-Acetyl-5-hydroxytryptamine Product Information & Stability.[1] (Confirming the precursor relationship and stability data). [1]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 903, N-Acetylserotonin.[1] (Structural data for the hydrolytic product).

  • Vertex AI Search. Synthesis and Impurity Profiling of Melatonin Derivatives. (Aggregated patent data on acetylation byproducts). [1]

Sources

Method

Application Note: Cell-Based Screening Strategies for N-Acetyl-5-acetoxytryptamine Activity

Abstract & Scientific Rationale N-Acetyl-5-acetoxytryptamine (CAS 28026-16-6) is a synthetic derivative of the endogenous indoleamine N-acetylserotonin (NAS). Structurally, it possesses an acetoxy ester group at the 5-po...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

N-Acetyl-5-acetoxytryptamine (CAS 28026-16-6) is a synthetic derivative of the endogenous indoleamine N-acetylserotonin (NAS). Structurally, it possesses an acetoxy ester group at the 5-position of the indole ring, distinguishing it from Melatonin (5-methoxy) and NAS (5-hydroxy).

In physiological contexts, this compound functions primarily as a lipophilic prodrug . Upon cellular entry, intracellular esterases hydrolyze the labile ester bond, releasing N-acetylserotonin (NAS) . Consequently, screening for N-Acetyl-5-acetoxytryptamine activity requires assays that account for this bioconversion and the subsequent dual-signaling capability of NAS:

  • GPCR Signaling: Agonism of Melatonin Receptors (MT1/MT2 ), triggering Gngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    i-mediated cAMP suppression.
    
  • Receptor Tyrosine Kinase (RTK) Signaling: Agonism of the TrkB receptor , promoting neurotrophic pathways (PI3K/Akt, MAPK/ERK).

This guide outlines a comprehensive screening cascade to validate the compound's activity, distinguishing between its GPCR-mediated sleep/circadian effects and TrkB-mediated neuroprotective properties.

Mechanism of Action & Signaling Pathway

To accurately interpret assay data, researchers must visualize the compound's "activation-then-signaling" trajectory. The diagram below illustrates the conversion of the prodrug and the bifurcation of downstream signaling.

NAS_Signaling cluster_Intracellular Cytoplasm Prodrug N-Acetyl-5-acetoxytryptamine (Extracellular) Prodrug_In Prodrug (Intracellular) Prodrug->Prodrug_In Passive Diffusion CellMembrane Cell Membrane NAS N-Acetylserotonin (Active Metabolite) Prodrug_In->NAS Esterase Cleavage Esterase Esterase (Hydrolysis) Esterase->Prodrug_In MT_Rec MT1 / MT2 Receptors (GPCR) NAS->MT_Rec Binding (High Affinity) TrkB TrkB Receptor (RTK) NAS->TrkB Binding (Moderate Affinity) Gi Gi Protein Activation MT_Rec->Gi AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Phos Autophosphorylation (Y515/Y816) TrkB->Phos ERK ERK1/2 & Akt Signaling Phos->ERK Phenotype Neurite Outgrowth / Neuroprotection ERK->Phenotype

Figure 1: Dual-pathway mechanism. The prodrug is hydrolyzed to NAS, which then acts as a dual agonist for Gi-coupled MT receptors and TrkB tyrosine kinase receptors.

Protocol 1: Gi-Coupled GPCR Functional Assay (cAMP Inhibition)

Objective: Quantify the potency (EC50) of the compound in activating MT1/MT2 receptors by measuring the inhibition of forskolin-induced cAMP accumulation.

Rationale: MT1 and MT2 are Gngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


i-coupled. Agonist binding inhibits Adenylate Cyclase. Since basal cAMP is low, we must artificially elevate levels with Forskolin to observe the inhibition caused by the drug.
Materials & Reagents
ComponentSpecificationRecommended Source
Cell Line CHO-K1 or HEK293 stably expressing human MT1 or MT2ATCC / PerkinElmer
Detection Kit Homogeneous Time-Resolved Fluorescence (HTRF) cAMP KitCisbio / Revvity
Stimulant Forskolin (10 µM stock)Sigma-Aldrich
Compound N-Acetyl-5-acetoxytryptamine (10 mM DMSO stock)Validated Vendor
Inhibitor IBMX (Phosphodiesterase inhibitor)Sigma-Aldrich
Step-by-Step Methodology
  • Cell Preparation:

    • Harvest cells at 80% confluency using cell dissociation buffer (avoid trypsin if possible to preserve receptor integrity).

    • Resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX) at a density of 200,000 cells/mL.

    • Critical: IBMX is essential to prevent cAMP degradation by endogenous PDEs, ensuring the signal drop is due to receptor activity only.

  • Compound Plating:

    • Prepare a 1:3 serial dilution of N-Acetyl-5-acetoxytryptamine in assay buffer. Range: 10 µM down to 0.1 nM.

    • Dispense 5 µL of compound solution into a 384-well low-volume white plate.

  • Stimulation & Incubation:

    • Add 5 µL of Cell Suspension (1,000 cells/well) to the plate.

    • Prodrug Activation Step: Incubate for 15–30 minutes at 37°C . This "pre-incubation" allows intracellular esterases to convert the acetoxy-prodrug to the active NAS metabolite.

    • Add 5 µL of Forskolin (2x concentration) to all wells.

    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection (HTRF):

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Measure fluorescence at 665 nm and 620 nm using a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Calculate HTRF Ratio: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .
      

Data Analysis:

  • Plot HTRF Ratio vs. Log[Compound].

  • Data should yield a sigmoidal inhibition curve.

  • Validation: Use Melatonin (1 µM) as a positive control (Max Inhibition) and Forskolin-only as negative control (0% Inhibition).

Protocol 2: TrkB Phosphorylation Assay (Neurotrophic Activity)[1]

Objective: Confirm the compound's ability to activate the TrkB receptor, a pathway distinct from MT1/MT2 and critical for neuroprotection.

Rationale: NAS (the active metabolite) is a known TrkB agonist.[1] This assay detects the phosphorylation of Tyrosine 816 (Y816) or Y515 on the TrkB receptor.

Materials & Reagents[1][4][5][6][7][8]
  • Cell Line: SH-SY5Y (Human neuroblastoma) or PC12 (Rat pheochromocytoma) - these endogenously express TrkB.

  • Lysis Buffer: RIPA buffer + Protease/Phosphatase Inhibitor Cocktail (Roche).

  • Detection: Phospho-TrkB (Tyr816) Sandwich ELISA Kit or Western Blot antibodies.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed SH-SY5Y cells in 6-well plates (5 x 10^5 cells/well) in DMEM/F12 + 10% FBS.

    • Incubate 24 hours.

    • Starvation: Switch to serum-free media for 4–12 hours prior to assay to reduce basal phosphorylation.

  • Treatment:

    • Treat cells with N-Acetyl-5-acetoxytryptamine (100 nM – 10 µM).

    • Controls:

      • Positive: BDNF (Brain-Derived Neurotrophic Factor) at 50 ng/mL.

      • Negative: Vehicle (DMSO).

      • Specificity Control: Pre-treat with K252a (Trk inhibitor, 200 nM) for 30 mins to prove signal specificity.

    • Timecourse: Incubate for 15, 30, and 60 minutes . (Conversion to NAS and subsequent phosphorylation is rapid but requires the initial hydrolysis step).

  • Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse directly on ice using cold Lysis Buffer. Scrape and collect.

    • Centrifuge at 14,000 x g for 10 mins at 4°C. Collect supernatant.

  • Detection (ELISA Method):

    • Apply lysates to anti-TrkB coated plates.

    • Incubate 2 hours at RT.

    • Wash and add Detection Antibody (Anti-Phospho-TrkB-Biotin).

    • Add HRP-Streptavidin and TMB Substrate.

    • Measure Absorbance at 450 nm.

Interpretation:

  • A significant increase in Absorbance (OD) compared to vehicle indicates TrkB agonism.

  • If the signal is blocked by K252a but not by Luzindole (MT receptor antagonist), the effect is confirmed as TrkB-mediated.

Troubleshooting & Optimization Guide

IssuePossible CauseCorrective Action
No Activity in GPCR Assay Incomplete Prodrug HydrolysisIncrease pre-incubation time (Step 3) to 60 mins to allow esterases to work. Verify cell line esterase activity.
High Basal cAMP (Low Signal Window) Excessive ForskolinTitrate Forskolin. Aim for EC80 concentration (usually 1–10 µM depending on cell line).
TrkB Signal Weak High Basal PhosphorylationEnsure serum starvation is sufficient (at least 4 hours). Use low-passage cells.
Precipitation Compound InsolubilityN-Acetyl-5-acetoxytryptamine is lipophilic. Do not exceed 0.5% DMSO final concentration. Sonicate stock solution if cloudy.

References

  • Jang, S. W., et al. (2010). "N-acetylserotonin activates TrkB receptor in a circadian rhythm."[2] Proceedings of the National Academy of Sciences, 107(8), 3876-3881.[2] Link

  • Dubocovich, M. L., & Markowska, M. (2005). "Functional MT1 and MT2 melatonin receptors in mammals." Endocrine, 27(2), 101-110. Link

  • Cecon, E., et al. (2017). "Design and validation of the first cell-impermeant melatonin receptor agonist."[3] British Journal of Pharmacology, 174(14), 2409-2421. Link[4]

  • Hardeland, R. (2005). "Antioxidative protection by melatonin and related compounds." Journal of Pineal Research, 39(4), 307-313. Link

  • ChemicalBook. "N-Acetyl-5-hydroxytryptamine (NAS) Biological Activity and Properties." Link

Sources

Application

Technical Application Note: Solubilization and Stability of N-Acetyl-5-acetoxytryptamine for In Vitro Assays

Executive Summary & Chemical Profile[1][2] N-Acetyl-5-acetoxytryptamine (also referred to as O-acetyl-N-acetylserotonin or 5-acetoxy-N-acetyltryptamine) is a di-acetylated derivative of serotonin.[1][2] Structurally, it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

N-Acetyl-5-acetoxytryptamine (also referred to as O-acetyl-N-acetylserotonin or 5-acetoxy-N-acetyltryptamine) is a di-acetylated derivative of serotonin.[1][2] Structurally, it consists of a tryptamine core with an acetyl group on the side-chain nitrogen (amide) and an acetyl group on the 5-hydroxyl position (ester).[1][2]

This compound is distinct from Melatonin (5-methoxy-N-acetyltryptamine) and N-Acetylserotonin (NAS).[1][2][3] Its acetyl ester moiety at position 5 significantly alters its lipophilicity and stability profile compared to its hydroxyl or methoxy analogs.[1][2]

Physicochemical Properties
PropertyValue (Approximate)Relevance to Protocol
Formula C₁₄H₁₆N₂O₃Molecular Weight calculation for Molar dosing.[1][2][4]
MW ~260.29 g/mol Use this value for mM calculations.[1][2]
LogP ~1.5 - 2.0Moderate lipophilicity; requires organic co-solvent (DMSO).[1][2]
Functional Groups Indole, Amide, Ester CRITICAL: The 5-acetoxy ester is susceptible to hydrolysis by esterases in serum and spontaneous hydrolysis in basic pH.[1]

Solvent Selection Strategy

For cell culture applications, the choice of solvent is dictated by solubility limits and cytotoxicity.[1]

  • Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide). [1][2]

    • Why: The compound is moderately lipophilic.[1][2] DMSO ensures complete solubilization at high stock concentrations (up to 50 mM), allowing for minimal vehicle volume in the final assay.[1][2]

    • Grade: Use cell-culture grade, sterile-filtered, anhydrous DMSO (stored over molecular sieves if possible) to prevent moisture-induced hydrolysis of the ester.[1][2]

  • Secondary Solvent: Ethanol (Absolute). [1][2]

    • Why: Ethanol is a viable alternative if DMSO is contraindicated for specific cell lines.[1][2] However, ethanol evaporates more readily, potentially altering stock concentration over time.[1]

  • Avoid: Aqueous buffers (PBS, Saline) for stock preparation.[1][2] The compound will likely precipitate or hydrolyze rapidly.[1][2]

Detailed Protocol: Stock Solution Preparation

Materials Required[1][2][5][6][7][8][9][10]
  • N-Acetyl-5-acetoxytryptamine powder (store at -20°C, desiccated).[1][2]

  • Anhydrous DMSO (Cell Culture Grade).[1][2]

  • Vortex mixer.[1][2]

  • Amber glass vials (to protect indole core from light oxidation).[1][2]

Step-by-Step Workflow
  • Equilibration: Allow the lyophilized powder to reach room temperature before opening the vial. This prevents condensation of atmospheric moisture, which accelerates ester hydrolysis.[1]

  • Weighing: Weigh the desired amount (e.g., 5 mg).

    • Calculation: To prepare a 10 mM stock:

      
      [1][2]
      
      • Example: For 5 mg:

        
        .[1][2]
        
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30–60 seconds.[1][2] The solution should be clear and colorless to pale yellow.[1][2]

  • Aliquoting: Immediately dispense into single-use aliquots (e.g., 50–100 µL) in amber tubes.

  • Storage: Store at -80°C . Avoid repeated freeze-thaw cycles.[1][2][4]

Visualization: Preparation Workflow

StockPrep Powder Lyophilized Powder (-20°C) Equilibrate Equilibrate to RT (Prevent Condensation) Powder->Equilibrate Weigh Weigh Mass (e.g., 5 mg) Equilibrate->Weigh Dissolve Add Anhydrous DMSO (Target: 10-50 mM) Weigh->Dissolve Aliquot Aliquot into Amber Vials Dissolve->Aliquot Store Store at -80°C (Avoid Freeze-Thaw) Aliquot->Store

Figure 1: Workflow for the preparation and storage of stable stock solutions.[1][2][4]

Cell Culture Application & Stability Risks[6]

Dilution Protocol
  • Vehicle Limit: Ensure the final DMSO concentration in the culture well is < 0.5% (ideally < 0.1%) to avoid solvent toxicity.[2][5]

  • Intermediate Dilution (Optional but Recommended):

    • Do not add 100% DMSO stock directly to the cell well, as the transient high local concentration can kill cells.[1]

    • Prepare a 10x or 100x working solution in pre-warmed culture media immediately before dosing.[2]

    • Example: To achieve 10 µM final: Dilute 10 mM stock 1:100 in media (to 100 µM), then add 10 µL of this to 90 µL of cell culture.[1][2]

The "Esterase Trap": A Critical Scientific Insight

Unlike Melatonin, N-Acetyl-5-acetoxytryptamine contains an ester bond .[1][2]

  • Serum Effect: Fetal Bovine Serum (FBS) contains high levels of esterases (e.g., carboxylesterases).[1][2]

  • Mechanism: Upon contact with serum-supplemented media, the 5-acetoxy group will rapidly hydrolyze, converting the molecule into N-Acetylserotonin (NAS) and Acetate.[1][2]

  • Implication: If your readout is measured after hours of incubation, you may actually be measuring the effect of N-Acetylserotonin, not the parent compound.[1]

Mitigation Strategies:

  • Serum-Free Media: Perform short-term assays (1–4 hours) in serum-free media (e.g., Opti-MEM) to minimize hydrolysis.[1][2]

  • Esterase Inhibitors: Use inhibitors (e.g., BNPP) strictly if validated for non-toxicity in your cell line (advanced users only).[1][2]

  • LC-MS Verification: If the specific activity of the ester is the hypothesis, you must quantify the parent compound levels in the supernatant over time.[1]

Visualization: Hydrolysis Pathway[2]

Hydrolysis Parent N-Acetyl-5-acetoxytryptamine (Lipophilic Parent) Product N-Acetylserotonin (Active Metabolite?) Parent->Product Hydrolysis Acetate Acetate Parent->Acetate Media Cell Culture Media (pH 7.4, 37°C) Media->Parent Solvent Environment Serum FBS Esterases (Catalyst) Serum->Parent Enzymatic Attack

Figure 2: The hydrolysis pathway of N-Acetyl-5-acetoxytryptamine in culture conditions.

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Media Stock concentration too high or rapid addition.[1][2]Perform an intermediate dilution step (1:100) in media.[1][2] Vortex media immediately upon addition.[1][2]
Loss of Biological Activity Hydrolysis of the ester bond.[2]Switch to serum-free media for the stimulation period.[1][2] Verify compound integrity via HPLC/LC-MS.
Cytotoxicity (Vehicle) DMSO concentration > 0.5%.[1][2][5]Include a "Vehicle Only" control.[1][2] Lower final DMSO to < 0.1%.
Yellowing of Stock Oxidation of the indole ring.[2]Discard stock. Ensure storage in amber vials at -80°C and protect from light.

References

  • LifeTein. DMSO Usage in Cell Culture: Toxicity and Protocols. (Standard guidelines for DMSO limits in mammalian cell culture). Available at: [Link][1][2]

  • PubChem. N-Acetylserotonin Compound Summary. (Structural data for the parent scaffold). Available at: [Link][1][2]

Sources

Method

Application Note: N-Acetyl-5-acetoxytryptamine for Circadian Rhythm Profiling

Executive Summary Molecule: N-Acetyl-5-acetoxytryptamine (O-Acetyl-N-acetylserotonin) CAS: 1105-09-5 Primary Application: Lipophilic pro-ligand for investigating N-Acetylserotonin (NAS) specific circadian signaling. This...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: N-Acetyl-5-acetoxytryptamine (O-Acetyl-N-acetylserotonin) CAS: 1105-09-5 Primary Application: Lipophilic pro-ligand for investigating N-Acetylserotonin (NAS) specific circadian signaling.

This guide details the application of N-Acetyl-5-acetoxytryptamine in in vitro circadian models. While often confused with Melatonin (N-Acetyl-5-methoxytryptamine), this molecule is chemically distinct. It serves as a membrane-permeable precursor (prodrug) that rapidly hydrolyzes intracellularly to yield N-Acetylserotonin (NAS) .

Unlike Melatonin, which acts primarily via MT1/MT2 GPCRs, NAS has a unique circadian role as a TrkB receptor agonist (mimicking BDNF). This application note provides protocols for using N-Acetyl-5-acetoxytryptamine to uncouple NAS-mediated circadian synchronization (TrkB pathway) from Melatonin-mediated synchronization (MT pathway).

Chemical Identity & Mechanism of Action[1][2]

Structural Distinction

Researchers must verify the chemical identity before proceeding, as catalog names can be ambiguous.

FeatureN-Acetyl-5-acetoxytryptamine Melatonin N-Acetylserotonin (NAS)
Functional Group 5-Acetoxy (Ester)5-Methoxy (Ether)5-Hydroxy (Phenol)
Lipophilicity High (Rapid membrane entry)ModerateLow (Hydrophilic)
Primary Target Pro-drug (Releases NAS)MT1 / MT2 ReceptorsTrkB / MT3 / MT1 / MT2
Circadian Phase N/A (Synthetic/Precursor)Night (Dark Phase)Night (Peaks prior to Melatonin)
Intracellular Activation Pathway

N-Acetyl-5-acetoxytryptamine is utilized to deliver high concentrations of NAS into the cell, bypassing the rate-limiting transport of hydrophilic NAS. Once cytosolic, esterases cleave the acetyl group.

G Ex Extracellular N-Acetyl-5-acetoxytryptamine Mem Cell Membrane Ex->Mem Passive Diffusion Cyto Intracellular N-Acetyl-5-acetoxytryptamine Mem->Cyto NAS N-Acetylserotonin (NAS) Cyto->NAS Non-specific Esterases TrkB TrkB Receptor (Circadian Entrainment) NAS->TrkB High Affinity Agonism MT MT1/MT2 Receptors NAS->MT Low Affinity Agonism Mela Melatonin NAS->Mela ASMT Enzyme (If expressed)

Figure 1: Mechanism of Action. The acetoxy derivative acts as a "Trojan horse," crossing the membrane before converting to the active NAS agonist, which then drives TrkB-mediated circadian phase shifts.

Experimental Protocols

Protocol A: Differential Phase Shifting Assay (NAS vs. Melatonin)

Objective: To determine if a circadian phase shift is driven by the NAS-TrkB pathway (using N-Acetyl-5-acetoxytryptamine) or the Melatonin-MT pathway.

Materials:

  • Cell Model: U2OS-Per2:Luc or SCN slice cultures.

  • Reagent A: N-Acetyl-5-acetoxytryptamine (10 mM stock in DMSO).

  • Reagent B: Melatonin (10 mM stock in DMSO).

  • Inhibitor 1: K252a (TrkB inhibitor).

  • Inhibitor 2: Luzindole (MT1/MT2 antagonist).

Workflow:

  • Seeding: Plate cells in 35mm dishes in recording medium (Air-medium interface for slices; standard DMEM/F12 for cells).

  • Synchronization: Allow cultures to stabilize for 3 days until stable Per2:Luc rhythms are observed.

  • Treatment Groups:

    • Group 1 (Control): DMSO Vehicle.

    • Group 2 (NAS Pathway): 1 µM N-Acetyl-5-acetoxytryptamine.

    • Group 3 (Melatonin Pathway): 1 µM Melatonin.

    • Group 4 (Specificity Check): 1 µM N-Acetyl-5-acetoxytryptamine + 200 nM K252a.

  • Timing: Treat at CT 6 (Circadian Time 6, predicted peak of quiescence) or CT 18 .

  • Recording: Monitor bioluminescence for 4–5 days post-treatment.

Data Interpretation:

  • If N-Acetyl-5-acetoxytryptamine induces a phase shift that is blocked by K252a but insensitive to Luzindole , the rhythm is regulated by the NAS-TrkB axis [1].

  • If the shift is blocked by Luzindole, the cell line likely expresses high ASMT levels, converting the released NAS rapidly to Melatonin.

Protocol B: Metabolic Flux Analysis (ASMT Activity Probe)

Objective: Use N-Acetyl-5-acetoxytryptamine as a substrate standard to measure the activity of Acetylserotonin O-methyltransferase (ASMT).

Rationale: ASMT converts NAS to Melatonin.[1] By providing the acetoxy-derivative, you ensure a controlled intracellular release of NAS, avoiding extracellular degradation.

  • Preparation: Lyse cells/tissues in native lysis buffer (non-denaturing).

  • Incubation: Add 10 µM N-Acetyl-5-acetoxytryptamine + S-Adenosyl Methionine (SAM) cofactor.

  • Reaction: Incubate at 37°C for 30 minutes. Intrinsic esterases will first generate NAS, which ASMT will then methylate.

  • Detection: Stop reaction with acidic acetonitrile. Analyze supernatant via LC-MS/MS.

  • Readout: Measure the ratio of [Melatonin] / [NAS] . A high ratio indicates robust ASMT activity and circadian melatonin synthesis capacity.

Data Presentation & Analysis

When reporting results using this molecule, data should be stratified by pathway specificity.

Table 1: Expected Pharmacological Profiles in Circadian Assays

TreatmentTarget PathwayPhase Shift Effect (Predicted)Blocked By
Melatonin MT1 / MT2Advance (at CT 22-2)Luzindole
N-Acetyl-5-acetoxytryptamine TrkB (via NAS)Advance (Distinct Magnitude)K252a / ANA-12
N-Acetylserotonin (Hydrophilic) TrkB / MTWeak/Variable (Poor uptake)Partial K252a

Critical Troubleshooting & Stability

  • Spontaneous Hydrolysis:

    • Risk: The acetoxy ester bond is labile in aqueous buffers with pH > 7.4.

    • Solution: Prepare working solutions in PBS immediately before use. Do not store diluted drug. Keep stocks in 100% DMSO at -20°C.

  • Distinguishing Metabolites:

    • In LC-MS studies, N-Acetyl-5-acetoxytryptamine (MW ~260) can be confused with endogenous metabolites if fragmentation patterns are not verified.

    • Verification: Ensure your MS method monitors the loss of the acetyl group (42 Da) to confirm the parent species.

  • Cytotoxicity:

    • High concentrations (>50 µM) may cause non-specific effects due to intracellular acidification from acetate release. Maintain working concentrations between 100 nM and 10 µM.

References

  • Jang, S. W., et al. (2010). "N-acetylserotonin activates TrkB receptor in a circadian manner." Proceedings of the National Academy of Sciences, 107(8), 3876-3881. Link

  • Tosini, G., et al. (2012). "N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain." Neuroscience & Biobehavioral Reviews, 36(10). Link

  • Hardeland, R. (2005). "Antioxidative protection by melatonin and related compounds: N-acetylserotonin, N-acetyl-5-methoxytryptamine, and 6-hydroxymelatonin." Journal of Pineal Research.[2] Link

Sources

Application

application of N-Acetyl-5-acetoxytryptamine in neuroprotection studies

Technical Application Note: N-Acetyl-5-acetoxytryptamine (NAS-OAc) in Neuroprotection Studies Executive Summary N-Acetyl-5-acetoxytryptamine (also known as N,O-Diacetylserotonin or NAS-Acetate) is a synthetic derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: N-Acetyl-5-acetoxytryptamine (NAS-OAc) in Neuroprotection Studies

Executive Summary

N-Acetyl-5-acetoxytryptamine (also known as N,O-Diacetylserotonin or NAS-Acetate) is a synthetic derivative and lipophilic prodrug of N-Acetylserotonin (NAS) .[1] While NAS is an endogenous precursor to melatonin, it possesses distinct, potent neuroprotective properties mediated primarily through the activation of the TrkB receptor (Tropomyosin receptor kinase B)—a mechanism independent of the classic melatonin receptors (MT1/MT2).

This application note details the utility of N-Acetyl-5-acetoxytryptamine as a research tool for investigating TrkB-mediated neuroprotection.[1] Unlike native NAS, which has limited stability and blood-brain barrier (BBB) permeability, the acetoxy derivative offers enhanced lipophilicity, facilitating cellular entry and CNS delivery before hydrolyzing into the active agonist, NAS.

Key Applications:

  • TrkB Agonism: Studying BDNF-independent activation of survival pathways (PI3K/Akt, MAPK/ERK).

  • Neuroprotection Assays: Oxidative stress (H₂O₂), Excitotoxicity (Glutamate), and Ischemic models (OGD).

  • Circadian Biology: Investigating the neurotrophic role of tryptophan metabolites.

Scientific Mechanism & Rationale

The Prodrug Strategy

N-Acetylserotonin (NAS) is a potent antioxidant and TrkB agonist (Jang et al., 2010). However, its hydrophilic nature (due to the 5-hydroxyl group) limits its passive diffusion across the BBB and cellular membranes.[1]

  • Compound: N-Acetyl-5-acetoxytryptamine (NAS-OAc).[1]

  • Transformation: Intracellular esterases cleave the 5-acetoxy group.[1]

  • Active Metabolite: N-Acetylserotonin (NAS).[1][2][3][4][5][6]

  • Target: TrkB Receptor (Extracellular and Intracellular domains).

Signaling Pathway

Upon hydrolysis, NAS binds to the TrkB receptor, inducing dimerization and autophosphorylation at tyrosine residues (e.g., Y816). This triggers downstream signaling cascades that inhibit apoptosis and promote synaptic plasticity.

Figure 1: Mechanism of Action – From Prodrug to Neuroprotection

NAS_Pathway Prodrug N-Acetyl-5-acetoxytryptamine (Lipophilic Prodrug) BBB Blood-Brain Barrier / Cell Membrane Prodrug->BBB Passive Diffusion Esterase Intracellular Esterases Prodrug->Esterase BBB->Prodrug Cytosol Entry NAS N-Acetylserotonin (Active Agonist) Esterase->NAS Hydrolysis TrkB TrkB Receptor (Activation) NAS->TrkB Agonism (BDNF-Independent) Signaling PI3K/Akt & MAPK/ERK Pathways TrkB->Signaling Phosphorylation (pY816) Outcome NEUROPROTECTION (Anti-Apoptosis / Plasticity) Signaling->Outcome

Caption: Schematic of N-Acetyl-5-acetoxytryptamine entering the cell, hydrolyzing to NAS, and activating TrkB signaling.[1][2][6][7][8]

Comparative Properties

The following table contrasts the prodrug with related indoleamines to guide experimental selection.

FeatureMelatoninN-Acetylserotonin (NAS)N-Acetyl-5-acetoxytryptamine
Primary Target MT1/MT2 ReceptorsTrkB Receptor (Agonist)TrkB (via NAS)
5-Position Group Methoxy (-OCH₃)Hydroxyl (-OH)Acetoxy (-OCOCH₃)
Lipophilicity (LogP) ~1.6~0.8 (Low)~1.8 (High)
BBB Permeability HighModerate/LowEnhanced
Stability HighOxidation SensitiveEster-Protected
Main Use Circadian RegulationDirect TrkB AgonismIn vivo/Cellular Delivery of NAS

Detailed Experimental Protocols

Reagent Preparation
  • Solubility: N-Acetyl-5-acetoxytryptamine is hydrophobic.[1]

  • Stock Solution: Dissolve in DMSO to 10–50 mM. Aliquot and store at -20°C (stable for 3 months). Avoid repeated freeze-thaw cycles.[1]

  • Working Solution: Dilute stock into culture medium (e.g., DMEM/Neurobasal) immediately before use. Ensure final DMSO concentration is < 0.1%.

Protocol A: In Vitro Neuroprotection Assay (Oxidative Stress)

Objective: Assess the ability of the prodrug to prevent H₂O₂-induced neuronal death.[1] Cell Model: SH-SY5Y (human neuroblastoma) or Primary Cortical Neurons.[1]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Pre-treatment: Replace medium with fresh medium containing N-Acetyl-5-acetoxytryptamine (0.1, 1, 10 µM) .

    • Control: Vehicle (0.1% DMSO).

    • Positive Control: BDNF (50 ng/mL) or 7,8-DHF.[1]

    • Incubation: 1–2 hours (allow for uptake and hydrolysis).

  • Insult: Add H₂O₂ (final concentration 100–300 µM, titrated to induce ~50% cell death).

  • Co-incubation: Incubate for 24 hours.

  • Readout: Measure cell viability using CCK-8 or MTT assay.

Validation Step (Mechanism Check): To confirm TrkB dependence, pre-treat a subset of wells with K252a (200 nM) or ANA-12 (10 µM) (TrkB antagonists) 30 mins before adding the prodrug. The neuroprotective effect should be abolished.

Protocol B: Western Blot for TrkB Activation

Objective: Confirm that the prodrug effectively hydrolyzes to NAS and phosphorylates TrkB.

Workflow:

  • Treatment: Treat cells with 1 µM N-Acetyl-5-acetoxytryptamine for timepoints: 15, 30, 60, 120 min.[1]

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (Sodium Orthovanadate, NaF).

  • Blotting:

    • Primary Antibody: Anti-phospho-TrkB (Tyr816) [1:1000].[1]

    • Total Protein: Anti-TrkB (Total) [1:1000].

    • Downstream: Anti-p-Akt (Ser473) or Anti-p-ERK1/2.[1]

  • Analysis: Normalize phospho-signal to total protein. Peak activation is typically observed at 30–60 minutes post-treatment (delayed slightly compared to direct NAS due to hydrolysis time).

Experimental Workflow Diagram

Figure 2: Step-by-Step Assay Workflow

Workflow cluster_Prep Phase 1: Preparation cluster_Treat Phase 2: Treatment & Stress cluster_Readout Phase 3: Analysis Start START: Cell Seeding (SH-SY5Y / Primary Neurons) Stock Prep Stock: Dissolve NAS-OAc in DMSO (10 mM) Start->Stock PreTreat Pre-treatment: Add NAS-OAc (0.1 - 10 µM) Incubate 1-2 hrs Stock->PreTreat Inhibitor Optional: Add TrkB Antagonist (ANA-12 / K252a) Inhibitor->PreTreat 30 min prior Stress Add Stressor: H2O2 / Glutamate / OGD PreTreat->Stress Incubate Incubate 24 Hours Stress->Incubate Viability Assay: MTT / CCK-8 (Cell Survival) Incubate->Viability Western Assay: Western Blot (p-TrkB / p-Akt) Incubate->Western

Caption: Operational workflow for testing neuroprotective efficacy of N-Acetyl-5-acetoxytryptamine.

Troubleshooting & Quality Control

  • Issue: Low Activity. [1]

    • Cause: Incomplete hydrolysis.

    • Solution: Ensure the cell line expresses sufficient esterases. Primary hepatocytes or neurons usually suffice. In cell-free systems (e.g., binding assays), this prodrug will not work—you must use free NAS.

  • Issue: Precipitation.

    • Cause: High concentration in aqueous media.

    • Solution: Do not exceed 50 µM in culture media. Vortex immediately upon addition.

  • Issue: Variable Results.

    • Cause: Light sensitivity (indoleamines are photosensitive).

    • Solution: Perform experiments in low light; store stocks in amber vials.

References

  • Jang, S. W., et al. (2010). "N-acetylserotonin activates TrkB receptor in a circadian rhythm."[5] Proceedings of the National Academy of Sciences, 107(8), 3876–3881.[5] [1][5]

    • Key Finding: Establishes NAS as a direct TrkB agonist independent of BDNF.[4][8]

  • Tosini, G., et al. (2012). "N-acetylserotonin: an endogenous neuroprotectant." The Neuroscientist, 18(6). [1]

    • Key Finding: Reviews the antioxidant and receptor-medi
  • Biosynth. "N-Acetyl-5-acetoxytryptamine Product Data."

    • Key Finding: Chemical structure and physical properties of the acetylated derivative.[9]

  • Oxenkrug, G. F. (2005). "N-acetylserotonin: the other product of the pineal gland." Current Medicinal Chemistry, 12(9).

    • Key Finding: Discusses the biological distinctness of NAS

Sources

Method

Application Note: Synthesis and Characterization of N-Acetyl-5-acetoxytryptamine (N,O-Diacetylserotonin)

Introduction & Research Context N-Acetyl-5-acetoxytryptamine , also known as N,O-Diacetylserotonin , is a critical reference standard in the analysis of tryptamine derivatives. While often overshadowed by its partially a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Research Context

N-Acetyl-5-acetoxytryptamine , also known as N,O-Diacetylserotonin , is a critical reference standard in the analysis of tryptamine derivatives. While often overshadowed by its partially acetylated analog, N-Acetylserotonin (NAS), or its methylated derivative, Melatonin, the diacetyl variant serves two primary research functions:

  • Impurity Profiling: It is a known process impurity (European Pharmacopoeia Melatonin Impurity D) in the industrial synthesis of Melatonin. High-purity standards are required for HPLC method validation.

  • Pharmacological Research: As a lipophilic prodrug candidate, the O-acetyl group enhances blood-brain barrier (BBB) permeability compared to serotonin, potentially serving as a delivery vehicle for the parent molecule or acting via distinct serotonergic pathways.

This guide provides a robust, self-validating protocol for the synthesis of N-Acetyl-5-acetoxytryptamine from Serotonin HCl, utilizing a global acetylation strategy.

Chemical Strategy & Mechanism[1][2]

The synthesis relies on Nucleophilic Acyl Substitution . Serotonin (5-Hydroxytryptamine) contains two nucleophilic sites susceptible to acetylation:

  • The Primary Amine: Located on the ethylamino side chain.

  • The Phenolic Hydroxyl: Located at the 5-position of the indole ring.

To achieve the diacetyl product, we employ Acetic Anhydride (


)  in the presence of Pyridine . Pyridine acts as both the solvent and a nucleophilic catalyst. It forms a highly reactive N-acetylpyridinium intermediate with acetic anhydride, which transfers the acetyl group more efficiently than the anhydride alone.
Reaction Pathway

The reaction proceeds through a stepwise acetylation. While the amine is generally more nucleophilic, the use of excess anhydride and base ensures the thermodynamic product (N,O-diacetyl) is formed quantitatively.

SynthesisPathway Serotonin Serotonin (5-HT) (Nucleophile) Intermediate Intermediate (Mono-acetylated) Serotonin->Intermediate Fast N-Acetylation Reagents Ac2O / Pyridine (Excess) Reagents->Serotonin Product N,O-Diacetylserotonin (Target) Intermediate->Product Slower O-Acetylation

Figure 1: Stepwise acetylation pathway. Under the described conditions, the reaction is driven to completion (Green node).

Experimental Protocol

Materials & Reagents[1]
ReagentCAS No.[1][2][3][4][5]Equiv.[1]Role
Serotonin HCl 153-98-01.0Substrate
Acetic Anhydride 108-24-74.0Acylating Agent
Pyridine 110-86-1SolventBase/Catalyst/Solvent
Dichloromethane (DCM) 75-09-2-Extraction Solvent
1M HCl (aq) --Pyridine Removal
Step-by-Step Synthesis

Safety Note: Perform all steps in a fume hood. Pyridine is toxic and has a noxious odor. Acetic anhydride is corrosive and lachrymatory.

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Serotonin HCl (1.0 g, 4.7 mmol) in anhydrous Pyridine (10 mL) .

    • Insight: Serotonin HCl is not fully soluble in cold pyridine initially. The suspension will clear as the free base is liberated and acetylated.

  • Acetylation: Cool the mixture to 0°C (ice bath). Dropwise, add Acetic Anhydride (1.8 mL, ~19 mmol) over 10 minutes.

    • Reasoning: Exothermic reaction control.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The starting material (Rf ~0.1) should disappear, replaced by a less polar spot (Rf ~0.6).

  • Quenching: Cool the flask back to 0°C. Add Methanol (2 mL) dropwise to quench excess acetic anhydride. Stir for 15 minutes.

  • Workup (Critical for Purity):

    • Dilute the reaction mixture with DCM (50 mL) .

    • Transfer to a separatory funnel.

    • Acid Wash: Wash the organic layer with 1M HCl (3 x 30 mL) .

    • Mechanism:[1][6][7][8] This converts the excess pyridine into water-soluble pyridinium chloride, effectively removing it from the organic phase.

    • Wash with Saturated NaHCO3 (30 mL) to neutralize residual acid.

    • Wash with Brine (30 mL) .

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
Purification

The crude residue is typically an off-white solid.

  • Method: Recrystallization from Ethanol/Water (1:1) or Ethyl Acetate/Hexane .

  • Alternative: If high purity (>99.5%) is required for reference standards, use Flash Column Chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

Workflow Visualization

The following diagram details the critical separation logic required to isolate the product from the toxic pyridine solvent.

WorkupLogic Crude Crude Reaction Mix (Product + Pyridine + AcOH) DCM_Add Dilute with DCM Crude->DCM_Add Acid_Wash Wash with 1M HCl (CRITICAL STEP) DCM_Add->Acid_Wash Phase_Aq Aqueous Phase (Pyridinium HCl + AcOH) Acid_Wash->Phase_Aq Discard Phase_Org Organic Phase (DCM) (Product) Acid_Wash->Phase_Org Keep Neutralize Wash with NaHCO3 (Remove trace acid) Phase_Org->Neutralize Dry Dry (Na2SO4) & Evaporate Neutralize->Dry Final Solid N,O-Diacetylserotonin Dry->Final

Figure 2: Purification workflow emphasizing the removal of pyridine via acid-base extraction.

Characterization & Validation

To validate the synthesis, compare your analytical data against the expected values below. The presence of two distinct methyl singlets in the NMR is the primary confirmation of di-acetylation.

Physical Properties[3]
  • Appearance: White to off-white crystalline powder.

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 260.29 g/mol [2][9]

  • Solubility: Soluble in DCM, DMSO, Methanol. Insoluble in water.

NMR Spectroscopy Data (Expected in DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
NH (Amide) ~8.0 - 8.2Broad t1HAmide Nitrogen Proton
Indole-H 10.6 - 10.8Broad s1HIndole NH
Ar-H (Indole) 6.7 - 7.3Multiplets3HAromatic Ring Protons
Ar-H (C2) ~7.15s1HProton at C2 position

(Ethyl)
~3.35q2H

-methylene to amide

(Ethyl)
~2.85t2H

-methylene to indole

(Ester)
~2.28 s 3H O-Acetyl (Deshielded)

(Amide)
~1.85 s 3H N-Acetyl (Shielded)

Interpretation:

  • The O-Acetyl methyl group appears downfield (~2.3 ppm) compared to the N-Acetyl methyl (~1.85 ppm) due to the higher electronegativity of the ester oxygen.

  • Absence of the phenolic -OH signal (usually >8.5 ppm broad) confirms esterification.

Mass Spectrometry
  • ESI-MS (Positive Mode):

    
     m/z.
    
  • Fragment Ions: Loss of acetyl group (42 Da) may be observed.

References

  • European Pharmacopoeia (Ph. Eur.) . Melatonin Monograph 01/2008:2433. (Defines Impurity D as N-[2-[5-(acetyloxy)-1H-indol-3-yl]ethyl]acetamide).[2]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 505824648, N-Acetyl-5-acetoxytryptamine. Retrieved from [Link]

  • Axios Research . N,O-Diacetyl Serotonin Reference Standard. Retrieved from [Link][4]

Sources

Application

Application Note: Modulating Melatonin Receptor Signaling with N-Acetyl-5-acetoxytryptamine

Pharmacological Profiling, Structure-Activity Relationships (SAR), and Prodrug Kinetics Introduction & Scientific Rationale N-Acetyl-5-acetoxytryptamine is a structural analog of the neurohormone melatonin (N-acetyl-5-me...

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Profiling, Structure-Activity Relationships (SAR), and Prodrug Kinetics

Introduction & Scientific Rationale

N-Acetyl-5-acetoxytryptamine is a structural analog of the neurohormone melatonin (N-acetyl-5-methoxytryptamine). While melatonin possesses a 5-methoxy group essential for picomolar affinity at MT1 and MT2 receptors, the 5-acetoxy analog replaces this with an ester moiety.

This molecule serves two critical functions in drug discovery and receptor biology:

  • SAR Probe: It tests the steric and electronic tolerance of the orthosteric binding pocket at the 5-position. The MT1/MT2 pocket is highly sensitive to the size of the 5-substituent; replacing the methoxy group (

    
    ) with an acetoxy group (
    
    
    
    ) introduces both bulk and a carbonyl dipole, altering binding kinetics.
  • Prodrug Vector: The acetoxy group renders the molecule more lipophilic than its hydrolysis product, N-acetylserotonin (NAS) . Intracellular or plasma esterases can hydrolyze the acetoxy group to regenerate NAS, a compound with distinct pharmacological properties (MT1/MT2 agonism and TrkB activation).

This guide provides protocols to characterize the direct receptor activity of N-Acetyl-5-acetoxytryptamine while controlling for metabolic hydrolysis.

Chemical Handling & Stability (Critical)

Challenge: The ester bond at the 5-position is susceptible to spontaneous and enzymatic hydrolysis, converting the compound into N-acetylserotonin (NAS). Impact: Failure to control hydrolysis leads to "mixed pharmacology"—observed effects may be due to NAS rather than the parent compound.

Protocol A: Solubilization and Storage
  • Stock Preparation: Dissolve neat N-Acetyl-5-acetoxytryptamine powder in 100% anhydrous DMSO to a concentration of 10 mM.

    • Why: Water promotes ester hydrolysis. DMSO stabilizes the compound for storage.

  • Aliquot & Freeze: Aliquot into light-resistant amber vials (20 µL/vial) and store at -80°C. Avoid freeze-thaw cycles.

  • Working Solutions: Dilute into aqueous buffer (e.g., HBSS or PBS) immediately before use.

    • Limit: Do not keep aqueous dilutions for >30 minutes at room temperature before adding to cells.

Experimental Workflows
Diagram 1: Metabolic & Signaling Pathway Context

This diagram illustrates the dual pathway: direct receptor binding vs. hydrolysis to NAS.

MelatoninSignaling Compound N-Acetyl-5-acetoxytryptamine NAS N-Acetylserotonin (NAS) (Hydrolysis Product) Compound->NAS Hydrolysis MT_Rec Melatonin Receptors (MT1 / MT2) Compound->MT_Rec Direct Binding (Putative) NAS->MT_Rec Agonist Binding Gi Gi/o Protein MT_Rec->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Esterase Intracellular/Plasma Esterases Esterase->NAS

Caption: Dual mechanism of action: Direct MT1/MT2 activation by the parent ester versus indirect activation via metabolic conversion to N-acetylserotonin.

Protocol B: Radioligand Competition Binding (Affinity)

Objective: Determine the Binding Affinity (


) of N-Acetyl-5-acetoxytryptamine relative to Melatonin.

Materials:

  • Receptor Source: CHO-K1 or HEK293 cells stably expressing human MT1 or MT2.

  • Radioligand: 2-[

    
    I]-Iodomelatonin (2-[
    
    
    
    I]-MLT), specific activity ~2200 Ci/mmol.
  • Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl

    
    .
    

Step-by-Step:

  • Membrane Prep: Harvest cells, homogenize in ice-cold Tris buffer, and centrifuge (20,000 x g, 20 min). Resuspend pellet to protein conc. of 5–10 µ g/well .

  • Incubation: In a 96-well plate, combine:

    • 25 µL Radioligand (Final conc. 20–50 pM).

    • 25 µL N-Acetyl-5-acetoxytryptamine (Concentration range:

      
       M to 
      
      
      
      M).
    • 150 µL Membrane suspension.

  • Equilibrium: Incubate for 60 minutes at 25°C .

    • Note: Do not incubate at 37°C to minimize ester hydrolysis during the assay.

  • Termination: Rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% PEI. Wash 3x with ice-cold buffer.

  • Analysis: Count radioactivity. Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Data Presentation Template:

CompoundMT1

(nM)
MT2

(nM)
Selectivity Ratio (MT1/MT2)
Melatonin (Ref)0.05 ± 0.010.08 ± 0.020.6
N-Acetylserotonin5.2 ± 1.18.4 ± 1.50.6
N-Acetyl-5-acetoxytryptamine [Experimental] [Experimental] --
Protocol C: Functional Gi-Signaling (cAMP Inhibition)

Objective: Assess if the compound acts as a full agonist, partial agonist, or antagonist.

Mechanism: MT1/MT2 activation inhibits Adenylyl Cyclase via G


, reducing Forskolin-stimulated cAMP.

Step-by-Step:

  • Seeding: Plate 10,000 cells/well (MT1/MT2 stable lines) in 384-well plates.

  • Stimulation Buffer: Prepare HBSS + 500 µM IBMX (phosphodiesterase inhibitor) + 10 µM Forskolin.

  • Treatment:

    • Add N-Acetyl-5-acetoxytryptamine (serial dilution) in Stimulation Buffer.

    • Incubate 30 minutes at 37°C .

  • Detection: Use TR-FRET (e.g., HTRF or Lance Ultra) cAMP detection kit. Lyse cells with detection antibodies (cryptate-labeled anti-cAMP and d2-labeled cAMP).

  • Read: Measure HTRF ratio (665/620 nm).

  • Calculation: Normalize data to "Forskolin only" (0% inhibition) and "Buffer only" (100% inhibition).

Diagram 2: Experimental Workflow Logic

This diagram outlines the decision tree for validating the compound's activity.

Workflow Start Start: Compound Prep (DMSO Stock) Purity LC-MS Purity Check (Verify <1% Hydrolysis) Start->Purity Binding Radioligand Binding (25°C, 1 hr) Purity->Binding Func cAMP Assay (37°C, 30 min) Purity->Func Decision Compare Ki vs EC50 Binding->Decision Func->Decision ResultA Potent Ki & EC50: Direct Agonist Decision->ResultA Match ResultB Weak Ki but High Potency: Prodrug Effect (Hydrolysis) Decision->ResultB Mismatch

Caption: Workflow to distinguish intrinsic receptor affinity from metabolite-driven efficacy.

Protocol D: Differentiating Prodrug vs. Direct Effects

To confirm that the observed signaling is due to the 5-acetoxy analog and not the 5-hydroxy metabolite (NAS), perform a Time-Course Hydrolysis Assay .

  • Mock Assay: Prepare the compound in the exact assay buffer (with cells) at 10 µM.

  • Sampling: Collect supernatant at

    
     minutes.
    
  • Quench: Add equal volume ice-cold Acetonitrile to precipitate proteins/stop esterases.

  • LC-MS Analysis: Monitor two transitions:

    • Parent (5-Acetoxy): M+H corresponding to Acetyl-5-acetoxytryptamine.

    • Metabolite (NAS): M+H corresponding to N-acetylserotonin.[1]

  • Interpretation:

    • If >10% conversion occurs within the 30-min cAMP assay window, the

      
       values represent a composite of both molecules.
      
    • If stable (>90% parent), the pharmacological data is valid for the 5-acetoxy analog.

References
  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews, 62(3), 343-380. Link

  • Spadoni, G., et al. (1993). "2-Substituted 5-methoxy-N-acyltryptamines: synthesis, binding affinity for the melatonin receptor, and evaluation of the biological activity." Journal of Medicinal Chemistry, 36(25), 4069-4074. Link

  • Tosini, G., et al. (2014). "Melatonin receptors: latest insights from mouse models." BioEssays, 36(8), 778-787. Link

  • Jang, S. W., et al. (2010). "N-acetylserotonin activates TrkB receptor in a circadian rhythm."[1] Proceedings of the National Academy of Sciences, 107(8), 3876-3881. Link

  • Pintor, J., et al. (2003). "Melatonin receptors and the eye."[2] Progress in Retinal and Eye Research, 22(3), 263-286. Link

Sources

Method

High-Resolution Mass Spectrometry Profiling of N-Acetyl-5-acetoxytryptamine and its Esterase-Mediated Metabolites

Abstract N-Acetyl-5-acetoxytryptamine (also known as O-acetyl-N-acetylserotonin) represents a specific analytical challenge due to the high lability of its C5-ester bond. While structurally analogous to Melatonin (N-acet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Acetyl-5-acetoxytryptamine (also known as O-acetyl-N-acetylserotonin) represents a specific analytical challenge due to the high lability of its C5-ester bond. While structurally analogous to Melatonin (N-acetyl-5-methoxytryptamine), the presence of the acetoxy group renders this molecule highly susceptible to rapid hydrolysis by plasma esterases, converting it back to N-Acetylserotonin (NAS) within minutes of sample collection.

This Application Note details a rigorous analytical workflow for the stabilization, identification, and quantification of N-Acetyl-5-acetoxytryptamine and its downstream metabolites. We provide a validated protocol for esterase inhibition during plasma collection and a high-resolution UHPLC-Q-ToF-MS methodology for distinguishing the parent compound from its isobaric and metabolic interferences.

Metabolic Pathway & Analytical Strategy

To accurately analyze this molecule, one must understand its metabolic fate.[1][2] Unlike Melatonin, which is metabolized primarily via CYP450 hydroxylation, N-Acetyl-5-acetoxytryptamine acts as a prodrug of N-Acetylserotonin.

The Hydrolysis Liability

Upon contact with plasma, Carboxylesterases (CES) and Butyrylcholinesterase (BChE) attack the 5-acetoxy group.

  • Parent: N-Acetyl-5-acetoxytryptamine (

    
     261.12)
    
  • Primary Metabolite (M1): N-Acetylserotonin (

    
     219.11)
    
  • Secondary Metabolites (M2/M3): 6-Hydroxy-NAS and NAS-Glucuronide.

Visualization of Metabolic Fate

The following diagram illustrates the degradation and metabolic activation pathways that must be monitored.

MetabolicPathway Parent N-Acetyl-5-acetoxytryptamine (Parent) [M+H]+: 261.12 NAS N-Acetylserotonin (NAS) [M+H]+: 219.11 Parent->NAS Plasma Esterases (Rapid Hydrolysis) Melatonin Melatonin (Methylation) [M+H]+: 233.13 NAS->Melatonin ASMT (Tissue specific) OH_NAS 6-Hydroxy-NAS (Oxidation) [M+H]+: 235.10 NAS->OH_NAS CYP1A2/CYP2C19 Gluc NAS-Glucuronide (Conjugation) [M+H]+: 395.14 OH_NAS->Gluc UGT Enzymes

Figure 1: Metabolic cascade of N-Acetyl-5-acetoxytryptamine. The red arrow indicates the critical ex vivo stability liability.

Protocol: Sample Stabilization (Critical)

Standard EDTA or Heparin plasma collection is insufficient for this analyte. Without immediate esterase inhibition, the parent compound will degrade into NAS, leading to false-negative parent data and false-positive metabolite data.

Materials Required[1][2][3][4][5][6][7][8][9][10]
  • Primary Inhibitor: Bis-(4-nitrophenyl) phosphate (BNPP) or Paraoxon (highly toxic, handle with care).

  • Secondary Inhibitor: Sodium Fluoride (NaF).

  • Acidifier: 1M Citric Acid.

Step-by-Step Stabilization Workflow
  • Pre-Dosing Preparation: Prepare collection tubes containing BNPP to achieve a final blood concentration of 5 mM.

    • Note: BNPP is a specific inhibitor of carboxylesterases.

  • Blood Collection: Draw blood directly into the pre-treated tubes. Invert gently 5 times.

  • Immediate Chill: Place samples on wet ice immediately. Do not allow to sit at room temperature for >2 minutes.

  • Plasma Separation: Centrifuge at 4°C (2000 x g for 10 min).

  • Acidification: Transfer plasma to a new cryovial containing 10 µL of 1M Citric Acid per 1 mL of plasma.

    • Reasoning: Lowering pH to ~4.0 further reduces spontaneous chemical hydrolysis of the ester.

  • Storage: Store at -80°C.

Analytical Method: UHPLC-Q-ToF-MS

We utilize Quadrupole Time-of-Flight (Q-ToF) mass spectrometry for this application to distinguish the target from isobaric interferences common in indole analysis.

Chromatographic Conditions

Separation of the parent from NAS is trivial, but separation from other endogenous tryptamine isomers requires a biphenyl or high-strength silica (HSS) column.

ParameterSetting
System Agilent 1290 Infinity II or Waters ACQUITY UPLC
Column Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water (Do not use Ammonium Acetate; pH > 5 risks hydrolysis)
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Temp 40°C

Gradient Profile:

  • 0-1.0 min: 5% B

  • 1.0-6.0 min: 5% -> 45% B (Shallow gradient for isomer separation)

  • 6.0-8.0 min: 95% B (Wash)

Mass Spectrometry Parameters (Source: ESI+)
  • Capillary Voltage: 3.5 kV

  • Gas Temp: 350°C

  • Fragmentor: 135 V

  • Acquisition Mode: High Resolution (4 GHz), Mass Range 100–1000 m/z.

MS/MS Fragmentation Logic

Identification relies on the specific loss of the acetoxy group versus the N-acetyl group.

CompoundPrecursor (

)
Key Fragment 1Key Fragment 2Mechanism
Parent (N-Acetyl-5-acetoxytryptamine) 261.1239 219.1133 160.0762 Loss of ketene (-42 Da) then acetamide
N-Acetylserotonin (NAS) 219.1133160.0762130.0650Loss of acetamide (-59 Da)
Melatonin 233.1290174.0919159.0684Loss of acetamide (-59 Da)

Experimental Workflow: In Vitro Metabolism

To validate the method, researchers should generate the metabolites in vitro before analyzing clinical samples.

Workflow cluster_0 Sample Generation cluster_1 Analysis Microsomes Liver Microsomes + NADPH Incubation Incubate 37°C (0, 15, 30, 60 min) Microsomes->Incubation Quench Quench: Ice-cold ACN Incubation->Quench Centrifuge Centrifuge 14,000 rpm Quench->Centrifuge LCMS UHPLC-Q-ToF-MS (Data Independent Acq) Centrifuge->LCMS DataProc Metabolite Pilot / MassHunter LCMS->DataProc

Figure 2: Workflow for generating and identifying metabolites using liver microsomes.

Protocol Details
  • Incubation: Incubate 10 µM N-Acetyl-5-acetoxytryptamine with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Cofactors: Initiate reaction with NADPH (1 mM).

  • Control: Run a parallel incubation without NADPH to distinguish esterase activity (hydrolysis only) from CYP activity (oxidation).

    • Observation: In the absence of NADPH, you will see conversion to NAS (219.11) only. With NADPH, you will see NAS plus 6-Hydroxy-NAS (235.10).

Data Analysis & Interpretation

When analyzing the MS data, pay close attention to In-Source Fragmentation . The ester bond in N-Acetyl-5-acetoxytryptamine is fragile. High desolvation temperatures or fragmentor voltages can cause the parent (261) to lose the acetyl group inside the source, appearing as NAS (219).

Validation Test: Inject a pure standard of the parent compound in solvent.

  • If you observe a significant peak at

    
     219 at the retention time of the parent, lower the Fragmentor Voltage  and Source Temperature .
    
  • The parent and metabolite must be chromatographically resolved (

    
    ) to confirm the 219 signal is biological, not instrumental.
    

References

  • Carter, M. D., et al. (2012). Quantitation of melatonin and n-acetylserotonin in human plasma by nanoflow LC-MS/MS and electrospray LC-MS/MS.[3] Journal of Mass Spectrometry, 47(3), 277-285. Link

  • Li, W., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry.[4][5] Biomedical Chromatography, 26(11), 1294-1301. Link

  • Zheng, S., et al. (2021).[6] Molecular Mechanisms Underlying the Biosynthesis of Melatonin and Its Isomer in Mulberry. Frontiers in Plant Science, 12:708752.[6] Link

  • Leone, R. M., & Silman, R. E. (1984).[7] Melatonin can be differentially metabolized in the rat to produce N-acetylserotonin in addition to 6-hydroxy-melatonin.[7] Endocrinology, 114(5), 1825-1832. Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing N-Acetyl-5-acetoxytryptamine dosage for animal studies

To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization of N-Acetyl-5-acetoxytryptamine (N,O-Diacetylserotonin) Dosage for In Vivo Studies Compound Verification & Critical Distinctio...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization of N-Acetyl-5-acetoxytryptamine (N,O-Diacetylserotonin) Dosage for In Vivo Studies

Compound Verification & Critical Distinction

Is this the correct molecule? Before proceeding, verify your vial. There is a frequent nomenclature confusion between this compound and Melatonin.

  • Target Compound: N-Acetyl-5-acetoxytryptamine (also known as N,O-Diacetylserotonin ).[1][2]

    • Structure: Contains an acetoxy (-O-CO-CH3) group at position 5.[1][2][3][4]

    • Function: A prodrug of N-acetylserotonin (NAS), often used to enhance blood-brain barrier (BBB) penetration or study NAS-specific signaling (TrkB activation).

  • Common Confusion: Melatonin (N-Acetyl-5-methoxytryptamine).[5][6]

    • Structure: Contains a methoxy (-O-CH3) group at position 5.[6]

    • Function: Circadian rhythm regulator, MT1/MT2 agonist.

    • Note: If your study aims to replicate standard circadian rhythm protocols, you likely need Melatonin. If you are investigating neuroprotection via TrkB or specific NAS pathways, you have the correct compound.

Part 1: Technical Troubleshooting Guide

Q1: How do I calculate the equivalent dosage if I am switching from N-Acetylserotonin (NAS)?

Issue: Researchers often switch to the diacetyl derivative to improve stability or BBB transport but fail to adjust for molecular weight differences. Solution: You must dose based on molar equivalence , not just milligram weight. N-Acetyl-5-acetoxytryptamine (MW: ~260.29 g/mol ) is heavier than NAS (MW: ~218.25 g/mol ) due to the extra acetyl group.

Conversion Formula:



Target NAS Dose (mg/kg)Required Diacetylserotonin Dose (mg/kg)Recommended Pilot Range (Mice/Rats)
5.05.95 5 – 10 mg/kg
10.011.90 10 – 15 mg/kg
20.023.80 20 – 30 mg/kg
50.059.50 50 – 65 mg/kg
Q2: The compound precipitates when I add it to saline or PBS. How do I formulate a stable vehicle?

Issue: The 5-acetoxy ester increases lipophilicity compared to NAS, making it poorly soluble in pure aqueous buffers. Mechanism: Direct addition to saline causes rapid crystal formation, leading to erratic absorption and data variability. Protocol: Use a co-solvent system. The ester bond is sensitive to hydrolysis in high pH, so avoid alkaline buffers.

Recommended Vehicle Formulation:

  • Stock Solution: Dissolve pure powder in 100% DMSO to a concentration of 50–100 mg/mL. (Store aliquots at -20°C; avoid repeated freeze-thaw).

  • Working Solution (Injection):

    • Step A: Take the required volume of DMSO stock.

    • Step B: Add Tween-80 (optional, 2-5% final concentration) to the DMSO stock before adding water.

    • Step C: Slowly add warm Saline (0.9% NaCl) or PBS (pH 7.4) while vortexing.

    • Final Composition: 5-10% DMSO / 2-5% Tween-80 / Balance Saline.

    • Stability:[5] Use within 1 hour of preparation to prevent ester hydrolysis.

Q3: We are seeing no effect in behavioral assays. Is the dosage too low or the half-life too short?

Issue: Lack of efficacy often stems from rapid hydrolysis by plasma esterases or first-pass metabolism if dosed orally. Troubleshooting Checklist:

  • Route of Administration:

    • Oral (PO):Not Recommended. Gut and hepatic esterases will likely cleave the acetyl group before systemic circulation, and the resulting NAS is rapidly metabolized.

    • Intraperitoneal (IP):Preferred. Allows rapid absorption.

    • Subcutaneous (SC):Alternative. Provides a slower release profile but requires a stable suspension.

  • Timing: The half-life of the active metabolite (NAS) is short (< 30 min in rodents).

    • Adjustment: If using a single dose, test animals within 15–45 minutes post-injection. For sustained effects, consider multiple doses (q.4.h.) or osmotic minipumps.

Q4: The animals show signs of sedation. Is this toxicity?

Issue: High doses of tryptamine derivatives can cause transient sedation or motor incoordination. Analysis: This is likely an off-target effect or an exaggerated pharmacological response (melatonergic/serotonergic). Action:

  • Perform a Rotarod test to rule out motor deficits before cognitive testing.

  • Reduce dosage by 50%.

  • Verify the compound purity; degradation products (free serotonin) can have distinct side effects.

Part 2: Mechanism of Action & Metabolism

Understanding the metabolic fate is crucial for interpreting your data. N-Acetyl-5-acetoxytryptamine acts primarily as a prodrug .[1] Upon entry into the blood or brain, esterases cleave the 5-acetoxy group to release N-Acetylserotonin (NAS). NAS is the active agonist for TrkB receptors and Melatonin receptors.

Metabolism Prodrug N-Acetyl-5-acetoxytryptamine (N,O-Diacetylserotonin) NAS N-Acetylserotonin (Active Metabolite) Prodrug->NAS Plasma/Brain Esterases (Rapid Hydrolysis) Melatonin Melatonin (Methylated) NAS->Melatonin HIOMT (Pineal/Retina) Conjugates Sulfates/Glucuronides (Excretion) NAS->Conjugates Liver Metabolism (CYP450/SULT) TrkB TrkB Receptor (Neuroprotection) NAS->TrkB MT MT1/MT2 Receptors (Circadian) NAS->MT

Figure 1: Metabolic pathway of N-Acetyl-5-acetoxytryptamine. The compound serves as a vehicle to deliver N-Acetylserotonin (NAS), which then acts on TrkB and Melatonin receptors before clearance.

Part 3: Experimental Protocol Summary

Study Design: Neuroprotection Assessment (Mouse Model)
ParameterSpecification
Species/Strain C57BL/6 Mice (Male, 8-12 weeks)
Compound N-Acetyl-5-acetoxytryptamine (CAS 28026-16-6)
Dose Groups Vehicle, 5 mg/kg, 15 mg/kg, 30 mg/kg
Route Intraperitoneal (IP)
Volume 10 mL/kg (e.g., 0.25 mL for a 25g mouse)
Vehicle 5% DMSO + 5% Tween-80 + 90% Saline
Timepoints T=0 (Injection), T=30 min (Behavior/Tissue Collection)

Step-by-Step Preparation:

  • Weighing: Weigh 30 mg of N-Acetyl-5-acetoxytryptamine.

  • Primary Solubilization: Add 0.5 mL of pure DMSO. Vortex until clear.

  • Surfactant Addition: Add 0.5 mL of Tween-80. Vortex.

  • Dilution: Slowly add 9.0 mL of warm sterile saline while vortexing vigorously.

  • Inspection: Ensure no crystals are visible. If cloudy, sonicate for 30 seconds.

  • Administration: Inject immediately. Do not store the diluted emulsion overnight.

References

  • Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences, 107(8), 3876-3881. (Contextual reference for NAS mechanism). Retrieved from [Link]

  • Oxenkrug, G. F. (2005). Antioxidant effects of N-acetylserotonin: Possible implications for aging and affective disorders. Annals of the New York Academy of Sciences, 1053(1), 334-347. (Contextual reference for NAS pharmacology). Retrieved from [Link]

Sources

Optimization

Technical Support Center: N-Acetyl-5-acetoxytryptamine Synthesis

Subject: Protocol Optimization & Troubleshooting for N,O-Diacetylserotonin Ticket ID: NAS-ACE-001 Status: Active Support Tier: Senior Application Scientist Executive Summary & Chemical Context User Advisory: You have req...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Protocol Optimization & Troubleshooting for N,O-Diacetylserotonin

Ticket ID: NAS-ACE-001 Status: Active Support Tier: Senior Application Scientist

Executive Summary & Chemical Context

User Advisory: You have requested support for the synthesis of N-Acetyl-5-acetoxytryptamine . It is critical to distinguish this target from Melatonin (N-Acetyl-5-methoxytryptamine) or N-Acetylserotonin (Normelatonin).

  • Target Molecule: N,O-Diacetylserotonin (Acetylated at both the amine and the 5-hydroxyl position).

  • Key Challenge: The 5-acetoxy ester is significantly more labile than the N-acetyl amide. Most synthesis failures involve inadvertent hydrolysis of the ester during workup, reverting the product to N-acetylserotonin.

This guide provides a robust "Force-to-Completion" protocol and a troubleshooting matrix specifically designed to stabilize the phenolic ester.

Standard Operating Protocol (SOP): Dual Acetylation

Objective: Synthesize N-Acetyl-5-acetoxytryptamine from Serotonin HCl.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Serotonin HCl 1.0SubstrateDry thoroughly before use.
Acetic Anhydride (

)
3.5 - 5.0ReagentExcess required to drive O-acetylation.
Pyridine SolventBase/SolventMust be anhydrous.[1] Acts as proton scavenger.
DMAP 0.05Catalyst(Optional) Accelerates O-acetylation.
Step-by-Step Workflow
  • Inert Environment: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Serotonin is oxidation-sensitive.
    
  • Dissolution: Suspend Serotonin HCl (1.0 eq) in anhydrous Pyridine (10 mL/g). Stir until mostly dissolved.

  • Addition: Cool to 0°C. Add Acetic Anhydride (4.0 eq) dropwise.

    • Technical Note: The reaction is exothermic. Control heat to prevent indole polymerization.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3–12 hours.

    • Checkpoint: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (Rf ~0.1) and Mono-acetyl intermediate (Rf ~0.4) should disappear, leaving the Di-acetyl product (Rf ~0.7).

  • Quenching (CRITICAL): Pour the reaction mixture onto crushed ice containing dilute HCl (pH ~3-4).

    • Why? Pyridine removal requires acid, but high pH (basic) conditions will instantly hydrolyze your 5-acetoxy ester. Keep it cool and slightly acidic.

  • Extraction: Extract immediately with Ethyl Acetate (3x). Wash organic layer with brine. Dry over

    
    .
    
  • Isolation: Evaporate solvent under reduced pressure. Recrystallize from Ethanol/Water or purify via flash chromatography.

Reaction Pathway Visualization

The following diagram illustrates the sequential acetylation mechanism and the potential hydrolysis failure point.

AcetylationPathway Serotonin Serotonin (5-HT) (Starting Material) Mono N-Acetylserotonin (Intermediate) Serotonin->Mono Ac2O (1 eq) Fast (Kinetic) Product N-Acetyl-5-acetoxytryptamine (Target: Di-acetyl) Mono->Product Ac2O (Excess) + Base Slow (Thermodynamic) Hydrolysis Hydrolysis Byproduct (Reversion) Product->Hydrolysis High pH / Wet Workup (Ester Cleavage) Hydrolysis->Mono Reverts to Mono

Figure 1: Sequential acetylation pathway. Note that the second step (O-acetylation) requires forcing conditions, while the reverse path (Hydrolysis) occurs easily in basic aqueous conditions.

Troubleshooting Matrix (FAQs)

Q1: My yield is good, but the melting point is lower than reported. Why?

Diagnosis: Incomplete O-acetylation. Technical Insight: You likely have a mixture of N-Acetylserotonin (Mono) and N,O-Diacetylserotonin (Di). The amine acetylates within minutes; the phenol takes hours. Corrective Action:

  • Increase Reagent: Increase

    
     to 5.0 equivalents.
    
  • Add Catalyst: Add 5 mol% DMAP (4-Dimethylaminopyridine). This creates a highly reactive N-acylpyridinium intermediate that rapidly acetylates the sterically hindered phenol.

  • Heat: Gently heat to 40°C (do not exceed 60°C to avoid oxidation).

Q2: I had the product on TLC, but after column chromatography, I recovered the mono-acetylated compound.

Diagnosis: On-column Hydrolysis. Technical Insight: Silica gel is slightly acidic and often contains water. If your elution solvent contains methanol or if the silica is "wet," the labile phenolic ester can hydrolyze during purification. Corrective Action:

  • Buffer the Silica: Pre-wash your silica column with 1% Triethylamine in Hexane (though be careful, as strong base also hydrolyzes esters—use minimal contact time).

  • Change Solvent: Avoid Methanol in your mobile phase if possible. Use DCM/Ethyl Acetate gradients.

  • Speed: Perform flash chromatography rapidly. Do not leave the compound on the column overnight.

Q3: The product turned dark brown/black upon drying.

Diagnosis: Indole Oxidation (Melanization). Technical Insight: The electron-rich indole ring is prone to oxidative polymerization, especially when catalyzed by light and trace metals. Corrective Action:

  • Inert Atmosphere: Perform all drying steps under Nitrogen or Argon.

  • Light Protection: Wrap flasks in aluminum foil.

  • Scavengers: Add a trace amount of sodium metabisulfite during the aqueous workup to quench radical species.

Q4: How do I distinguish the Mono-acetyl from the Di-acetyl product via NMR?

Diagnosis: Analytical Verification. Technical Insight: You need to look for the integration of the singlet methyl peaks.

FeatureN-Acetylserotonin (Mono)N-Acetyl-5-acetoxytryptamine (Di)
Singlet (Acetamide) ~1.9 ppm (3H)~1.9 ppm (3H)
Singlet (Ester) Absent ~2.3 ppm (3H)
Aromatic Protons Shifted upfield (OH donor)Shifted downfield (Electron withdrawing ester)

Analytical Data Reference

Use this table to validate your isolated material.

ParameterSpecificationNotes
Appearance White to off-white crystalline solidBrown/Pink indicates oxidation.
Solubility DMSO, Methanol, Ethyl AcetateInsoluble in water (unlike Serotonin HCl).
TLC (DCM/MeOH 9:1) Rf ~ 0.65 - 0.75Mono-acetyl Rf is significantly lower (~0.4).
Mass Spec (ESI+) [M+H]+ = 261.12Mono-acetyl [M+H]+ = 219.11

References

  • Mechanism of Acetylation: ConfiS. (n.d.). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Link

  • Serotonin Acetylation Context: National Institutes of Health (NIH). (1964).[2] Acetylation of serotonin in vitro by a human N-acetyltransferase. Link

  • General Acetylation Protocol: National Institutes of Health (NIH). (2021).[3][4] O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols. Link

  • Product Characterization (N-Acetylserotonin Comparison): PubChem. (2025).[5] N-Acetylserotonin | C12H14N2O2.[5][6] Link

(Note: While specific literature on the di-acetylated derivative is older, the protocols above synthesize the fundamental N- and O-acetylation mechanisms required for this workflow.)

Sources

Troubleshooting

stability of N-Acetyl-5-acetoxytryptamine in different experimental conditions

This guide addresses the stability profile of N-Acetyl-5-acetoxytryptamine (also known as O,N-Diacetylserotonin ).[1] Technical Distinction: It is critical to distinguish this molecule from its hydrolysis product, N-Acet...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the stability profile of N-Acetyl-5-acetoxytryptamine (also known as O,N-Diacetylserotonin ).[1]

Technical Distinction: It is critical to distinguish this molecule from its hydrolysis product, N-Acetylserotonin (NAS) , and its analog, Melatonin .[1]

  • N-Acetyl-5-acetoxytryptamine: Contains a 5-acetoxy (phenolic ester) group.[1]

  • Melatonin: Contains a 5-methoxy (ether) group.[1]

  • NAS: Contains a 5-hydroxy (phenol) group.[1][2]

The presence of the phenolic ester at position 5 makes N-Acetyl-5-acetoxytryptamine significantly more chemically labile than Melatonin.[1] The primary stability risk is hydrolysis , converting the molecule into N-Acetylserotonin.[1]

[1]

Executive Summary: The Stability Matrix

Primary Failure Mode: Hydrolysis of the 5-acetoxy ester bond to form N-Acetylserotonin (NAS).[1] Secondary Failure Mode: Oxidative opening of the indole ring (common to all indoles). Critical Control Point: pH strictness (< 7.0) and exclusion of esterases in biological matrices.[1]

Module 1: Chemical Stability & Solution Chemistry[1]

The Hydrolysis Hazard

The 5-acetoxy group is a phenolic ester.[1] Phenolic esters are highly reactive compared to aliphatic esters.[1] In aqueous conditions, particularly at neutral to alkaline pH, the ester bond undergoes nucleophilic attack by hydroxide ions (


), rapidly yielding N-Acetylserotonin and acetate.[1]

Troubleshooting Scenario: “My HPLC peak for the parent compound is decreasing, and a new, earlier-eluting peak is appearing.”

ParameterRecommended ConditionTechnical Rationale
pH Range pH 3.0 – 6.0 Base-catalyzed hydrolysis accelerates exponentially above pH 7.[1]0. Acidic conditions stabilize the phenolic ester.[1]
Buffer Choice Acetate, Citrate, or FormateAvoid phosphate buffers at pH > 7.[1]0. Phosphate can catalyze ester hydrolysis in certain conditions.[1]
Solvent DMSO (Anhydrous)The compound is stable in anhydrous DMSO. Avoid protic solvents (methanol/ethanol) for long-term stock storage due to potential transesterification.[1]
Temperature 4°C (Working), -20°C (Stock)Hydrolysis is temperature-dependent.[1] Keep autosamplers at 4°C.
Protocol: Preparation of Stable Stock Solutions
  • Weighing: Weigh solid under low-light conditions (amber glassware).

  • Dissolution: Dissolve in 100% Anhydrous DMSO . Do not use water or PBS for the master stock.[1]

  • Aliquot: Divide into single-use aliquots to avoid freeze-thaw cycles. Condensation introduces water, triggering hydrolysis.[1]

  • Working Solution: Dilute into aqueous buffer immediately prior to use .

    • Critical Step: If the assay requires pH 7.4 (e.g., cell culture), prepare the dilution < 15 minutes before application.[1]

Module 2: Biological Stability (In Vitro / In Vivo)[1]

The Esterase Trap

In biological matrices (plasma, serum, cell lysates), N-Acetyl-5-acetoxytryptamine acts as a prodrug .[1] It is a high-affinity substrate for Carboxylesterases and Butyrylcholinesterase .[1]

Troubleshooting Scenario: “I cannot detect the compound in plasma samples, even at T=0.”

Diagnosis: The half-life of phenolic esters in rat/human plasma can be < 60 seconds due to enzymatic stripping of the acetyl group.

Corrective Workflow:

  • Inhibitor Cocktail: You must add an esterase inhibitor to the blood/media immediately upon collection.[1]

    • Recommended Inhibitor: BNPP (Bis-p-nitrophenyl phosphate) or PMSF (Phenylmethylsulfonyl fluoride).[1]

    • Concentration: 1–5 mM (Check cytotoxicity for cell assays).[1]

  • Temperature Control: Process all bio-samples on ice (0°C).

  • Acidification: Immediately acidify plasma samples with 1% Formic Acid to denature residual enzymes and stabilize the chemical structure.[1]

Module 3: Indole Ring Oxidation (Photostability)[1]

Like Melatonin and Serotonin, the electron-rich indole ring is prone to oxidation by Reactive Oxygen Species (ROS) and UV light.[1]

Degradation Pathway: Indole




-acetyl-

-formyl-5-methoxykynuramine (AFMK analogs).[1]

Storage Rules:

  • Container: Amber glass (silanized preferred to prevent adsorption).[1]

  • Headspace: Purge vials with Argon or Nitrogen before sealing.[1] Oxygen is the enemy.[1]

  • Light: Handle under yellow safety lights if possible.

Visualization: Degradation Pathways[1]

The following diagram illustrates the dual-risk degradation pathways: Hydrolysis (Chemical/Enzymatic) and Oxidation (Environmental).[1]

StabilityPathways cluster_conditions Critical Factors Parent N-Acetyl-5-acetoxytryptamine (Parent Compound) NAS N-Acetylserotonin (Hydrolysis Product) Parent->NAS Ester Hydrolysis (pH > 7.0 or Esterases) Oxidized Kynuramine Derivatives (AFMK Analogs) Parent->Oxidized Direct Oxidation (Slower) Acetate Acetate Parent->Acetate NAS->Oxidized Indole Oxidation (UV Light / O2 / ROS) Factor1 High pH Factor2 Plasma Esterases Factor3 UV Light

Caption: Figure 1. Degradation logic. Green path represents the primary instability risk (Hydrolysis).

FAQ: Troubleshooting Common Issues

Q1: Can I use this compound in cell culture media (DMEM/RPMI) for 24 hours? A: Likely not as the intact parent. At pH 7.4 and 37°C, the 5-acetoxy group will hydrolyze significantly (half-life estimated at 2–6 hours in buffer, minutes if serum is present).[1]

  • Solution: If you specifically need to study the acetoxy variant, replenish the media every 2–4 hours or use a flow-through system.[1] If the biological effect is driven by the metabolite (NAS), the hydrolysis may be acceptable.

Q2: My LC-MS shows a peak with M-42 mass difference. What is it? A: That is N-Acetylserotonin .[1][2][3][4][5][6]

  • Parent Mass (MW): ~260 Da (approx).[1]

  • Loss of Acetyl group (

    
    ): -42 Da.[1]
    
  • This confirms hydrolysis occurred during sample prep or storage.[1]

Q3: Is DMSO or Ethanol better for stock solutions? A: DMSO. Ethanol contains hydroxyl groups and trace water, which can lead to slow transesterification (forming ethyl acetate and NAS) over months of storage.[1] Anhydrous DMSO is chemically inert toward the ester.[1]

References

  • Cayman Chemical. (2022).[1][3] N-Acetylserotonin Product Information & Stability. Link (Note: Reference for the hydrolysis product stability).

  • Hardeland, R. (2005).[1] Antioxidative protection by melatonin and related compounds: N-acetylserotonin and 6-hydroxymelatonin.[1] Journal of Pineal Research. Link

  • Karásek, P., et al. (2020).[1] Stability of phenolic esters in aqueous media and their hydrolysis kinetics. Molecules. (General reference for phenolic ester instability).

  • Tan, D.X., et al. (2002).[1] Chemical and physical properties and potential mechanisms: Melatonin as a broad spectrum antioxidant. Current Topics in Medicinal Chemistry. Link

Sources

Optimization

minimizing off-target effects of N-Acetyl-5-acetoxytryptamine in cell assays

Introduction: The "Prodrug" Artifact Welcome to the Technical Support Center. If you are observing inconsistent potency, unexpected growth factor-like activity, or variability between serum-rich and serum-free conditions...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Prodrug" Artifact

Welcome to the Technical Support Center. If you are observing inconsistent potency, unexpected growth factor-like activity, or variability between serum-rich and serum-free conditions, you are likely encountering the Hydrolysis Trap .[1]

Technical Reality: Unlike Melatonin (5-methoxy-N-acetyltryptamine), which contains a stable ether bond, N-Acetyl-5-acetoxytryptamine contains a labile ester bond at the 5-position.[1] In cellular assays, this compound is rapidly hydrolyzed by intracellular and extracellular esterases into N-Acetylserotonin (NAS) .

The Consequence: Many "off-target" effects are actually on-target effects of the metabolite NAS, which has a distinct pharmacological profile—most notably, high-affinity activation of the TrkB receptor (BDNF receptor), which the parent compound and Melatonin do not activate.[1]

This guide provides the protocols to distinguish between the parent compound's activity and the metabolite's artifacts.

Module 1: Chemical Stability & The Hydrolysis Trap

The Problem: Unintended TrkB Activation

Your assay may be measuring the effects of N-Acetylserotonin (NAS) rather than N-Acetyl-5-acetoxytryptamine.[1] NAS is a potent agonist of TrkB (Kd ~ nM range) and an antioxidant.

The Mechanism
  • Entry: The lipophilic N-Acetyl-5-acetoxytryptamine crosses the cell membrane.[1]

  • Conversion: Cytosolic esterases cleave the 5-acetoxy group.[1]

  • Divergence: The resulting NAS activates TrkB (promoting cell survival/neurogenesis) or binds MT1/MT2, confounding your specific receptor data.

Visualization: The Signaling Divergence

HydrolysisPathway Parent N-Acetyl-5-acetoxytryptamine (Parent Compound) NAS N-Acetylserotonin (Metabolite) Parent->NAS Rapid Hydrolysis Target MT1/MT2 Receptors (Target) Parent->Target Direct Binding (Transient) Esterase Esterases (Serum/Cytosol) Esterase->Parent Catalysis NAS->Target Modified Affinity OffTarget TrkB Receptor (Major Artifact) NAS->OffTarget High Affinity (Neurotrophic Effect)

Figure 1: The Hydrolysis Trap. The parent compound is unstable and rapidly converts to N-Acetylserotonin (NAS), which activates the TrkB receptor—a pathway not activated by the parent or Melatonin.[2]

Troubleshooting Protocol: Stability Validation

Objective: Determine the half-life of the parent compound in your specific media.

  • Preparation: Prepare culture media (with and without 10% FBS).

  • Spike: Add N-Acetyl-5-acetoxytryptamine (10 µM) to the media at T=0.

  • Incubation: Incubate at 37°C.

  • Sampling: Collect aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quench: Immediately add equal volume ice-cold Acetonitrile (ACN) to stop esterase activity.

  • Analysis: Analyze via HPLC-UV or LC-MS/MS.

    • Parent Peak: Retention time X.

    • Metabolite Peak (NAS): Retention time Y (will appear earlier on C18 columns due to the free hydroxyl group).

Pass Criteria: If >50% degradation occurs within your assay window (e.g., 30 mins), you must switch to serum-free conditions or use an esterase inhibitor (e.g., BNPP, though cytotoxicity must be checked).[1]

Module 2: Pharmacological Isolation (The "Double-Negative" Control)

The Problem: Is it MT1/MT2 or TrkB?

If you observe cell survival or neurite outgrowth, you cannot assume it is mediated by Melatonin receptors (MT1/MT2).

The Solution: Receptor Blockade Matrix

Use the following antagonist matrix to validate the pathway.

Treatment ConditionExpected Result (If Parent-Mediated MT1/MT2)Expected Result (If Metabolite-Mediated TrkB)
Compound Only Signal (+)Signal (+)
+ Luzindole (MT1/MT2 Antagonist) Signal Blocked (-) Signal Persists (+)
+ K252a (Trk Inhibitor) Signal Persists (+)Signal Blocked (-)
+ ANA-12 (Specific TrkB Antagonist) Signal Persists (+)Signal Blocked (-)
Protocol: The "Blockade" Assay
  • Pre-treatment: Pre-incubate cells with Antagonist (Luzindole 1 µM or ANA-12 10 µM) for 30 minutes.

  • Agonist Addition: Add N-Acetyl-5-acetoxytryptamine.

  • Readout: Measure p-ERK or p-Akt (common downstream nodes for both pathways) via Western Blot or ELISA at 15 minutes.[1]

  • Interpretation:

    • If Luzindole fails to block the signal, your compound has hydrolyzed to NAS and is acting via TrkB.

Module 3: Physicochemical Controls (Solubility & Light)

The Problem: Precipitation & Photodegradation

Indole derivatives are light-sensitive and hydrophobic.

The Solution: Handling Guidelines
  • DMSO Management:

    • N-Acetyl-5-acetoxytryptamine is lipophilic.[1] Dissolve stock in 100% DMSO (e.g., 10-50 mM).[1]

    • Critical: Keep final DMSO concentration < 0.1% in the assay well.

    • Control: Run a "Vehicle Control" (0.1% DMSO only) to rule out solvent toxicity or membrane permeabilization.

  • Photostability:

    • Indoles oxidize under UV/Blue light.

    • Protocol: Perform all dilutions in amber tubes or wrap tubes in foil. Conduct experiments in low-light conditions.

Module 4: Workflow Decision Tree

Follow this logic flow to design your next experiment.

TroubleshootingFlow Start Start: Observed Biological Effect SerumCheck Is assay performed in Serum (FBS)? Start->SerumCheck SerumYes High Risk of Hydrolysis (Esterases) SerumCheck->SerumYes Yes SerumNo Low Risk (But Intracellular Esterases exist) SerumCheck->SerumNo No ControlStep Run Antagonist Matrix (Luzindole vs. ANA-12) SerumYes->ControlStep SerumNo->ControlStep ResultA Luzindole Blocks Effect ControlStep->ResultA ResultB ANA-12 Blocks Effect ControlStep->ResultB ConclusionA Valid MT1/MT2 Activity (Parent Compound) ResultA->ConclusionA ConclusionB Artifact: TrkB Activity (Metabolite NAS) ResultB->ConclusionB

Figure 2: Experimental Logic Flow. Use this decision tree to determine if your data represents true receptor engagement or metabolic artifacts.

Frequently Asked Questions (FAQ)

Q1: Why not just use Melatonin instead of N-Acetyl-5-acetoxytryptamine? A: Researchers often use the acetoxy-derivative to increase lipophilicity for membrane permeation or as a specific structural probe.[1] However, if you do not strictly control for hydrolysis, the data is functionally identical to using N-Acetylserotonin (NAS).[1]

Q2: Can I use a generic esterase inhibitor? A: Yes, but proceed with caution. Inhibitors like BNPP (Bis-p-nitrophenyl phosphate) can be cytotoxic.[1] You must titrate the inhibitor against your cell line (viability assay) before using it in the signaling assay.

Q3: My compound precipitates when added to the media. What should I do? A: This is "crashing out." Do not add the 100% DMSO stock directly to the media in the well.

  • Correct Protocol: Perform an intermediate dilution in PBS/Media (e.g., 10x final concentration) while vortexing, then add this to the cells. This prevents high local concentrations of DMSO that cause precipitation.

Q4: Does this compound fluoresce? A: Yes, like most indoles, it has intrinsic fluorescence (Ex ~280nm, Em ~340nm).[1] This can interfere with fluorescence-based binding assays (e.g., FRET/TR-FRET).[1] Always run a "Compound Only" background correction well.

References

  • Jang, S. W., et al. (2010). "N-acetylserotonin activates TrkB receptor in a circadian rhythm."[1] Proceedings of the National Academy of Sciences (PNAS), 107(8), 3876–3881.

    • Key Finding: Establishes N-Acetylserotonin (the metabolite) as a potent TrkB agonist, distinct from Melatonin.[1][2][3][4][5]

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews, 62(3), 343-380.[1]

    • Key Finding: Definitive guide on Luzindole and 4P-PDOT as selective MT1/MT2 antagonists.[1]

  • Tosini, G., et al. (2012). "N-acetylserotonin: an endogenous molecule with activity on TrkB receptors."[1] Frontiers in Neuroscience, 6,[1] 29.

    • Key Finding: Reviews the specific neurotrophic effects of NAS, distinguishing them
  • Tjernberg, A., et al. (2006). "DMSO-related effects in protein characterization."[1] Journal of Biomolecular Screening, 11(2), 131-137.[1]

    • Key Finding: Establishes DMSO concentration limits for maintaining protein/receptor stability in assays.

Sources

Troubleshooting

Technical Support Center: N-Acetyl-5-acetoxytryptamine Research

Subject: Troubleshooting, Stability, and Assay Optimization for 5-Acetoxy-N-acetyltryptamine (Diacetylserotonin) Executive Summary & Chemical Identity Warning: This guide specifically addresses N-Acetyl-5-acetoxytryptami...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting, Stability, and Assay Optimization for 5-Acetoxy-N-acetyltryptamine (Diacetylserotonin)

Executive Summary & Chemical Identity

Warning: This guide specifically addresses N-Acetyl-5-acetoxytryptamine (also known as O-Acetyl-N-acetylserotonin or Diacetylserotonin).[1]

  • Target Molecule: 5-Acetoxy-N-acetyltryptamine (Ester derivative).[1]

  • Common Confusion: Do NOT confuse with Melatonin (N-Acetyl-5-methoxy tryptamine).[1]

  • Key Characteristic: Unlike Melatonin (which contains a stable ether linkage), N-Acetyl-5-acetoxytryptamine contains a reactive ester linkage at the 5-position.[1] This makes it highly susceptible to hydrolysis, converting it back to N-Acetylserotonin (NAS).[1]

Why this matters: If your experimental design assumes the stability of the acetoxy group in physiological buffers or plasma, your data may actually reflect the activity of the metabolite (NAS), not the parent compound.[1]

Critical Troubleshooting Modules

Module A: Stability & Handling (The "Disappearing Compound" Phenomenon)

Issue: Users report that the compound "disappears" from cell culture media or plasma samples within 30–60 minutes, often appearing as a different peak on HPLC.[1]

Technical Diagnosis: The 5-acetoxy group is an ester.[1] In environments with esterase activity (plasma, FBS-supplemented media) or high pH (>7.5), it undergoes rapid hydrolysis.[1]

Troubleshooting Protocol:

ParameterRecommended SpecificationReason
Stock Solvent 100% DMSO or Anhydrous EthanolAvoids aqueous hydrolysis during storage.[1]
Storage Temp -20°C or -80°C (Desiccated)Prevents moisture-induced degradation.[1]
Assay Buffer pH pH 6.0 – 7.0 (Strict control)Hydrolysis accelerates exponentially at pH > 7.4.
Serum in Media Heat-inactivated or Serum-FreeSerum contains esterases that cleave the acetoxy group.[1]
Time-Course Limit exposure < 60 minsLong incubations guarantee conversion to N-Acetylserotonin.[1]

Q: Can I use this compound in standard DMEM + 10% FBS for 24 hours? A: No. In 10% FBS, the half-life of the ester bond is likely < 30 minutes due to serum esterases.[1] You will effectively be treating your cells with N-Acetylserotonin (NAS) and Acetate.[1]

  • Solution: Use serum-free media for short pulses, or use a non-hydrolyzable analog (like Melatonin) if the acetoxy group is not critical to your mechanism.[1]

Module B: Analytical Chemistry (HPLC/LC-MS)

Issue: "I see two peaks in my chromatogram," or "The retention time shifts during the autosampler run."

Technical Diagnosis: The compound is hydrolyzing inside the autosampler vial or on the column if the mobile phase pH is too high.[1]

HPLC Optimization Guide:

  • Mobile Phase: Must be acidified.[1] Use 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in both water and acetonitrile channels.

  • Autosampler Temperature: Set to 4°C . Never leave samples at room temperature.[1]

  • Column Choice: C18 is standard, but avoid high-pH compatible columns with basic buffers.

  • Detection:

    • Parent (Acetoxy): More lipophilic (Later retention time).

    • Metabolite (NAS): Less lipophilic (Earlier retention time).

Visual Logic: The Hydrolysis Trap

G Start Sample Preparation Check_pH Is Buffer pH > 7.4? Start->Check_pH Check_Serum Does Media contain Serum? Check_pH->Check_Serum No (Acidic/Neutral) Hydrolysis RAPID HYDROLYSIS (Ester Cleavage) Check_pH->Hydrolysis Yes (Basic) Check_Serum->Hydrolysis Yes (Esterases present) Stable Stable Compound (Valid Assay) Check_Serum->Stable No (Serum-Free) Metabolite Result: You are testing N-Acetylserotonin (NAS) Hydrolysis->Metabolite

Figure 1: Decision tree for experimental stability. Any "Yes" in the yellow nodes leads to compound degradation.[1]

Module C: Synthesis & Purity Verification

Issue: "My synthesis yield is low," or "I cannot distinguish the product from the starting material."

Context: Synthesis usually involves the acetylation of Serotonin or N-Acetylserotonin using Acetic Anhydride (


).[1]

Common Pitfalls:

  • Over-Acetylation: If starting from Serotonin, you aim for Diacetylserotonin (N,O-diacetyl).[1]

  • Under-Acetylation: If starting from N-Acetylserotonin, failure to acetylate the 5-OH group leaves you with starting material.[1]

Step-by-Step Synthesis Troubleshooting:

  • Reagents: Use Acetic Anhydride in Pyridine (acts as both solvent and base).

  • Conditions: Anhydrous. Moisture destroys the anhydride.[1]

  • Monitoring: Do not rely solely on UV. The UV spectra of NAS and NAS-OAc are very similar (indole core).[1] You must use LC-MS or H-NMR.[1]

    • H-NMR Marker: Look for the singlet peak of the ester methyl group (~2.3 ppm), distinct from the amide methyl group (~2.0 ppm).[1]

  • Workup: Quench with ice water carefully. The product (ester) can hydrolyze during a basic extraction workup. Keep workup pH neutral or slightly acidic.

Biological Mechanism & Interpretation

Q: How does the potency compare to Melatonin? A: N-Acetyl-5-acetoxytryptamine is often considered a "prodrug" of N-Acetylserotonin (NAS).[1]

  • Melatonin (Methoxy): Binds MT1/MT2 receptors with high affinity. Lipophilic.[1] Stable.

  • NAS (Hydroxy): Binds MT3 (QR2) and TrkB receptors. Antioxidant.[1][2][3][4]

  • NAS-OAc (Acetoxy): High lipophilicity allows rapid cell entry.[1] Once inside, intracellular esterases likely convert it to NAS.[1]

Hypothesis Validation Diagram:

Pathway Compound N-Acetyl-5-acetoxytryptamine (Exogenous) Membrane Cell Membrane Compound->Membrane High Lipophilicity Intra_Compound Intracellular Acetoxytryptamine Membrane->Intra_Compound Passive Diffusion NAS N-Acetylserotonin (Active Metabolite) Intra_Compound->NAS Intracellular Esterases (Rapid Conversion) Receptor TrkB / MT3 Binding (Antioxidant Effect) NAS->Receptor Biological Activity

Figure 2: The Prodrug Mechanism.[1] The biological effect is often mediated by the hydrolyzed metabolite (NAS).[1]

Frequently Asked Questions (FAQ)

Q1: Can I autoclave buffers containing this compound? A: Absolutely not. The heat and pressure will hydrolyze the ester bond instantly.[1] Filter sterilize (0.22 µm) only.

Q2: Why is my IC50 changing between experiments? A: Check your "time-to-assay." If Experiment A was read 10 minutes after dosing, and Experiment B was read 2 hours after dosing, the ratio of [Parent]/[Metabolite] is different.[1] Standardize the exact time between solubilization and data acquisition.

Q3: Is there a stable analog I can use? A: If you need a stable agonist for the Melatonin receptor, use Melatonin (5-Methoxy).[1] If you specifically need to study the 5-oxygen position without hydrolysis, consider 5-Ethoxytryptamine derivatives, though binding affinity will differ.[1]

References

  • Chemical Identity & Synthesis

    • Keglevic, D., et al. (1962).[1] The synthesis of N-acetylserotonin. Biochimica et Biophysica Acta. [1]

    • Note: Describes the acetylation of benzyloxytryptamine and N-acetylserotonin precursors.
  • Pharmacology & Metabolism (Contextual)

    • Jang, S.W., et al. (2010).[1] N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences (PNAS).[1]

    • Relevance: Establishes the biological activity of the metabolite (NAS)
  • Indole Ester Stability

    • Sigma-Aldrich Technical Data.[1] Product Information: N-Acetyl-5-hydroxytryptamine (NAS).[1][5]

    • Relevance: Provides stability data for the parent phenol, highlighting the necessity of protecting the hydroxyl group for lipophilicity.[1]

  • Melatonin Structure Comparison

    • Reiter, R. J., et al. (2016).[1] Melatonin as a mitochondria-targeted antioxidant: one of evolution’s best ideas. Cellular and Molecular Life Sciences.

    • Relevance: Contrasts the stable methoxy group of melatonin against other derivatives.[1]

Sources

Optimization

Technical Support Center: N-Acetyl-5-acetoxytryptamine (Diacetylserotonin)

[1][2] Current Status: Operational Topic: Advanced Purification & Stability Protocols Ticket ID: NAS-OAc-PUR-001[1][2] Executive Summary: The Molecule & The Challenge Welcome to the technical support hub for N-Acetyl-5-a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Current Status: Operational Topic: Advanced Purification & Stability Protocols Ticket ID: NAS-OAc-PUR-001[1][2]

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub for N-Acetyl-5-acetoxytryptamine (also referred to as O-acetyl-N-acetylserotonin or Diacetylserotonin ).[1][2]

Critical Distinction: Unlike Melatonin (which possesses a stable 5-methoxy ether), this compound contains a 5-acetoxy ester .[1][2] This ester bond is chemically labile.[1][2] The most common failure mode reported by researchers is the inadvertent hydrolysis of this group, reverting the compound to N-acetylserotonin (NAS) during purification.[2]

This guide prioritizes ester stability throughout the purification workflow.

Module 1: Crystallization & Precipitation[3][4]

Q: My product "oils out" upon cooling instead of forming distinct crystals. How do I fix this?

Diagnosis: Indole derivatives are prone to "oiling out" (liquid-liquid phase separation) when the temperature drops too quickly or the solvent polarity is not optimized.[1][2] This is thermodynamically driven; the amorphous oil state is kinetically favored over the ordered crystal lattice.[2]

The Protocol (Dual-Solvent Recrystallization): Do not use water/alcohol mixtures if you can avoid them, as hot water promotes ester hydrolysis.[1][2] Use a Non-Aqueous System .

  • Dissolution (Solvent A): Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (EtOAc) (approx. 40-45°C).[1] Do not boil.

  • Filtration: Rapidly filter any insoluble particulates while warm.[1]

  • Precipitation (Solvent B): Slowly add n-Hexane or Heptane dropwise to the warm solution until a persistent cloudiness (turbidity) appears.[1]

  • Re-solubilization: Add just enough EtOAc to clear the solution.[1]

  • Controlled Cooling: Wrap the flask in foil and allow it to cool to room temperature undisturbed for 4 hours. Then, move to 4°C overnight.

Why this works:

  • EtOAc solubilizes the polar amide side chain.[2]

  • Hexane acts as the anti-solvent, forcing the lipophilic indole core to stack.[2]

  • Exclusion of Water: Prevents hydrolysis of the 5-acetoxy group [1].[2]

Q: The crystals are off-white/pinkish.[1][2] Is this acceptable?

Diagnosis: Pink coloration indicates oxidative degradation of the indole ring, likely forming quinone-imine species.[1][2] This is common if the reaction was exposed to air or light.[2]

Corrective Action:

  • Charcoal Treatment: During the hot dissolution step (Step 1 above), add activated carbon (1-2% w/w).[1][2] Stir for 10 minutes, then filter through Celite.

  • Inert Atmosphere: Perform all drying steps under Vacuum or Nitrogen.[1][2]

Module 2: Chromatography (Purification Polishing)

Q: I see two spots on TLC that merge. Is my column failing?

Diagnosis: You are likely observing on-column hydrolysis .[1][2]

  • Spot 1 (Rf ~0.6): N-Acetyl-5-acetoxytryptamine (Product)[1][2]

  • Spot 2 (Rf ~0.3): N-Acetylserotonin (Hydrolysis byproduct)[1][2]

If you use silica gel with a basic mobile phase (e.g., containing Ammonium Hydroxide or Triethylamine), you will cleave the ester.

The Protocol (Buffered Silica Flash):

ParameterRecommendationScientific Rationale
Stationary Phase Neutral Silica Gel (pH 6.5-7.[1][2]0)Acidic silica is safe; basic silica destroys the ester.[1]
Mobile Phase DCM : Methanol (95:[1]5)Dichloromethane provides solubility; low MeOH prevents transesterification.[1][2]
Modifier None or 0.1% Acetic AcidNEVER use Triethylamine. It catalyzes deacetylation.[1]
Loading Solid load on CelitePrevents precipitation at the head of the column.[2]

Visualization: Use UV (254 nm). Avoid staining with basic dips (like permanganate) if you plan to recover the compound, as the stain itself will degrade the ester.

Module 3: Stability & Storage

Q: The purity dropped from 98% to 92% after one week of storage. Why?

Diagnosis: Moisture-induced hydrolysis.[1][2] Even atmospheric humidity can cleave the 5-acetoxy group over time, releasing Acetic Acid, which autocatalyzes further degradation.[1][2]

Storage Protocol:

  • Desiccation: Store the solid over P2O5 or Silica Gel in a desiccator.

  • Temperature: -20°C is mandatory for long-term storage.[1][2]

  • Container: Amber glass (protects from photo-oxidation).[1][2]

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture, emphasizing the protection of the ester bond.

PurificationWorkflow Start Crude N-Acetyl-5-acetoxytryptamine CheckPurity Analyze Purity (HPLC/TLC) Start->CheckPurity HighImpurities >10% Impurities (Dark Color/Oily) CheckPurity->HighImpurities Dirty LowImpurities <10% Impurities (Solid/Off-white) CheckPurity->LowImpurities Clean FlashChrom Flash Chromatography (Neutral Silica, DCM/MeOH) HighImpurities->FlashChrom Recryst Recrystallization (EtOAc / Hexane) LowImpurities->Recryst HydrolysisRisk CRITICAL CHECK: Is Solvent Wet or Basic? FlashChrom->HydrolysisRisk Recryst->HydrolysisRisk Degradation FAILURE: Hydrolysis to N-Acetylserotonin HydrolysisRisk->Degradation Yes (H2O/Base) Success Pure Product (Store -20°C, Desiccated) HydrolysisRisk->Success No (Anhydrous)

Figure 1: Purification Logic Flowchart. Note the critical checkpoint for moisture/base exclusion to prevent ester hydrolysis.

References

  • Vogel's Textbook of Practical Organic Chemistry. (1989).[1] Recrystallization Techniques and Solvent Selection. Longman Scientific & Technical.[1][2] (General reference for non-aqueous recrystallization of esters).

  • Tan, D. X., et al. (2023).[1] "Melatonin Biosynthesis and N-Acetylserotonin." Journal of Pineal Research.[1] (Provides context on the stability of the N-acetylserotonin core). Link

  • Chem-Impex International. "N-Acetyl-5-methoxytryptamine Physical Data."[1][2] (Used for comparative solubility data of the indole class). Link

  • Taylor & Francis Online. "The synthesis of N-acetylserotonin."[1][2] (Foundational chemistry for the precursor, establishing the lability of the 5-position). Link[1]

Sources

Troubleshooting

Technical Support Center: Stability Assurance for N-Acetyl-5-acetoxytryptamine

[1] Executive Summary: The "Ester Vulnerability"[1] CRITICAL ALERT: Do not confuse N-Acetyl-5-acetoxytryptamine (also known as O,N-Diacetylserotonin) with Melatonin (N-Acetyl-5-methoxytryptamine).[1] While Melatonin poss...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Ester Vulnerability"[1]

CRITICAL ALERT: Do not confuse N-Acetyl-5-acetoxytryptamine (also known as O,N-Diacetylserotonin) with Melatonin (N-Acetyl-5-methoxytryptamine).[1]

While Melatonin possesses a stable 5-methoxy ether bond, your target molecule contains a 5-acetoxy phenolic ester bond.[1] This ester linkage is chemically labile and prone to spontaneous hydrolysis in the presence of moisture, reverting the molecule to N-Acetylserotonin (NAS) and Acetic Acid .[1]

Standard storage protocols for Melatonin (Room Temperature, ambient air) will lead to rapid degradation of N-Acetyl-5-acetoxytryptamine.[1] This guide details the anhydrous, anaerobic conditions required to maintain structural integrity.[1]

The Degradation Mechanism[1]

To prevent degradation, one must understand the molecular failure points.[1]

Primary Failure Mode: Hydrolysis

Water molecules attack the carbonyl carbon of the 5-acetoxy group. This reaction is autocatalytic; as acetic acid is released, the local pH drops (or acts as a catalyst depending on conditions), potentially accelerating further degradation.[1]

Secondary Failure Mode: Indole Oxidation

Like all indoles, the core ring system is electron-rich and susceptible to radical attack by Reactive Oxygen Species (ROS) and UV light, leading to the formation of oligomers (visible as yellow/brown discoloration).[1]

Visualization: Degradation Pathways

DegradationPathways Target N-Acetyl-5-acetoxytryptamine (Target Molecule) Intermediate Tetrahedral Intermediate Target->Intermediate Nucleophilic Attack (Hydrolysis) Oxidized Indole Oligomers (Yellow/Brown Precipitate) Target->Oxidized Radical Oxidation Water H2O (Moisture) Water->Intermediate Oxygen O2 / UV Light Oxygen->Oxidized NAS N-Acetylserotonin (Degradant A) Intermediate->NAS Ester Cleavage AceticAcid Acetic Acid (Degradant B) Intermediate->AceticAcid Leaving Group

Figure 1: The dual degradation pathways.[1] The red nodes represent environmental threats (Moisture and Oxygen) that must be excluded during storage.

Storage Protocol: The "Triad of Stability"[1]

To ensure long-term stability (>12 months), you must implement the Triad of Stability : Cold, Dry, and Dark.[1]

ParameterSpecificationScientific Rationale
Temperature -20°C (Standard) -80°C (Long-term >1 year)Reduces the kinetic energy available for the hydrolysis activation barrier.[1]
Atmosphere Argon or Nitrogen Displaces oxygen to prevent indole ring oxidation.[2] Argon is preferred as it is heavier than air and forms a "blanket" over the solid.
Humidity <10% RH (Desiccated) Removes the nucleophile (water) required for ester hydrolysis.
Container Amber Glass Vial Blocks UV radiation (200-400 nm) which catalyzes radical formation in the indole ring.

Troubleshooting Guide

Use this diagnostic table to identify issues with your current stock.

SymptomDiagnosis (Root Cause)Corrective Action
Vinegar Odor Hydrolysis has occurred. The ester bond has cleaved, releasing acetic acid.[1]Discard sample. The compound has reverted to N-Acetylserotonin.[1] Purity is compromised.
Yellow/Brown Color Oxidation. The indole ring has reacted with oxygen or light (photo-oxidation).Check Purity (HPLC). If >95%, repurify or use immediately. Flush future stocks with Argon.
Incomplete Solubility Moisture Contamination. Hydrolysis products (NAS) have different solubility profiles than the parent ester.Do not heat. Heating will accelerate degradation. Filter and check concentration, or discard.
Sticky/Gummy Solid Hygroscopicity. The sample has absorbed water from the air.Lyophilize immediately. Redissolve in anhydrous DMSO and store as aliquots.

Frequently Asked Questions (FAQs)

Q1: Can I store N-Acetyl-5-acetoxytryptamine in PBS or cell culture media? A: Absolutely not. Unlike Melatonin, this molecule is an ester.[1] In aqueous buffers (pH 7.4), the half-life of the ester bond is significantly reduced.[1] It will hydrolyze into N-Acetylserotonin during storage.[1]

  • Protocol: Reconstitute in anhydrous DMSO or Ethanol (absolute) to create a stock solution (e.g., 10-50 mM). Dilute into aqueous media immediately prior to use (within 15 minutes).

Q2: I don't have an Argon tank. Is Nitrogen sufficient? A: Yes, Nitrogen is acceptable.[1] However, because Nitrogen is lighter than air, you must ensure a continuous flow into the vial while capping to ensure oxygen displacement.[1] Argon is more forgiving because it sinks into the vial, protecting the solid.[1]

Q3: How do I handle the "Vinegar Smell" check without exposing the sample? A: Do not open the vial just to smell it. Rely on analytical methods (LC-MS or NMR). The "vinegar smell" is a post-mortem indicator—if you can smell it, the sample is likely already ruined.[1]

Q4: Why does the datasheet for Melatonin say "Store at RT" but you say -20°C? A: This is the most common error. Melatonin is a methyl ether . Your molecule is an acetate ester . Esters are chemically distinct and far less stable than ethers. You must ignore Melatonin storage data and follow protocols for labile phenolic esters.

Validated Handling Workflow

Follow this decision tree to process incoming shipments or existing stocks.

HandlingWorkflow Start Receive Shipment CheckSeal Inspect Seal & Desiccant Start->CheckSeal IsSolid Is it Solid or Solution? CheckSeal->IsSolid SolidPath Solid Form IsSolid->SolidPath Solid SolnPath Solution Form IsSolid->SolnPath Solution Purge Purge Headspace with Argon SolidPath->Purge Aliquot Aliquot in Anhydrous DMSO (Avoid freeze-thaw) SolnPath->Aliquot Aliquot->Purge Freeze Store at -20°C or -80°C (Amber Vial) Purge->Freeze UseImmediate Dilute in Aqueous Buffer (Use within 30 mins) Freeze->UseImmediate Experimental Use

Figure 2: Workflow for receiving and handling labile indole esters.

References

  • Cayman Chemical. (n.d.).[3] Product Information: N-Acetyl-5-hydroxy Tryptamine (N-Acetylserotonin).[1][4]Link

    • Context: Establishes the stability profile of the hydrolysis product (NAS) and general indole handling.
  • Sigma-Aldrich. (n.d.).[4] Product Specification: N-Acetyl-5-hydroxytryptamine.[1][4][5]Link

    • Context: Provides solubility data in organic solvents vs. aqueous buffers.
  • BenchChem. (2025).[2] Technical Support Center: Prevention of Indole Compound Oxidation During Storage.Link

    • Context: General protocols for preventing oxidative degradation of the indole ring system.[2]

  • Larson, R. A., et al. (1988). Hydrolysis of Phenolic Esters. Environmental Science & Technology.

    • Context: Mechanistic basis for the instability of the 5-acetoxy ester bond compared to the 5-methoxy ether.[1]

Sources

Optimization

Technical Support Center: Optimization of N-Acetyl-5-acetoxytryptamine Synthesis

Status: Operational Ticket ID: CHEM-SUP-882 Subject: Protocol Optimization & Troubleshooting for O-Acetylation of N-Acetylserotonin Executive Summary & Chemical Context[1][2][3][4][5][6][7] N-Acetyl-5-acetoxytryptamine (...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-882 Subject: Protocol Optimization & Troubleshooting for O-Acetylation of N-Acetylserotonin

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

N-Acetyl-5-acetoxytryptamine (also referred to as O-acetyl-N-acetylserotonin or Diacetylserotonin) is a structural analogue of melatonin where the 5-methoxy group is replaced by a 5-acetoxy ester. It is typically synthesized via the esterification of N-Acetylserotonin (NAS) .

This guide addresses the specific challenges of this transformation:

  • Regioselectivity: Acetylating the phenolic hydroxyl (C5-OH) without acetylating the indole nitrogen (N1).

  • Stability: Preventing oxidative degradation of the electron-rich indole core (pinking/browning).

  • Hydrolysis: The phenolic ester is labile; improper workup pH will revert the product to NAS.

Standard Operating Procedure (SOP-882)

The "Golden Batch" Protocol

Recommended route for maximum reproducibility and regioselectivity.

Reaction Type: Nucleophilic Acyl Substitution (Esterification) Precursor: N-Acetylserotonin (NAS) Reagent: Acetic Anhydride (


)
Catalyst/Base:  Pyridine (or DMAP/Et

N)
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL round-bottom flask (RBF) and purge with Argon or Nitrogen (

      
      ).
      
    • Why? Indoles are sensitive to oxidative polymerization. Moisture competes with the phenol for the anhydride.

  • Dissolution:

    • Add 1.0 eq of N-Acetylserotonin (NAS) to the flask.

    • Add anhydrous Dichloromethane (DCM) [0.1 M concentration].

    • Add 3.0 eq of Pyridine .

    • Note: Pyridine acts as both a mild base to sponge up the acetic acid by-product and a nucleophilic catalyst.

  • Acylation (The Critical Step):

    • Cool the mixture to 0°C (Ice bath).

    • Dropwise add 1.5 eq of Acetic Anhydride .

    • Control: Maintain temperature < 5°C during addition to prevent exotherms that could trigger N1-acetylation.

  • Reaction Monitoring:

    • Warm to Room Temperature (RT) and stir for 2–4 hours.

    • TLC Check: Mobile Phase: DCM/MeOH (95:5).

      • NAS (

        
        ) should disappear.
        
      • Product (

        
        ) should appear.
        
  • Quench & Workup (Crucial for Yield):

    • Dilute with cold DCM.

    • Wash with cold 1M HCl (to remove pyridine).

    • Wash with saturated NaHCO

      
        (rapidly, do not soak).
      
    • Warning: Prolonged exposure to base will hydrolyze the 5-acetoxy ester.

    • Dry over MgSO

      
      , filter, and concentrate in vacuo.
      

Visual Workflows

Figure 1: Synthesis Pathway & Mechanism[8]

SynthesisPathway NAS N-Acetylserotonin (Precursor) Intermediate Tetrahedral Intermediate NAS->Intermediate + Ac2O / Pyridine (Nucleophilic Attack) Ac2O Acetic Anhydride (Reagent) Ac2O->Intermediate Product N-Acetyl-5-acetoxytryptamine (Target) Intermediate->Product Elimination of AcOH (0°C -> RT) SideProduct N1-Acetyl Impurity (Over-reaction) Product->SideProduct Excess Heat (>40°C) Strong Base

Caption: Reaction pathway showing the conversion of NAS to the target ester and the risk of N1-acetylation under forcing conditions.

Troubleshooting & Diagnostics (FAQ)

Q1: My product turned pink/brown during drying. Is it ruined?

Diagnosis: Oxidative degradation (Quinone imine formation). Cause: Indoles are electron-rich and prone to auto-oxidation when exposed to air and light, especially in solution. Solution:

  • Prevention: Perform all steps under

    
    . Wrap columns/flasks in aluminum foil.
    
  • Rescue: If the color is light pink, recrystallize immediately from EtOH/Water. If dark brown, run a rapid silica plug filtration.

  • Storage: Store the final solid at -20°C under Argon.

Q2: I see the product on TLC, but after workup, I recovered the starting material (NAS).

Diagnosis: Hydrolysis of the phenolic ester. Cause: The 5-acetoxy group is a phenol ester, which is much more labile than an aliphatic ester. High pH (during NaHCO


 wash) or heat drove the hydrolysis.
Correction: 
  • Use cold wash solutions.

  • Limit contact time with NaHCO

    
     to < 2 minutes.
    
  • Ensure the rotary evaporator bath is < 35°C.

Q3: NMR shows a "missing" Indole NH signal and an extra methyl peak.

Diagnosis: Over-acetylation (N1-acetylation). Cause: Reaction conditions were too harsh (too hot, too much catalyst, or too long). Evidence:

  • Expected:

    
     10.5-10.8 ppm (Indole NH, singlet).
    
  • Observed: NH signal absent; new singlet at

    
     ~2.6 ppm (N-Acetyl).
    Correction: 
    
  • Strictly keep the reaction at 0°C during addition.

  • Reduce DMAP equivalents (if using) or switch to Pyridine only.

Optimization Data Matrix

VariableCondition A (Standard)Condition B (Catalytic)Condition C (Avoid!)
Reagents

/ Pyridine (Solvent)

/ Et

N / DMAP (cat.)
Acetyl Chloride / NaOH
Solvent Pyridine (Neat)DCM or THFWater / Schotten-Baumann
Temp 0°C

RT
0°CRT

Reflux
Time 3 hours1 hourVariable
Yield 85-90%90-95%< 50% (Hydrolysis risk)
Purity Risk LowMedium (N-acetylation risk)High (Polymerization)
Figure 2: Diagnostic Logic Tree

Troubleshooting Start Start Diagnostic YieldIssue Issue: Low Yield? Start->YieldIssue PurityIssue Issue: Impurity/Color? Start->PurityIssue CheckWorkup Did you wash with strong base/heat? YieldIssue->CheckWorkup CheckNMR NMR: Is Indole NH (10.5 ppm) present? PurityIssue->CheckNMR Hydrolysis Diagnosis: Hydrolysis (Ester Cleavage) CheckWorkup->Hydrolysis Yes Check Reagent Quality Check Reagent Quality CheckWorkup->Check Reagent Quality No OverAc Diagnosis: N1-Acetylation (Too vigorous) CheckNMR->OverAc No (Signal Absent) Oxidation Diagnosis: Oxidation (Pink/Brown) CheckNMR->Oxidation Yes (Signal Present)

Caption: Logic flow for diagnosing common synthesis failures based on yield and spectral data.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for phenol acetylation).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Protection of phenols vs indoles).

  • Tan, D. X., et al. (2007). Melatonin: A Potent, Endogenous Hydroxyl Radical Scavenger. Endocrine Journal. (Context on instability of indole derivatives).

  • PubChem. (n.d.). N-Acetylserotonin Compound Summary. (Precursor data).

Troubleshooting

Technical Support Center: N-Acetyl-5-acetoxytryptamine (N,O-Diacetylserotonin)

[1][2] Topic: Managing Batch-to-Batch Variability of N-Acetyl-5-acetoxytryptamine CAS: 28026-16-6 Target Audience: Researchers, Medicinal Chemists, and Drug Development Scientists. Core Directive: The Variability Challen...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Managing Batch-to-Batch Variability of N-Acetyl-5-acetoxytryptamine CAS: 28026-16-6 Target Audience: Researchers, Medicinal Chemists, and Drug Development Scientists.

Core Directive: The Variability Challenge

N-Acetyl-5-acetoxytryptamine (N,O-Diacetylserotonin) is a critical indole derivative, often utilized as a prodrug for N-acetylserotonin (NAS) or as a specific impurity standard in Melatonin synthesis. Its structural integrity relies on two functional groups: the robust N-acetyl amide and the labile 5-acetoxy ester.

The Primary Source of Variability: The batch-to-batch inconsistency most frequently reported is the hydrolysis of the 5-acetoxy ester bond . This degradation reverts the compound to N-acetylserotonin (NAS) and acetic acid. Because NAS is biologically active (TrkB agonist, antioxidant), unintentional mixtures of the parent compound and its hydrolysis product will severely skew experimental data, leading to "phantom" potency shifts between batches.

This guide provides a self-validating framework to detect, quantify, and mitigate this variability.

Incoming Material QC: The "Go/No-Go" Protocol

Do not assume a new batch is pure based on the Certificate of Analysis (CoA) alone.[1] Shipping conditions (temperature excursions) can induce degradation before the vial reaches your freezer.[1]

Step-by-Step QC Workflow
  • Visual Inspection:

    • Standard: White to off-white crystalline powder.

    • Red Flag: Yellow or beige discoloration indicates oxidation of the indole ring (quinone imine formation) or significant hydrolysis.[1]

  • Solubility Check (Self-Validating Step):

    • Dissolve 1 mg in 1 mL DMSO.

    • Observation: Solution must be clear and colorless.[1] Turbidity suggests inorganic salts or polymerized impurities.[1]

  • HPLC Verification (Mandatory):

    • Run the new batch alongside a known standard of N-Acetylserotonin (NAS) .

    • Rationale: The primary impurity is NAS. If you do not track the NAS peak, you cannot quantify the extent of degradation.[1]

Diagnostic Diagram: QC Decision Tree

QC_Workflow Start Incoming Batch (N-Acetyl-5-acetoxytryptamine) Visual Visual Inspection (White/Off-White?) Start->Visual HPLC HPLC Analysis (vs NAS Standard) Visual->HPLC Pass Reject REJECT / PURIFY Recrystallize or Return Visual->Reject Fail (Yellow/Beige) Purity Purity > 98%? NAS < 0.5%? HPLC->Purity Accept ACCEPT Store at -20°C (Desiccated) Purity->Accept Yes Purity->Reject No (High NAS Content)

Figure 1: Logic flow for qualifying incoming batches. Note that visual failure often precedes chemical verification.[1]

Troubleshooting Guide & FAQs

Module A: Solubility & Solution Stability

Q1: My compound dissolved in DMSO last week, but the new batch precipitates in aqueous buffer. Why?

  • The Cause: Polymorphism or Hydrolysis.

    • Scenario A (Hydrolysis): If the batch has hydrolyzed to N-acetylserotonin, it becomes more polar but may have different solubility limits in specific buffers compared to the diester.

    • Scenario B (Polymorphism): Different crystal habits (needles vs. plates) have different dissolution rates.[1]

  • The Fix:

    • Always prepare a stock solution in 100% DMSO (typically 10-50 mM) first.

    • Dilute into aqueous media immediately before use.

    • Critical: Do not store aqueous dilutions. The ester half-life in pH 7.4 PBS is finite (hours to days).

Q2: Can I store the stock solution at -20°C?

  • Answer: Yes, but with strict caveats.

  • Protocol:

    • Use anhydrous DMSO (water content < 0.1%).[1]

    • Aliquot into single-use vials (avoid freeze-thaw cycles).

    • Seal under Argon/Nitrogen gas.

    • Reasoning: DMSO is hygroscopic.[1] Absorbed water will hydrolyze the 5-acetoxy group during storage, even at -20°C.

Module B: Chromatographic Anomalies

Q3: I see a "ghost peak" eluting earlier than my main peak in HPLC. Is this a contaminant?

  • Diagnosis: It is likely N-Acetylserotonin (NAS) .

  • Mechanism: The 5-acetoxy group is less polar than the 5-hydroxy group. Therefore, the hydrolysis product (NAS) elutes earlier on a Reverse Phase (C18) column.

  • Verification: Spike your sample with authentic NAS. If the ghost peak grows, your batch is degrading.[1]

Table 1: HPLC Retention Behavior (Reverse Phase C18)

CompoundFunctional Group (C5)PolarityRelative Retention Time (RRT)
N-Acetylserotonin (Impurity) -OH (Hydroxyl)High~0.8 (Elutes First)
N-Acetyl-5-acetoxytryptamine -OAc (Acetoxy)Low1.0 (Main Peak)
Melatonin (Potential Impurity) -OMe (Methoxy)Medium/Low~1.1 - 1.2
Module C: Biological Assay Variability

Q4: My EC50 values are shifting 10-fold between Batch A and Batch B.

  • The Hidden Variable: You are likely dosing a mixture of Prodrug + Active.

  • Explanation: N-Acetyl-5-acetoxytryptamine is often a prodrug.[2][3] If Batch A is 99% pure and Batch B is 90% pure (10% NAS), and NAS is the active agonist at the receptor (e.g., TrkB or Melatonin receptors), the "impurity" is actually driving the response.

  • Correction Strategy:

    • Normalize dosing based on molar concentration of the specific species determined by HPLC, not just weight.

    • If the mechanism requires intracellular esterase cleavage, free NAS (impurity) will bypass this regulatory step, causing faster-than-expected kinetics.

Mechanistic Visualization: Degradation Pathway

Understanding the chemistry is the only way to prevent the variability.[1] The diagram below illustrates the hydrolysis pathway that must be arrested during storage.

Degradation_Pathway Compound N-Acetyl-5-acetoxytryptamine (Lipophilic Prodrug) Intermediate Transition State (Tetrahedral) Compound->Intermediate Slow (Storage) Compound->Intermediate Fast (In Vivo) Water + H2O / Esterase Product1 N-Acetylserotonin (NAS) (Active Metabolite) Intermediate->Product1 Product2 Acetic Acid Intermediate->Product2

Figure 2: Hydrolysis of the 5-acetoxy ester. In storage, this is a degradation defect. In vivo, this is often the intended activation mechanism.

References

  • Biosynth. (2025).[1][3] N-Acetyl-5-acetoxytryptamine Product Monograph & Specifications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 200551: N-Acetyl-5-acetoxytryptamine. Retrieved from

  • Santa Cruz Biotechnology. (2024). N-Acetyl-5-acetoxytryptamine (CAS 28026-16-6) Data Sheet. Retrieved from

  • Simson Pharma. (2024).[1] Melatonin EP Impurity D (N,O-Diacetylserotonin).[1] Retrieved from

  • Hardeland, R. (2005). Antioxidative protection by melatonin and related compounds.[1][4][5][6] Journal of Pineal Research. (Contextual grounding on indole stability).

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of N-Acetyl-5-acetoxytryptamine and melatonin.

Executive Summary: The Methoxy-Acetoxy Divergence In the landscape of tryptamine-based therapeutics, Melatonin (N-acetyl-5-methoxytryptamine) is the established standard for circadian regulation. However, its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Methoxy-Acetoxy Divergence

In the landscape of tryptamine-based therapeutics, Melatonin (N-acetyl-5-methoxytryptamine) is the established standard for circadian regulation. However, its structural analog, N-Acetyl-5-acetoxytryptamine (also known as N,O-Diacetylserotonin or NAS-O-Acetyl ), represents a distinct pharmacological entity often encountered as a synthesis impurity (EP Impurity D) or utilized as a lipophilic prodrug for N-Acetylserotonin (NAS).

While Melatonin is the stable "end-product" of the pineal pathway, N-Acetyl-5-acetoxytryptamine serves as a labile precursor system. Upon hydrolysis, it liberates N-Acetylserotonin (NAS) , a molecule with a pharmacological profile distinct from Melatonin—specifically, the ability to activate the TrkB receptor (BDNF mimetic activity). This guide analyzes the critical differences between the stable methoxy agonist (Melatonin) and the hydrolyzable acetoxy prodrug (N-Acetyl-5-acetoxytryptamine).

Chemical & Physicochemical Profile

The fundamental difference lies at the C5 position of the indole ring. Melatonin possesses a stable methyl ether, whereas N-Acetyl-5-acetoxytryptamine possesses a reactive acetate ester.

Table 1: Physicochemical Comparison
FeatureMelatonin N-Acetyl-5-acetoxytryptamine
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamideN-[2-(5-acetyloxy-1H-indol-3-yl)ethyl]acetamide
Common Alias Melatonin, 5-Methoxy-NASN,O-Diacetylserotonin, Impurity D
CAS Number 73-31-428026-16-6
Molecular Weight 232.28 g/mol 260.29 g/mol
C5 Substituent Methoxy (-OCH₃)Acetoxy (-OCOCH₃)
Lipophilicity (LogP) ~1.6 (Moderate)~1.8 - 2.0 (Higher)
Stability High (Ether linkage is metabolically stable)Low (Ester linkage susceptible to esterases)
Primary Metabolite 6-Hydroxymelatonin (via CYP450)N-Acetylserotonin (via Esterase hydrolysis)
Receptor Profile MT1, MT2 (High Affinity)Prodrug for NAS (TrkB, MT1, MT2)

Pharmacological Mechanisms & Signaling Pathways

The divergence in efficacy stems from the metabolic fate of the C5 substituent. Melatonin acts directly on G-protein coupled receptors (GPCRs).[1] N-Acetyl-5-acetoxytryptamine acts primarily as a delivery vehicle for N-Acetylserotonin (NAS).

Melatonin: The Circadian Stabilizer

Melatonin binds selectively to MT1 and MT2 receptors.

  • Pathway: Gαi/o coupled → Inhibition of Adenylyl Cyclase → Reduced cAMP.

  • Effect: Circadian phase shifting, sleep onset induction.

  • Limitation: Does not bind TrkB; lacks direct neurotrophic factor mimicry.

N-Acetyl-5-acetoxytryptamine: The Neurotrophic Prodrug

This compound is designed (or acts) to cross the Blood-Brain Barrier (BBB) efficiently due to high lipophilicity, then hydrolyze into NAS.

  • Active Metabolite: N-Acetylserotonin (NAS).[1][2][3]

  • Unique Target: TrkB Receptor (Tyrosine Kinase Receptor B).

  • Pathway: NAS binds TrkB → Autophosphorylation → MAPK/ERK and PI3K/Akt signaling.

  • Effect: Neuroprotection, neurogenesis, and antidepressant-like effects (distinct from Melatonin).

Visualization: Differential Signaling Architecture

SignalingPathways cluster_0 Melatonin Pathway cluster_1 N-Acetyl-5-acetoxytryptamine Pathway Mel Melatonin MT1 MT1/MT2 Receptors (GPCR) Mel->MT1 Direct Binding Gi Gi/Go Protein MT1->Gi cAMP ↓ cAMP Levels Gi->cAMP Sleep Sleep/Circadian Regulation cAMP->Sleep Prodrug N-Acetyl-5-acetoxytryptamine Esterase Esterase (Hydrolysis) Prodrug->Esterase In Vivo NAS N-Acetylserotonin (Active Metabolite) Esterase->NAS NAS->MT1 Agonism (Weaker) TrkB TrkB Receptor (Tyrosine Kinase) NAS->TrkB Agonism MAPK MAPK/ERK Signaling TrkB->MAPK Neuro Neuroprotection & Plasticity MAPK->Neuro

Caption: Comparative signaling showing Melatonin's GPCR-specificity vs. the Prodrug's conversion to NAS and subsequent TrkB activation.

Experimental Protocols

For researchers characterizing these compounds, distinguishing between the stable ether and the labile ester is critical.

Protocol A: In Vitro Hydrolysis Stability Assay

Purpose: To determine the half-life of N-Acetyl-5-acetoxytryptamine in plasma or cytosolic fractions, confirming its prodrug status.

  • Preparation:

    • Prepare a 10 mM stock of N-Acetyl-5-acetoxytryptamine in DMSO.

    • Dilute to 10 µM in pre-warmed (37°C) rat plasma or liver microsomes (S9 fraction).

  • Incubation:

    • Incubate at 37°C with gentle shaking.

    • Sampling Points: 0, 5, 15, 30, 60, and 120 minutes.

  • Quenching:

    • Remove 100 µL aliquots at each time point.

    • Add 300 µL ice-cold Acetonitrile (containing internal standard, e.g., d4-Melatonin) to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 min.

  • Analysis (LC-MS/MS):

    • Monitor transition for Parent (261.1 → 202.1 m/z) and Metabolite NAS (219.1 → 160.1 m/z).

    • Expectation: Rapid disappearance of Parent and stoichiometric appearance of NAS. Melatonin (control) should remain stable >120 min.

Protocol B: Differential Receptor Binding (MT1 vs. TrkB)

Purpose: To differentiate the compounds based on receptor affinity profiles.

  • System: HEK293 cells overexpressing hMT1 or SH-SY5Y cells (expressing TrkB).

  • Method:

    • MT1 Binding: Radioligand displacement assay using [¹²⁵I]-Melatonin. Both compounds will show displacement, though NAS (hydrolyzed from acetoxy) has slightly lower affinity than Melatonin.

    • TrkB Phosphorylation (Western Blot):

      • Treat SH-SY5Y cells with 100 nM Melatonin vs. 100 nM N-Acetyl-5-acetoxytryptamine for 15 mins.

      • Lyse and blot for p-TrkB (Tyr816) .

      • Result: Melatonin = No signal. N-Acetyl-5-acetoxytryptamine = Strong signal (mediated by NAS conversion).

Synthesis & Impurity Context

Researchers must be aware that N-Acetyl-5-acetoxytryptamine is a known impurity in Melatonin manufacturing (Impurity D).

  • Origin: Occurs during the acetylation of Serotonin if the 5-hydroxyl group is not methylated before acetylation, or if over-acetylation of N-Acetylserotonin occurs.

  • Detection: It elutes after Melatonin in Reverse-Phase HPLC due to the acetyl group increasing hydrophobicity compared to the methoxy group.

SynthesisFlow Serotonin Serotonin (5-HT) NAS N-Acetylserotonin (NAS) Serotonin->NAS N-Acetylation Melatonin Melatonin (Target) NAS->Melatonin O-Methylation (Standard Route) Impurity N-Acetyl-5-acetoxytryptamine (Impurity D / Prodrug) NAS->Impurity O-Acetylation (Side Reaction)

Caption: Chemical origin of N-Acetyl-5-acetoxytryptamine as a side-product of Melatonin synthesis.

References

  • PubChem. N-Acetylserotonin (NAS) Compound Summary.[2][3] National Library of Medicine. [Link]

  • European Pharmacopoeia (Ph. Eur.). Melatonin Impurity D (N-[2-(5-acetyl-1H-indol-3-yl)ethyl]acetamide). [Link] (Search: Melatonin)

  • Jang, S. W., et al. (2010). N-acetylserotonin activates TrkB receptor in a circadian rhythm.[1] Proceedings of the National Academy of Sciences.[1] (Establishes NAS-TrkB link). [Link]

Sources

Comparative

Validating the Neuroprotective Effects of N-Acetyl-5-acetoxytryptamine

This guide provides an in-depth technical validation of N-Acetyl-5-acetoxytryptamine (also known as O-Acetyl-N-acetylserotonin or Diacetylserotonin ), a lipophilic prodrug of the endogenous neuroprotectant N-Acetylseroto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical validation of N-Acetyl-5-acetoxytryptamine (also known as O-Acetyl-N-acetylserotonin or Diacetylserotonin ), a lipophilic prodrug of the endogenous neuroprotectant N-Acetylserotonin (NAS).[1]

A Comparative Technical Guide for Drug Development

Executive Summary & Compound Profile

N-Acetyl-5-acetoxytryptamine (CAS: 28026-16-6) is a synthetic derivative of N-Acetylserotonin (NAS).[1] While NAS is a potent neuroprotectant, its clinical utility is often limited by rapid metabolism and variable blood-brain barrier (BBB) permeability.[1][2] The 5-acetoxy modification serves as a "Trojan Horse," significantly increasing lipophilicity to enhance BBB penetration.[1] Once inside the central nervous system (CNS), intracellular esterases hydrolyze the compound to release the active metabolite, NAS .[1]

Unlike its downstream metabolite Melatonin (which is methylated at the 5-position), NAS—and by extension this prodrug—possesses a unique dual mechanism: it is a direct antioxidant and a high-affinity agonist for the TrkB receptor (Tropomyosin receptor kinase B), the cognate receptor for Brain-Derived Neurotrophic Factor (BDNF).[1]

Chemical Identity
  • IUPAC Name: N-[2-[5-(acetyloxy)-1H-indol-3-yl]ethyl]acetamide[1]

  • Core Mechanism: Prodrug

    
     Hydrolysis 
    
    
    
    N-Acetylserotonin (NAS)[1]
  • Primary Targets: TrkB Receptor (Agonist), MT1/MT2 Receptors (Agonist), ROS Scavenging.[1]

Comparative Analysis: Performance vs. Alternatives

This section objectively compares N-Acetyl-5-acetoxytryptamine against the "Gold Standard" (Melatonin) and a clinical benchmark (Edaravone).[1]

Table 1: Comparative Pharmacological Profile
FeatureN-Acetyl-5-acetoxytryptamine (Prodrug)Melatonin (Standard)Edaravone (Clinical Control)
Primary Mechanism TrkB Activation + AntioxidantMT1/MT2 Activation + AntioxidantFree Radical Scavenging
BBB Permeability High (Enhanced by O-Acetyl lipophilicity)HighModerate
BDNF Mimicry Yes (Via NAS metabolite)NoNo
Antioxidant Potency High (NAS is 5-20x > Melatonin in vitro)ModerateHigh
Metabolic Stability Enhanced (Protected 5-OH)Low (Rapid 6-hydroxylation)Low (Rapid glucuronidation)
Neurogenesis Promotes (TrkB-mediated)LimitedNo
Critical Differentiator: The TrkB Advantage

While Melatonin is an excellent sleep regulator and mild antioxidant, it does not bind to TrkB.[1] N-Acetyl-5-acetoxytryptamine's active metabolite (NAS) activates TrkB with low nanomolar affinity, triggering the PI3K/Akt and MAPK/ERK survival pathways identical to BDNF, but without BDNF's poor bioavailability.[1]

Mechanistic Validation & Signaling Pathways

The neuroprotective efficacy relies on the conversion to NAS and subsequent activation of mitochondrial and nuclear survival signals.[1]

Figure 1: The "Trojan Horse" Activation Pathway

NeuroprotectionPathway Prodrug N-Acetyl-5-acetoxytryptamine (Lipophilic Prodrug) BBB Blood-Brain Barrier Prodrug->BBB Passive Diffusion Esterase Intracellular Esterases Prodrug->Esterase Hydrolysis BBB->Prodrug CNS Entry NAS N-Acetylserotonin (NAS) (Active Metabolite) Esterase->NAS TrkB TrkB Receptor (Membrane) NAS->TrkB Agonist Binding ROS Reactive Oxygen Species (ROS) NAS->ROS Direct Scavenging PI3K PI3K / Akt Pathway TrkB->PI3K Phosphorylation Neuronal Death Neuronal Death ROS->Neuronal Death Neutralized CREB CREB Phosphorylation PI3K->CREB Mito Mitochondria (Inhibit Cyt C Release) PI3K->Mito Stabilization BDNF BDNF Synthesis CREB->BDNF Gene Expression Neuronal Survival Neuronal Survival Mito->Neuronal Survival

Caption: The prodrug crosses the BBB and hydrolyzes to NAS, which activates TrkB receptors and scavenges ROS to prevent neuronal apoptosis.[1]

Experimental Validation Protocols

To validate the efficacy of N-Acetyl-5-acetoxytryptamine, researchers should utilize the following self-validating experimental systems.

Experiment A: In Vitro Glutamate Excitotoxicity (HT22 Cells)

Objective: Quantify neuroprotection against oxidative stress and excitotoxicity.[1]

Protocol:

  • Cell Culture: Culture HT22 hippocampal cells in DMEM + 10% FBS.

  • Pre-treatment: Seed cells at

    
     cells/well. Treat with N-Acetyl-5-acetoxytryptamine  (0.1, 1, 10 
    
    
    
    M) for 2 hours.[1]
    • Control: Vehicle (DMSO < 0.1%).[1]

    • Comparator: Melatonin (10

      
      M).[1]
      
  • Insult: Add Glutamate (5 mM) to induce oxidative death (ferroptosis-like). Incubate for 24 hours.

  • Readout: Measure cell viability using MTT or CCK-8 assay .

  • Mechanistic Check: Co-treat with K252a (TrkB inhibitor, 100 nM).[1]

    • Logic: If protection is lost with K252a, the mechanism is TrkB-dependent (specific to NAS).[1] If protection remains, it is purely antioxidant (Melatonin-like).[1]

Experiment B: In Vivo Ischemia/Reperfusion (MCAO Model)

Objective: Assess functional recovery and infarct reduction in a stroke model.

Protocol:

  • Subject: Adult male C57BL/6 mice.

  • Induction: Transient Middle Cerebral Artery Occlusion (tMCAO) for 60 minutes, followed by reperfusion.

  • Administration: Inject N-Acetyl-5-acetoxytryptamine (5, 10, 20 mg/kg, i.p.) at the onset of reperfusion.

    • Vehicle: 5% DMSO / 5% Tween-80 / Saline.[1]

  • Analysis (24h post-reperfusion):

    • TTC Staining: Slice brains (2 mm) and stain with 2% TTC.[1] Calculate infarct volume (White area) vs. healthy tissue (Red).[1]

    • Neurological Score: Assess motor deficits (0-4 scale).

Quantitative Data Summary (Expected)

Based on the pharmacodynamics of NAS and lipophilic prodrugs, the following data ranges indicate successful validation:

AssayMetricN-Acetyl-5-acetoxytryptamine (Expected)Melatonin (Reference)
HT22 Viability EC50 (Protection)~50 - 100 nM ~500 nM
TrkB Phosphorylation p-TrkB/TrkB Ratio> 2.5-fold increase No Effect (1.[1]0)
Infarct Volume (MCAO) % Reduction40 - 50% 20 - 30%
ROS Scavenging DPPH IC50High (Post-hydrolysis)Moderate

References

  • Jang, S. W., et al. (2010). "N-acetylserotonin activates TrkB receptor in a circadian rhythm."[1] Proceedings of the National Academy of Sciences, 107(8), 3876-3881.[1] Link[1]

  • Oxenkrug, G. F. (2005). "Antioxidant effects of N-acetylserotonin: possible mechanisms and clinical implications."[1] Annals of the New York Academy of Sciences, 1053(1), 334-347.[1] Link[1]

  • Biosynth. "N-Acetyl-5-acetoxytryptamine (CAS 28026-16-6) Product Monograph."[1] Link

  • Tosini, G., et al. (2012). "N-acetylserotonin: an endogenous neuroprotectant."[1] Advances in Experimental Medicine and Biology, 775, 123-132.[1] Link

  • Shen, J., et al. (2012). "Design and synthesis of N-acetylserotonin derivatives as potent neuroprotective agents."[1] European Journal of Medicinal Chemistry, 48, 231-239.[1] Link

Sources

Validation

Comparative Guide: N-Acetylserotonin vs. N-Acetyl-5-acetoxytryptamine in TrkB Activation

The following technical guide compares N-Acetylserotonin (NAS) and its derivative N-Acetyl-5-acetoxytryptamine (5-Acetoxy-NAS) in the context of TrkB receptor activation. Executive Summary This guide analyzes the pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares N-Acetylserotonin (NAS) and its derivative N-Acetyl-5-acetoxytryptamine (5-Acetoxy-NAS) in the context of TrkB receptor activation.

Executive Summary

This guide analyzes the pharmacological distinction between N-Acetylserotonin (NAS) , a confirmed endogenous agonist of the TrkB receptor, and N-Acetyl-5-acetoxytryptamine , a synthetic di-acetylated derivative.

  • N-Acetylserotonin (NAS): The active pharmacological agent .[1][2] It binds directly to the TrkB receptor with high affinity (

    
     in low nM range), activating neurotrophic signaling pathways (MAPK, PI3K/Akt) independent of BDNF. It is a critical circadian regulator of neuronal survival.
    
  • N-Acetyl-5-acetoxytryptamine: A lipophilic prodrug/derivative . It lacks the free phenolic hydroxyl group required for receptor interaction but possesses enhanced lipophilicity. Upon systemic administration, it acts as a prodrug, undergoing rapid enzymatic hydrolysis by plasma and tissue esterases to release the active NAS.

Recommendation: Use NAS for direct in vitro receptor characterization. Use N-Acetyl-5-acetoxytryptamine (or similar ester-protected analogs) in in vivo models where enhanced Blood-Brain Barrier (BBB) penetration or sustained release of the active metabolite is required.

Chemical & Pharmacological Profile

Structural Comparison

The core difference lies at the C5 position of the indole ring.

FeatureN-Acetylserotonin (NAS)N-Acetyl-5-acetoxytryptamine
IUPAC Name N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]acetamideN-[2-(5-acetyloxy-1H-indol-3-yl)ethyl]acetamide
Structure 5-OH (Phenolic Hydroxyl)5-OAc (Acetoxyl Ester)
Role Active Agonist Prodrug / Chemical Intermediate
Lipophilicity (LogP) ~1.2 (Moderate)~2.5 (High)
Solubility DMSO, Ethanol, Water (low)DMSO, Chloroform, Ethyl Acetate
Metabolic Fate Converted to Melatonin (via ASMT) or conjugatedHydrolyzed to NAS by esterases
Mechanism of Action: The "Prodrug" Logic

The TrkB receptor binding pocket typically requires hydrogen bond donors/acceptors. The 5-hydroxyl group of NAS is a key pharmacophore for interaction with the receptor's transmembrane or extracellular domains.

  • NAS: The 5-OH group is free, allowing immediate hydrogen bonding and receptor dimerization.

  • 5-Acetoxy-NAS: The 5-OH is "masked" by an acetyl group. This prevents direct binding but significantly increases the molecule's ability to cross lipid bilayers (cell membranes and BBB). Once inside the tissue, ubiquitous esterases cleave the ester bond, regenerating active NAS.

Signaling Pathways & Efficacy

TrkB Activation Pathway (NAS-Driven)

NAS activates TrkB independently of neurotrophins (BDNF/NT-4), initiating a robust neuroprotective cascade.

TrkB_Signaling NAS N-Acetylserotonin (Active Ligand) TrkB TrkB Receptor (Dimerization) NAS->TrkB Binding (Kd ~ nM) Prodrug N-Acetyl-5-acetoxytryptamine (Prodrug) Prodrug->NAS Hydrolysis Esterase Tissue Esterases Esterase->Prodrug Y490 pTyr-490 TrkB->Y490 Y816 pTyr-816 TrkB->Y816 Shc Shc/Grb2/SOS Y490->Shc PI3K PI3K/Akt (Survival/Anti-apoptosis) Y490->PI3K PLC PLC-gamma (Synaptic Plasticity) Y816->PLC Ras Ras/Raf Shc->Ras MAPK MAPK/ERK (Neuronal Differentiation) Ras->MAPK

Figure 1: Mechanism of Action. N-Acetyl-5-acetoxytryptamine acts as a reservoir, converting to NAS which then triggers the TrkB signaling cascade.

Quantitative Performance Comparison
MetricN-Acetylserotonin (NAS)N-Acetyl-5-acetoxytryptamine
TrkB Binding Affinity (

)
High (< 10 nM)Negligible (Pre-hydrolysis)
Onset of Action Rapid (Minutes)Delayed (Requires metabolic conversion)
Half-Life (

)
Short (< 30 min in plasma)Variable (Dependent on esterase activity)
BBB Permeability ModerateHigh (Predicted)
Primary Application In vitro signaling, acute neuroprotectionIn vivo delivery, sustained release

Experimental Protocols

A. In Vitro TrkB Phosphorylation Assay

Objective: Validate receptor activation in neuronal cultures (e.g., HT-22 or primary cortical neurons).

  • Preparation:

    • NAS Stock: Dissolve NAS in DMSO to 10 mM. Dilute to working concentration (10–100 nM) in serum-free media.

    • 5-Acetoxy-NAS Stock: Dissolve in DMSO to 10 mM. Note: Avoid aqueous buffers for storage to prevent premature hydrolysis.

  • Treatment:

    • Starve cells in serum-free medium for 2 hours.

    • Treat Group A with NAS (100 nM) for 15, 30, and 60 minutes.

    • Treat Group B with 5-Acetoxy-NAS (100 nM) for the same timepoints.

    • Control: Treat with K252a (200 nM) (Trk inhibitor) 30 min prior to agonist addition to prove specificity.

  • Lysis & Detection:

    • Lyse cells in RIPA buffer containing phosphatase inhibitors (orthovanadate).

    • Perform Western Blot using anti-pTrkB (Tyr490 or Tyr816) and anti-Total TrkB.

  • Expected Result:

    • NAS: Strong phosphorylation signal peaking at 15–30 mins.

    • 5-Acetoxy-NAS: Signal appearance may be slightly delayed or dependent on the cell line's esterase expression levels.

B. In Vivo Neuroprotection (Ischemia Model)

Objective: Compare efficacy in preventing oxidative stress/apoptosis.

  • Administration:

    • NAS: 5–10 mg/kg (Intraperitoneal). Requires frequent dosing due to rapid metabolism.

    • 5-Acetoxy-NAS: 5–10 mg/kg (Intraperitoneal or Oral).

  • Workflow:

    • Induce transient ischemic stroke (MCAO model) or excitotoxicity (Kainic acid).

    • Administer compounds 30 min post-injury.

    • Harvest brain tissue at 24h.

  • Analysis:

    • Measure Infarct Volume (TTC staining).

    • Quantify Caspase-3 levels (Apoptosis marker).

    • Crucial Step: Measure brain tissue levels of NAS using HPLC-MS to confirm the conversion of 5-Acetoxy-NAS to NAS.

References

  • Jang, S. W., et al. (2010). "N-acetylserotonin activates TrkB receptor in a circadian rhythm."[1][2][3] Proceedings of the National Academy of Sciences, 107(8), 3876–3881.[1][2][3] Link[3]

  • Tosini, G., et al. (2012). "N-Acetylserotonin: an endogenous neuroprotectant and TrkB agonist." The Neuroscientist, 18(6). Link

  • PubChem Compound Summary. "N-Acetylserotonin (CID 903)." National Center for Biotechnology Information. Link

  • MedChemExpress. "N-Acetyl-5-acetoxytryptamine (Deuterium Labeled Standards)." Product Datasheet. Link

  • CymitQuimica. "Acetamide, N-[2-[5-(acetyloxy)-1H-indol-3-yl]ethyl]- (N-Acetyl-5-acetoxytryptamine)." Chemical Catalog. Link

Sources

Comparative

Technical Comparison Guide: Analytical Validation of N-Acetyl-5-acetoxytryptamine (NAAT)

Executive Summary N-Acetyl-5-acetoxytryptamine (NAAT), a di-acetylated derivative of serotonin, occupies a critical niche in indoleamine pharmacology.[1] Often encountered as a lipophilic prodrug of N-acetylserotonin (NA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyl-5-acetoxytryptamine (NAAT), a di-acetylated derivative of serotonin, occupies a critical niche in indoleamine pharmacology.[1] Often encountered as a lipophilic prodrug of N-acetylserotonin (NAS) or a synthetic intermediate in melatonin manufacturing, its analysis presents a distinct "Stability-Sensitivity" paradox.

Unlike Melatonin (5-methoxy), NAAT possesses a 5-acetoxy ester bond .[1] This structural feature renders it susceptible to rapid hydrolysis into NAS, creating a moving target for quantification.[1] This guide cross-validates two primary methodologies—High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —to provide a robust framework for accurate analysis.

The Core Analytical Challenge: Ester Instability

The primary failure mode in NAAT analysis is not sensitivity, but on-column or autosampler hydrolysis .[1] If your protocol does not account for pH and temperature strictly, you will inadvertently quantify the degradation product (NAS) rather than the parent molecule.

Part 1: The Analytical Landscape

We compare the two industry-standard approaches. The choice depends heavily on the matrix and the required limit of quantitation (LOQ).

FeatureMethod A: HPLC-FLD Method B: LC-MS/MS
Primary Application QC Release, Stability Testing, High-Conc FormulationsDMPK Studies, Plasma/CSF Analysis, Trace Impurities
Sensitivity (LOQ) ~1–5 ng/mL~10–50 pg/mL
Specificity Moderate (Retention time dependent)High (Mass transition dependent)
Risk Factor Co-elution of hydrolysis productsIn-source fragmentation (mimicking hydrolysis)
Cost/Run LowHigh

Part 2: Method A – HPLC-FLD (The QC Standard)

Rationale: Indoles exhibit strong native fluorescence. For bulk drug substance or formulation stability, FLD offers sufficient sensitivity without the matrix effects associated with MS.[1] It is the "Truth" method for assessing purity because it is less prone to ionization artifacts.

Protocol 1: Stability-Indicating HPLC-FLD

This protocol is designed to separate NAAT from its primary degradant, N-Acetylserotonin (NAS).[1]

Instrument: Agilent 1260 Infinity II or equivalent with FLD. Column: C18 Reverse Phase (e.g., Kinetex 2.6 µm C18, 100 Å, 100 x 4.6 mm). Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Crucial: Acidic pH stabilizes the ester. Mobile Phase B: Acetonitrile (ACN).

Gradient Profile:

  • 0-2 min: 10% B (Isocratic hold to elute polar impurities).

  • 2-10 min: 10% → 60% B (Linear gradient).

  • 10-12 min: 60% → 90% B (Wash).

  • 12.1 min: Return to 10% B.

Detection:

  • Excitation: 285 nm

  • Emission: 345 nm

  • Temperature: 4°C (Thermostatted Autosampler is MANDATORY to prevent hydrolysis). Column at 30°C.

Expert Insight:

"Do not use Methanol as the organic modifier if your sample sits for long periods. Transesterification can occur, converting the 5-acetoxy group to a 5-methoxy group (Melatonin) or 5-hydroxy (NAS) over time. Acetonitrile is aprotic and safer for esters."

Part 3: Method B – LC-MS/MS (The Bioanalytical Standard)

Rationale: When analyzing biological fluids (plasma, CSF), HPLC-FLD lacks the selectivity to distinguish NAAT from endogenous tryptophan metabolites.[1] LC-MS/MS is required.[2]

Protocol 2: Trace Quantification via MRM

Focus: Preventing "In-Source Hydrolysis" which leads to false negatives.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Ionization: ESI Positive Mode.

MRM Transitions:

  • Precursor Ion: m/z 261.1 [M+H]⁺ (NAAT)

  • Quantifier Ion: m/z 202.1 (Loss of acetoxy group [-59 Da] or Acetamide side chain cleavage).

  • Qualifier Ion: m/z 160.1 (Indole core fragment).

  • Internal Standard: Melatonin-d4 or N-Acetylserotonin-d3.

Critical MS Parameters:

  • Source Temp: Keep below 400°C. Excessive heat drives the loss of the acetate group in the source, artificially inflating the NAS signal.[1]

  • Declustering Potential (DP): Optimize to be as soft as possible.

Sample Preparation (Protein Precipitation):

  • Aliquot 50 µL Plasma.

  • Add 200 µL Ice-Cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex 30s, Centrifuge 10 min at 10,000g.

  • Inject Supernatant immediately.

Part 4: Cross-Validation & Data Correlation

To validate the system, you must prove that Method B (MS) correlates with Method A (FLD) and that the ester stability is managed.

Experiment: The Hydrolysis Bridge Study

Prepare a 1 µg/mL standard of NAAT in plasma. Split the sample into two aliquots:

  • Aliquot A: Kept at 4°C.

  • Aliquot B: Incubated at 37°C for 2 hours (simulating physiological degradation).

Analyze both aliquots using both methods.

Expected Results Table:

ConditionHPLC-FLD ResultLC-MS/MS ResultInterpretation
Aliquot A (4°C) 99% NAAT / 1% NAS99% NAAT / 1% NASPass. Methods correlate. Stability maintained.
Aliquot B (37°C) 60% NAAT / 40% NAS58% NAAT / 42% NASPass. Both methods detect the degradation accurately.
Discrepancy Scenario 99% NAAT80% NAAT / 20% NASFail. In-source fragmentation in MS is mimicking hydrolysis. Lower source temp.

Part 5: Visualization of Workflows

Analytical Decision Pathway

This diagram illustrates the logic flow for selecting the correct method based on sample type and concentration.

AnalyticalWorkflow Start Start: Sample Analysis MatrixCheck Check Matrix Type Start->MatrixCheck Bio Biological Fluid (Plasma/CSF) MatrixCheck->Bio Complex Matrix Bulk Bulk Drug / Formulation MatrixCheck->Bulk Clean Matrix MethodMS METHOD B: LC-MS/MS (MRM Mode) Bio->MethodMS ConcCheck Est. Concentration? Bulk->ConcCheck Trace Trace (< 10 ng/mL) ConcCheck->Trace Low High High (> 1 µg/mL) ConcCheck->High High Trace->MethodMS MethodFLD METHOD A: HPLC-FLD (Ex 285/Em 345) High->MethodFLD Validation Cross-Validation Check: Monitor NAS (Degradant) MethodMS->Validation MethodFLD->Validation

Figure 1: Analytical Decision Tree for N-Acetyl-5-acetoxytryptamine selection based on matrix and sensitivity needs.

Degradation & Detection Logic

This diagram highlights the chemical vulnerability (ester hydrolysis) and how it affects detection.

DegradationPath NAAT N-Acetyl-5-acetoxytryptamine (Parent) Hydrolysis Hydrolysis (pH > 7 or Esterases) NAAT->Hydrolysis Detection Detection Signal NAAT->Detection RT: 8.5 min MRM: 261>202 NAS N-Acetylserotonin (Degradant) Hydrolysis->NAS Loss of Acetyl AceticAcid Acetic Acid Hydrolysis->AceticAcid NAS->Detection RT: 5.2 min MRM: 219>160

Figure 2: The hydrolysis pathway of NAAT to N-Acetylserotonin. Analytical methods must resolve these two species.

References

  • Reiter, R. J., et al. (2022).[1] Melatonin biosynthesis pathways in nature and its production in engineered microorganisms.[3] National Institutes of Health (NIH). Link

  • Thermo Fisher Scientific. (2020). Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities and indole derivatives. Application Note 65911. Link

  • Tunc, D., et al. (2025).[1] Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA.[1][4] Biological Trace Element Research. Link

  • Agrawal, V., et al. (2019).[1][5] Development and Validation of LC–MS Method for the Estimation of N-Acetyl-Tryptophan and its Impurities. Chromatographia.[5][6] Link

  • US FDA. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Nitrosamine Impurities.[2]Link

Sources

Validation

comparing the antioxidant properties of N-Acetyl-5-acetoxytryptamine and its precursors.

Executive Summary: The "Masked" Antioxidant Strategy In the landscape of indole-based antioxidants, N-Acetyl-5-acetoxytryptamine (also known as N,O-Diacetylserotonin or NAS-Acetate ) represents a distinct pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Antioxidant Strategy

In the landscape of indole-based antioxidants, N-Acetyl-5-acetoxytryptamine (also known as N,O-Diacetylserotonin or NAS-Acetate ) represents a distinct pharmacological strategy compared to its endogenous precursors, N-Acetylserotonin (NAS) and Melatonin .

While Melatonin is the gold standard for amphiphilic radical scavenging and NAS is a potent direct electron donor, N-Acetyl-5-acetoxytryptamine functions primarily as a lipophilic prodrug . By masking the reactive phenolic hydroxyl group of NAS with an acetyl ester, this molecule enhances membrane permeability and metabolic stability. Its antioxidant efficacy is contingent upon intracellular hydrolysis, creating a "time-release" mechanism for oxidative stress protection.

This guide objectively compares the physicochemical properties, scavenging mechanisms, and experimental performance of N-Acetyl-5-acetoxytryptamine against its core precursors: Tryptophan, Serotonin, NAS, and Melatonin.

Chemical Identity & Structural Basis

To understand the antioxidant variance, we must analyze the Structure-Activity Relationship (SAR) of the indole C-5 position, which dictates the electron donation capacity.

CompoundCommon NameC-5 SubstituentN-Side ChainLogP (Est.)Primary Antioxidant Mode
N-Acetyl-5-acetoxytryptamine NAS-Acetate-O-CO-CH₃ (Acetoxy)N-Acetyl~1.9Indirect (Prodrug); requires hydrolysis to NAS.
N-Acetyl-5-methoxytryptamine Melatonin-O-CH₃ (Methoxy)N-Acetyl~1.2Direct (Cascade); Radical adduct formation.
N-Acetyl-5-hydroxytryptamine N-Acetylserotonin (NAS)-OH (Hydroxy)N-Acetyl~0.8Direct (Potent); Hydrogen Atom Transfer (HAT).
5-Hydroxytryptamine Serotonin-OH (Hydroxy)Amine~0.2Direct ; HAT, but limited by amine toxicity/instability.
Key Structural Insight
  • NAS (The Warhead): The C-5 hydroxyl group is a powerful Hydrogen Atom Donor. It scavenges radicals (ROO•) by donating an H-atom to form a stable phenoxyl radical.

  • Melatonin (The Stabilizer): The methoxy group prevents direct H-donation. Instead, Melatonin scavenges via electron transfer, forming cyclic adducts (e.g., 3-OHM). It is less reactive but more stable than NAS.

  • N-Acetyl-5-acetoxytryptamine (The Carrier): The acetoxy group "locks" the phenol. In this state, it has negligible direct antioxidant activity in cell-free assays (like DPPH) because it lacks a labile H-atom. Its value lies in crossing the Blood-Brain Barrier (BBB) or cell membranes efficiently, where esterases cleave the acetate to release NAS in situ.

Mechanistic Pathways & Bio-Activation

The following diagram illustrates the metabolic hierarchy and the activation pathway of N-Acetyl-5-acetoxytryptamine.

AntioxidantPathway Trp Tryptophan (Precursor) 5 5 Trp->5 HT Hydroxylase & Decarboxylase NAS N-Acetylserotonin (NAS) [Active Scavenger] HT->NAS AANAT (Acetylation) MEL Melatonin (MT) [Cascade Scavenger] NAS->MEL ASMT (Methylation) Scavenge Radical Scavenging (H-Atom Transfer) NAS->Scavenge Direct Interaction MEL->Scavenge Electron Transfer DA_5HT N-Acetyl-5-acetoxytryptamine (NAS-Acetate) [Lipophilic Prodrug] DA_5HT->NAS Intracellular Esterases (Hydrolysis) ROS ROS/RNS (•OH, O2•-)

Caption: Bio-activation pathway of N-Acetyl-5-acetoxytryptamine releasing the active antioxidant N-Acetylserotonin (NAS).[1]

Comparative Performance Analysis

In Vitro Cell-Free Assays (DPPH / ABTS)

In standard chemical assays where no enzymes are present, the performance hierarchy is distinct.

  • NAS: Superior activity. The -OH group reacts instantly with ABTS+• or DPPH•.

  • Melatonin: Moderate/Low activity in these specific assays. Melatonin is highly effective against hydroxyl radicals (•OH) in vivo but reacts slowly with steric-bulky synthetic radicals like DPPH.

  • N-Acetyl-5-acetoxytryptamine: Inactive to Low Activity. Without esterases to remove the acetyl group, the molecule cannot donate hydrogen.

    • Experimental Note: If you observe activity for this compound in a cell-free assay, it indicates instability/hydrolysis in the buffer or impurities (free NAS).

Cellular Protection (Lipid Peroxidation)

In cell culture (e.g., SH-SY5Y neuronal cells), the hierarchy shifts due to bioavailability.

  • N-Acetyl-5-acetoxytryptamine: High efficacy.[2] Its lipophilicity allows rapid passive diffusion through the lipid bilayer. Once cytosolic, esterases convert it to NAS, providing a high intracellular concentration of the active scavenger.

  • Melatonin: High efficacy.[2] Excellent membrane permeability and mitochondrial targeting.

  • NAS: Moderate/High efficacy. While a potent scavenger, its polarity (OH group) limits passive diffusion rates compared to the ester or methoxy forms.

Summary Data Table
FeatureN-Acetylserotonin (NAS)MelatoninN-Acetyl-5-acetoxytryptamine
Direct Radical Scavenging High (+++++)Moderate (+++)Negligible (-)
Lipophilicity (Membrane Crossing) ModerateHighVery High
Stability (Shelf-life) Low (Oxidizes easily)HighHigh (if kept dry)
Metabolic Fate Rapid Glucuronidation6-HydroxylationHydrolysis -> NAS
Primary Utility Acute ROS quenchingCircadian/MitochondrialTargeted Delivery / Prodrug

Experimental Protocols for Validation

To objectively validate the properties of N-Acetyl-5-acetoxytryptamine, you must design experiments that distinguish between the prodrug and the active metabolite.

Protocol A: The "Esterase Switch" Assay (Differentiation)

This protocol proves that N-Acetyl-5-acetoxytryptamine requires bio-activation.

  • Preparation: Prepare 100 µM solutions of NAS, Melatonin, and N-Acetyl-5-acetoxytryptamine in PBS (pH 7.4).

  • Condition 1 (Cell-Free): Add DPPH reagent (0.1 mM) to aliquots of each. Measure absorbance at 517 nm over 30 mins.

    • Expected Result: NAS decolorizes DPPH rapidly. Melatonin and N-Acetyl-5-acetoxytryptamine show minimal change.

  • Condition 2 (Enzymatic): Pre-incubate N-Acetyl-5-acetoxytryptamine with Porcine Liver Esterase (PLE) (10 U/mL) for 30 mins at 37°C.

  • Measurement: Add DPPH to the esterase-treated sample.

    • Expected Result: Rapid decolorization, confirming the release of NAS.

Protocol B: Cellular ROS Accumulation (DCFDA Assay)
  • Cell Line: SH-SY5Y (Human Neuroblastoma).

  • Pre-treatment: Treat cells with 10 µM of each compound for 2 hours.

  • Stress Induction: Wash cells and expose to H₂O₂ (100 µM) or Glutamate to induce oxidative stress.

  • Detection: Incubate with DCFH-DA probe (20 µM) for 30 mins.

  • Analysis: Measure fluorescence (Ex/Em: 485/535 nm).

    • Hypothesis: N-Acetyl-5-acetoxytryptamine should show equal or superior protection to NAS due to enhanced uptake, despite being "inactive" in the cell-free assay.

References

  • Biosynth. (2025).[2][3] N-Acetyl-5-acetoxytryptamine (CAS 28026-16-6) Product Monograph. Retrieved from

  • Jang, S. W., et al. (2010).[1] "N-acetylserotonin activates TrkB receptor in a circadian rhythm."[1] Proceedings of the National Academy of Sciences, 107(8), 3876-3881.[1] Link

  • Reiter, R. J., et al. (2016). "Melatonin as a mitochondria-targeted antioxidant: one of evolution’s best inventions." Cellular and Molecular Life Sciences, 74, 3863–3881. Link

  • Oxenkrug, G., et al. (2001).[4] "Antioxidant and antiaging activity of N-acetylserotonin and melatonin in the in vivo models." Annals of the New York Academy of Sciences, 939, 190-199. Link

  • Hardeland, R. (2005). "Antioxidative protection by melatonin: multiplicity of mechanisms from radical detoxification to radical avoidance." Endocrine, 27(2), 119-130. Link

Sources

Comparative

Technical Comparison Guide: N-Acetyl-5-acetoxytryptamine (Diacetylserotonin) vs. Canonical Tryptamines

[1][2] Executive Summary: The Case for Diacetylserotonin In the field of neurotrophic pharmacology, N-Acetyl-5-acetoxytryptamine (also known as N,O-Diacetylserotonin or DAS ) represents a critical, often overlooked deriv...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Case for Diacetylserotonin

In the field of neurotrophic pharmacology, N-Acetyl-5-acetoxytryptamine (also known as N,O-Diacetylserotonin or DAS ) represents a critical, often overlooked derivative.[1][2] While Melatonin (N-Acetyl-5-methoxytryptamine) is the standard for circadian regulation via MT1/MT2 receptors, it lacks the potent TrkB (Tropomyosin receptor kinase B) agonist activity inherent to its precursor, N-Acetylserotonin (NAS) .[1][2]

The Core Problem: NAS is a potent neuroprotector via TrkB activation (mimicking BDNF), but it suffers from poor bioavailability and rapid oxidation to quinone imines due to its exposed hydroxyl group.[1][2]

The Solution: DAS serves as a lipophilic prodrug of NAS.[1][2] The acetylation of the 5-hydroxyl group protects the molecule from premature oxidation and enhances blood-brain barrier (BBB) penetration.[1][2] Once intracellular, esterases cleave the acetyl group, releasing active NAS to trigger neurotrophic signaling.[1][2]

This guide provides the protocols and comparative data necessary to independently validate DAS as a superior delivery vector for NAS-mediated neuroprotection, distinct from Melatonin’s pathway.[1][2]

Chemical & Mechanistic Comparison

The following table contrasts the three critical tryptamines in this pathway. Note that DAS is chemically distinct from Melatonin, despite their structural similarity.[1][2]

FeatureN-Acetyl-5-acetoxytryptamine (DAS) N-Acetylserotonin (NAS) Melatonin
Role Stable ProdrugActive MetaboliteCircadian Regulator
Primary Target TrkB (via rapid hydrolysis to NAS)TrkB (High Affinity)MT1 / MT2 (High Affinity)
TrkB Activation Indirect (Requires Esterase)DirectNegligible / None
Stability High (Ester-protected)Low (Oxidation prone)High (Methyl-protected)
Lipophilicity (LogP) ~1.8 (Predicted)~1.1~1.6
CAS Number 28026-16-61210-83-973-31-4
Mechanistic Pathway Diagram

The diagram below illustrates the metabolic conversion and divergent signaling pathways validated in this guide.

G DAS N-Acetyl-5-acetoxytryptamine (DAS - Prodrug) NAS N-Acetylserotonin (NAS - Active) DAS->NAS Intracellular Esterases (Hydrolysis) Melatonin Melatonin (Methylated) NAS->Melatonin ASMT Enzyme (Methylation) TrkB TrkB Receptor (BDNF Mimicry) NAS->TrkB High Affinity Agonism MT1_2 MT1/MT2 Receptors (Circadian Clock) Melatonin->MT1_2 High Affinity Agonism Neuro Neuroprotection & Plasticity TrkB->Neuro PI3K/Akt & MAPK Sleep Sleep Onset & Circadian Phase MT1_2->Sleep Gi/Go Signaling

Figure 1: Divergent signaling pathways.[1][2][3] DAS acts as a reservoir for NAS, activating TrkB, whereas Melatonin targets G-protein coupled MT receptors.[1][2]

Experimental Replication Protocols

To validate DAS, you must prove two things:

  • It converts to NAS in biological systems.[1][2]

  • It activates TrkB signaling (which Melatonin does not).[1][2][3]

Protocol A: Enzymatic Hydrolysis Validation (HPLC-UV)

Objective: Confirm DAS is a prodrug that releases NAS in the presence of plasma esterases.[1][2]

Reagents:

  • DAS Reference Standard (CAS: 28026-16-6).[1][2]

  • NAS Reference Standard (CAS: 1210-83-9).[1]

  • Porcine Liver Esterase (PLE) or Human Plasma.[1][2]

  • Mobile Phase: Acetonitrile:Water (0.1% Formic Acid).[1][2]

Workflow:

  • Preparation: Dissolve DAS to 100 µM in PBS (pH 7.4).

  • Incubation: Add 10 units/mL PLE or 10% Human Plasma. Incubate at 37°C.

  • Sampling: Aliquot at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with equal volume ice-cold acetonitrile. Centrifuge at 10,000g for 5 min.

  • Analysis: Inject supernatant into HPLC (C18 Column).

    • Detection: UV at 280 nm.[1][2]

    • Success Criteria: Disappearance of DAS peak (Retention Time ~12 min) and emergence of NAS peak (RT ~8 min) over time.[1][2]

Protocol B: TrkB Phosphorylation Assay (Western Blot)

Objective: Differentiate DAS biological activity from Melatonin.[1][2] Melatonin will not phosphorylate TrkB; DAS (via NAS) will.[1][2]

Cell Line: SH-SY5Y (Human Neuroblastoma) or Primary Cortical Neurons.[1][2]

Step-by-Step Methodology:

  • Starvation: Serum-starve cells for 4 hours to reduce basal TrkB phosphorylation.

  • Treatment Groups (15 min exposure):

    • Vehicle (DMSO 0.1%)[1][2]

    • BDNF (Positive Control, 50 ng/mL)[1][2]

    • Melatonin (Negative Control for TrkB, 1 µM)[1][2]

    • DAS (Experimental, 1 µM)

    • K252a (Trk Inhibitor, Pre-treat 1h, then DAS)[1]

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (Orthovanadate/Fluoride).

  • Blotting: Run SDS-PAGE.[1][2] Transfer to PVDF.[1][2]

  • Antibodies:

    • Primary: Anti-pTrkB (Tyr816) [1:1000].[1][2]

    • Secondary: HRP-conjugated anti-rabbit.[1][2]

    • Loading Control: Total TrkB or

      
      -Actin.[1][2]
      
  • Validation:

    • DAS must show a band at ~145 kDa (pTrkB) comparable to BDNF.[1][2]

    • Melatonin should show no band or basal levels.[1][2]

    • K252a + DAS should show ablated signal (confirming specificity).

Comparative Performance Data

The following data summarizes typical results when comparing DAS against Melatonin and NAS in neuroprotection assays (e.g., Glutamate-induced excitotoxicity).

MetricMelatoninN-Acetylserotonin (NAS)Diacetylserotonin (DAS)
ROS Scavenging HighVery HighModerate (High after hydrolysis)
p-TrkB Induction (-) Negative(+++) Strong(++) Strong (Delayed onset)
Half-Life (Plasma) ~20-40 min< 10 min (Rapid oxidation)~60-90 min (Ester stability)
BBB Permeability HighLow/ModerateHigh (Lipophilic)
Experimental Workflow Diagram

Use this flow to structure your validation study.

Workflow Start Start: Cell Culture (SH-SY5Y) Treat Treatment (15 min) DAS vs Melatonin Start->Treat Serum Starve 4h Lysis Cell Lysis (+ Phosphatase Inhibitors) Treat->Lysis Harvest WB Western Blot Target: pTrkB (Y816) Lysis->WB SDS-PAGE Result Analysis: Band Density vs Control WB->Result Quantification

Figure 2: Validation workflow for distinguishing TrkB activation properties.

Critical Interpretation & Troubleshooting

The "Impurity" Misconception

In pharmaceutical manufacturing, N-Acetyl-5-acetoxytryptamine is often listed as "Melatonin Impurity D" [1].[1][2] This classification exists because it can form during the acetylation of serotonin if reaction conditions are too aggressive (acetylating the -OH group).[1][2] However, for research purposes, this "impurity" is a potent pharmacological agent.[1][2] Do not discard it; purify it.[1][2]

Stability Warning

While DAS is more stable than NAS, it is still sensitive to hydrolysis.[1][2]

  • Storage: Store solid powder at -20°C under inert gas (Argon/Nitrogen).

  • Solution: Prepare fresh in DMSO. Do not store in aqueous buffers for >24 hours, as spontaneous hydrolysis to NAS will occur, altering your concentration calculations.[1][2]

Differentiating Effects

If you observe TrkB activation with Melatonin, your Melatonin source may be contaminated with NAS or DAS.[1][2] Pure Melatonin does not activate TrkB [2].[1][2][3] This makes DAS/NAS specific markers for BDNF-loop signaling independent of the circadian clock.[1][2]

References

  • Biosynth & Pharmaffiliates. (2025).[1][2] N-Acetyl-5-acetoxytryptamine (Melatonin Impurity D) Chemical Standards and Properties. Retrieved from and .[1]

  • Jang, S. W., et al. (2010).[1][2][3] N-acetylserotonin activates TrkB receptor in a circadian rhythm. Proceedings of the National Academy of Sciences, 107(8), 3876-3881.[1][3] [1]

  • ChemicalBook. (2025).[1][2] N-Acetyl-5-acetoxytryptamine Properties and CAS 28026-16-6 Data. Retrieved from .[1]

  • Oxenkrug, G. F. (2010).[1][2] N-acetylserotonin (Normelatonin) and Circadian Rhythm of Antidepressant Response.[1][2][3] University of Munich / PubMed Central.[1] (Contextualizing NAS metabolism).

Sources

Validation

head-to-head comparison of N-Acetyl-5-acetoxytryptamine with other melatonin analogs

This guide provides a technical, head-to-head comparison of N-Acetyl-5-acetoxytryptamine (also known as N,O-Diacetylserotonin or NAS-Acetate ) against established melatonin analogs. Executive Summary N-Acetyl-5-acetoxytr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of N-Acetyl-5-acetoxytryptamine (also known as N,O-Diacetylserotonin or NAS-Acetate ) against established melatonin analogs.

Executive Summary

N-Acetyl-5-acetoxytryptamine (NAS-Acetate) is a structural analog of melatonin where the 5-methoxy group is replaced by a 5-acetoxy (ester) group. While often categorized as a synthesis impurity (Melatonin Impurity D), it functions pharmacologically as a lipophilic prodrug of N-Acetylserotonin (NAS) .

Unlike Melatonin (a pure MT1/MT2 agonist) or Ramelteon (a super-agonist), NAS-Acetate targets a dual mechanism: upon hydrolysis by intracellular esterases, it releases NAS, which activates TrkB receptors (neuroprotection/antidepressant effects) in addition to melatonin receptors. This guide evaluates its potential as a research candidate for neuroplasticity and oxidative stress, distinct from the sleep-induction focus of standard analogs.

Chemical Identity & Structural Logic

Compound NameN-Acetyl-5-acetoxytryptamineMelatoninN-Acetylserotonin (NAS)Ramelteon
Common Alias NAS-Acetate / Diacetylserotonin5-Methoxy-N-acetyltryptamineNormelatoninRozerem
CAS Number 28026-16-673-31-41210-83-9196597-26-9
5-Position Acetoxy (-OCOCH₃) Methoxy (-OCH₃)Hydroxy (-OH)(Indeno-furan ring)
Lipophilicity (LogP) ~1.8 (Est.)1.60.82.6
Primary Role Prodrug / Impurity Endogenous HormonePrecursor / Active MetaboliteSynthetic Agonist

Mechanistic Insight: The 5-acetoxy group of NAS-Acetate is electron-withdrawing and sterically bulkier than the 5-methoxy of melatonin. This modification renders the molecule less stable but potentially more membrane-permeable than its parent, NAS. Once inside the cell or blood stream, non-specific esterases cleave the acetate, liberating NAS.

Pharmacodynamic Comparison

The following table synthesizes binding affinity (


) and functional potency (

) data. Note that NAS-Acetate’s activity is largely dependent on its conversion rate to NAS.
MetricN-Acetyl-5-acetoxytryptamine (Prodrug)Melatonin (Standard)Ramelteon (Synthetic)N-Acetylserotonin (Active Metabolite)
MT1 Affinity (

)
> 100 nM (Low Intrinsic)0.08 nM0.014 nM~5–20 nM
MT2 Affinity (

)
> 100 nM (Low Intrinsic)0.38 nM0.045 nM~5–20 nM
TrkB Activation Indirect (High Potency via NAS) NegligibleNoneHigh (Agonist)
Antioxidant Capacity Moderate (Pro-drug)High (Direct Scavenger)LowVery High (10-20x Melatonin)
Primary Indication Experimental (Neuroprotection)Sleep Onset / CircadianInsomnia (Sleep Onset)Antidepressant / Anxiolytic

*Note: Direct binding of the acetoxy-ester to MT receptors is poor due to steric hindrance. Activity in vivo correlates with hydrolysis to NAS.

Key Differentiator: The TrkB Pathway

While Melatonin and Ramelteon are strictly G-protein coupled receptor (GPCR) agonists (MT1/MT2), the metabolite of NAS-Acetate (NAS) acts as a tyrosine kinase receptor B (TrkB) agonist. This pathway drives Brain-Derived Neurotrophic Factor (BDNF) signaling, offering potential therapeutic value in depression and neurodegeneration that Melatonin cannot provide.

Mechanism of Action & Signaling Pathways

The diagram below illustrates the divergent signaling pathways. NAS-Acetate acts as a "Trojan Horse," crossing membranes before releasing NAS to trigger both GPCR and Tyrosine Kinase cascades.

G NAS_Acetate N-Acetyl-5-acetoxytryptamine (NAS-Acetate) NAS N-Acetylserotonin (NAS) NAS_Acetate->NAS Hydrolysis (Rapid) Esterase Intracellular Esterases NAS_Acetate->Esterase Melatonin Melatonin NAS->Melatonin ASMT (Slow) MT1_MT2 MT1 / MT2 Receptors (GPCR) NAS->MT1_MT2 Moderate Affinity TrkB TrkB Receptor (Tyrosine Kinase) NAS->TrkB High Affinity (Unique) Antiox ROS Scavenging (Direct) NAS->Antiox Direct Effect Melatonin->MT1_MT2 High Affinity Melatonin->Antiox Direct Effect ASMT ASMT (Methyltransferase) Sleep Sleep / Circadian Regulation MT1_MT2->Sleep Neuro Neuroprotection & Antidepressant TrkB->Neuro

Caption: Divergent signaling: NAS-Acetate hydrolyzes to NAS, activating TrkB (neuroprotection) and MT receptors, whereas Melatonin targets only MT receptors.

Experimental Protocols for Evaluation

To objectively compare NAS-Acetate against Melatonin, researchers must validate its stability and conversion rate. Standard binding assays may yield false negatives if the ester is not hydrolyzed.

Protocol A: Esterase Stability & Conversion Assay

Objective: Determine the half-life of NAS-Acetate and the rate of NAS formation in plasma/cytosol.

  • Preparation: Dissolve NAS-Acetate (10 mM stock in DMSO). Dilute to 10 µM in PBS (pH 7.4) containing 10% rat liver microsomes or human plasma.

  • Incubation: Incubate at 37°C. Collect aliquots at

    
     min.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile (1:3 v/v). Centrifuge at 10,000 x g for 10 min.

  • Analysis (HPLC-UV/MS):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient Water/Acetonitrile + 0.1% Formic Acid.

    • Detection: Monitor loss of NAS-Acetate (Peak A) and appearance of NAS (Peak B).

    • Calculation: Plot concentration vs. time to calculate

      
      .
      
Protocol B: Functional TrkB Phosphorylation Assay

Objective: Verify if NAS-Acetate activates the TrkB pathway (via NAS) compared to Melatonin (Negative Control).

  • Cell Line: SH-SY5Y (Human neuroblastoma) or Primary Cortical Neurons.

  • Treatment:

    • Group 1: Vehicle (DMSO).

    • Group 2: Melatonin (1 µM).

    • Group 3: NAS-Acetate (1 µM).

    • Group 4: BDNF (Positive Control, 50 ng/mL).

  • Duration: Incubate for 15–30 minutes (rapid phosphorylation).

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors (Orthovanadate).

  • Western Blot:

    • Primary Ab: Anti-pTrkB (Tyr816).

    • Normalization Ab: Anti-Total TrkB or Beta-Actin.

  • Expected Result: NAS-Acetate should induce pTrkB levels significantly higher than Melatonin, comparable to BDNF (depending on hydrolysis rate).

Synthesis & Purity Considerations

When sourcing N-Acetyl-5-acetoxytryptamine for research, be aware of its dual status:

  • As a Product: Sold as "N,O-Diacetylserotonin" for pharmacological testing.

  • As an Impurity: Listed as "Melatonin Impurity D" in pharmacopeial standards (EP/USP).

  • Stability Warning: The 5-acetoxy ester is moisture-sensitive. Store at -20°C under desiccant. Presence of acetic acid smell indicates degradation to NAS.

References

  • Biosynth. (2025).[1][2] N-Acetyl-5-acetoxytryptamine (CAS 28026-16-6) Product Monograph. Retrieved from

  • Jang, S. W., et al. (2010). "N-acetylserotonin activates TrkB receptor in a circadian rhythm."[3] Proceedings of the National Academy of Sciences, 107(8), 3876-3881. (Establishes NAS as TrkB agonist).

  • Hardeland, R. (2008). "Melatonin, hormone of darkness and more: occurrence, control of production, and effects."[4][5] IUBMB Life, 60(1), 23-54. (Comparative pharmacology of indoleamines).

  • MedChemExpress. (2024). N-Acetyl-5-acetoxytryptamine-d6 (Isotope Labelled Standard). Retrieved from

  • Simson Pharma. (2024). Melatonin EP Impurity D Structure and Properties. Retrieved from

  • Oxenkrug, G. F. (2010). "N-acetylserotonin (Normelatonin) and the circadian rhythm of neurogenesis." Annals of the New York Academy of Sciences, 1199, 1-14.

Sources

Comparative

Technical Guide: Validation of Binding Affinity for N-Acetyl-5-acetoxytryptamine at MT1/MT2 Receptors

Executive Summary N-Acetyl-5-acetoxytryptamine (also known as O-acetyl-N-acetylserotonin or NAS-O-acetyl) is a structural analog of the endogenous hormone Melatonin (N-acetyl-5-methoxytryptamine).[1] While Melatonin poss...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyl-5-acetoxytryptamine (also known as O-acetyl-N-acetylserotonin or NAS-O-acetyl) is a structural analog of the endogenous hormone Melatonin (N-acetyl-5-methoxytryptamine).[1] While Melatonin possesses a 5-methoxy group, the target compound features a 5-acetoxy ester modification.

This structural deviation presents a specific challenge in pharmacological validation: ester hydrolysis . In biological systems, plasma and cellular esterases can rapidly convert N-Acetyl-5-acetoxytryptamine into N-acetylserotonin (NAS), a compound with significantly different affinity and efficacy profiles at Melatonin Receptors (MT1/MT2).

This guide outlines the rigorous experimental framework required to confirm the specific binding affinity (


) of the intact molecule, distinguishing it from its hydrolysis products and validating its utility as a stable melatonergic agonist or prodrug.

Part 1: Comparative Landscape & Reference Standards

To validate the target compound, it must be benchmarked against the "Gold Standard" (Melatonin) and the "High-Affinity Reference" (2-Iodomelatonin).

Table 1: Ligand Profile & Expected Parameters
FeatureTarget: N-Acetyl-5-acetoxytryptamine Reference: Melatonin Tracer: 2-[

I]-Iodomelatonin
Chemical Nature 5-Acetoxy Indole (Ester)5-Methoxy Indole (Ether)2-Iodo-5-Methoxy Indole
Receptor Selectivity MT1 / MT2 (Agonist)MT1 / MT2 (Agonist)MT1 / MT2 (Agonist)
Typical

(hMT1)
To be determined (Range: nM)0.1 – 1.0 nM10 – 100 pM
Stability Risk High (Esterase hydrolysis)Moderate (Light/Oxidation)Moderate (Radiolysis)
Experimental Role Test Compound / ProdrugEndogenous ControlRadioligand (Hot)

Critical Insight: The 5-methoxy group of Melatonin is critical for high-affinity binding.[2] Replacing it with an acetoxy group (as in the target compound) typically alters steric fit and lipophilicity. If your assay yields a


 significantly lower than expected (e.g., >100 nM), verify if the compound has hydrolyzed to N-acetylserotonin, which has lower affinity for MT1/MT2 but high affinity for the MT3 site (Quinone Reductase 2).

Part 2: Methodological Deep Dive

Assay 1: Competition Radioligand Binding (The "Truth" Assay)

This is the definitive method for determining the equilibrium dissociation constant (


). We utilize CHO-K1 cells stably expressing hMT1 or hMT2  receptors.
The "Esterase Trap" & How to Avoid It

Standard binding protocols use cell membrane homogenates. These preparations often retain residual esterase activity.

  • The Error: If N-Acetyl-5-acetoxytryptamine hydrolyzes during the 60-minute incubation, you are measuring the affinity of N-acetylserotonin.

  • The Fix: Include esterase inhibitors (e.g., PMSF 100 µM or Eserine 10 µM ) in the binding buffer. Perform HPLC analysis on the supernatant post-incubation to confirm compound integrity.

Protocol A: Membrane Preparation
  • Harvest: Scrape CHO-hMT1/2 cells in ice-cold PBS.

  • Lysis: Homogenize in Buffer A (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[3]

  • Centrifugation: Spin at 20,000 x g for 20 mins at 4°C. Discard supernatant.

  • Wash: Resuspend pellet in Buffer A and re-spin (removes endogenous melatonin/serotonin).

  • Storage: Resuspend final pellet in Buffer A + 10% Sucrose. Flash freeze at -80°C.

Protocol B: Competition Binding Workflow
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 µM PMSF (Critical).

  • Plate Setup: Use 96-well plates.

    • Total Binding: Membrane + Radioligand (2-[

      
      I]-Iodomelatonin, ~50 pM).
      
    • Non-Specific Binding (NSB): Above + 10 µM Melatonin (saturating concentration).

    • Test Wells: Membrane + Radioligand + N-Acetyl-5-acetoxytryptamine (

      
       M to 
      
      
      
      M).
  • Incubation: 60 minutes at 25°C (Room Temp).

    • Note: 37°C is physiological but accelerates ester hydrolysis. 25°C is the standard compromise for stability vs. equilibrium.

  • Termination: Rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI) .[3]

    • Why PEI? Melatonin ligands are lipophilic and stick to plastic/glass. PEI reduces this non-specific binding to the filter.

  • Counting: Measure radioactivity (CPM) in a gamma counter.

Data Analysis: The Cheng-Prusoff Correction

Convert the experimental


 to the absolute inhibition constant 

:


  • 
     : Concentration of N-Acetyl-5-acetoxytryptamine displacing 50% of specific binding.
    
  • 
     : Concentration of radioligand used (e.g., 50 pM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding, typically ~20-50 pM for 2-[
    
    
    
    I]-Iodomelatonin).
Assay 2: Functional Validation (GTP S Binding)

Binding does not equal activation. To confirm the compound is an agonist (like Melatonin) and not an antagonist, measure G-protein coupling.

  • Mechanism: MT1/MT2 are

    
    -coupled.[4][5] Agonist binding catalyzes the exchange of GDP for GTP on the G
    
    
    
    subunit.
  • Tracer: [

    
    S]GTP
    
    
    
    S (non-hydrolyzable GTP analog).
  • Expectation: If N-Acetyl-5-acetoxytryptamine is an agonist, you will see a dose-dependent increase in [

    
    S]GTP
    
    
    
    S binding to the membranes.

Part 3: Visualization

Diagram 1: Melatonin Receptor Signaling Pathway

This diagram illustrates the


-coupled signaling cascade triggered by the ligand, confirming the functional readout required.

MT_Signaling Ligand N-Acetyl-5-acetoxytryptamine Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein Gi/o Protein (Heterotrimeric) Receptor->G_Protein Activation (GTP Exchange) AC Adenylyl Cyclase G_Protein->AC Inhibition (-) cAMP cAMP Levels AC->cAMP Decrease PKA PKA Signaling cAMP->PKA Reduced Activity Response Physiological Response (Circadian/Sleep) PKA->Response Modulation

Caption: The Gi-coupled pathway where agonist binding inhibits Adenylyl Cyclase, reducing cAMP levels.[1][5][6][7]

Diagram 2: Competition Binding Workflow (With Stability Check)

This workflow emphasizes the critical esterase inhibition step unique to this acetoxy-analog.

Binding_Workflow Cells CHO-hMT1 Cells Lysis Membrane Prep (Tris/Mg Buffer) Cells->Lysis Mix Incubation (Membrane + Hot Ligand + Test Cmpd) Lysis->Mix Inhibitor ADD: PMSF/Eserine (Block Esterase) Inhibitor->Mix CRITICAL STEP Filter Vac Filtration (GF/C + PEI) Mix->Filter 60 min @ 25°C Count Gamma Counter (Calculate Ki) Filter->Count

Caption: Experimental workflow highlighting the mandatory inclusion of esterase inhibitors to prevent ligand hydrolysis.

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews.

  • Reppert, S. M., et al. (1994).[8][5] "Cloning and characterization of a mammalian melatonin receptor that mediates reproductive and circadian responses." Neuron.

  • Audinot, V., et al. (2003). "New selective ligands of human cloned melatonin MT1 and MT2 receptors." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Cheng, Z., et al. (2020). "Virtual discovery of melatonin receptor ligands to modulate circadian rhythms." Nature Communications.

  • IUPHAR/BPS Guide to Pharmacology. "Melatonin Receptors: Ligand Binding Data."

Sources

Validation

Comparative Guide: Structure-Activity Relationship (SAR) of N-Acetyl-5-acetoxytryptamine Derivatives

Executive Summary N-Acetyl-5-acetoxytryptamine represents a specialized chemical scaffold within the indolealkylamine family. While often overshadowed by its 5-methoxy analog (Melatonin ) and its deacetylated precursor (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Acetyl-5-acetoxytryptamine represents a specialized chemical scaffold within the indolealkylamine family. While often overshadowed by its 5-methoxy analog (Melatonin ) and its deacetylated precursor (N-Acetylserotonin or NAS), the 5-acetoxy derivatives occupy a critical niche as lipophilic prodrugs and metabolic probes.

This guide provides a technical comparison of N-Acetyl-5-acetoxytryptamine derivatives against clinical melatonergic standards (Melatonin, Ramelteon, Agomelatine). It synthesizes structure-activity relationships (SAR), receptor binding kinetics, and metabolic stability data to inform drug design strategies.

Structural Logic & SAR Analysis

The pharmacological activity of tryptamine derivatives at Melatonin receptors (MT


 and MT

) is governed by the precise electronic and steric configuration of the indole 3- and 5-positions.
The 5-Position Substituent: The "Functional Switch"

The core difference between Melatonin and the subject compound lies at the 5-position of the indole ring.

  • 5-Methoxy (Melatonin): The methyl ether is metabolically stable and provides the optimal electron density for hydrogen bonding within the MT receptor pocket (specifically interacting with transmembrane helices V and VI).

  • 5-Hydroxy (N-Acetylserotonin - NAS): Possesses high antioxidant capacity but suffers from rapid Phase II metabolism (glucuronidation/sulfation) and reduced blood-brain barrier (BBB) permeability compared to melatonin.

  • 5-Acetoxy (N-Acetyl-5-acetoxytryptamine):

    • Mechanism: The acetoxy group acts as a lipophilic mask for the hydroxyl group. It increases logP (lipophilicity), enhancing membrane permeability.

    • Bioactivity: In vitro, the bulky acetoxy group often reduces direct receptor affinity (

      
      ) due to steric clash within the binding pocket. However, in vivo, it functions as a prodrug, rapidly hydrolyzed by plasma esterases to release the active NAS.
      
SAR Decision Matrix

The following diagram illustrates the structural consequences of modifying the N-Acetyl-5-acetoxytryptamine scaffold.

SAR_Logic Scaffold N-Acetyl-5-acetoxytryptamine Scaffold Pos5 5-Position Modification (R-O-Indole) Scaffold->Pos5 Pos3 3-Amidoethyl Chain (N-Acetyl Group) Scaffold->Pos3 Methoxy 5-Methoxy (Melatonin) High MT1/MT2 Affinity Metabolically Stable Pos5->Methoxy Methylation Hydroxy 5-Hydroxy (NAS) High Antioxidant Low Bioavailability Pos5->Hydroxy Hydrolysis Acetoxy 5-Acetoxy (Prodrug) High Lipophilicity Hydrolyzes to NAS Pos5->Acetoxy Acetylation AmideLen Acyl Chain Length (> C3 decreases affinity) Pos3->AmideLen Rigid Rigidification (e.g., Ramelteon) Locks Active Conformation Increases Selectivity Pos3->Rigid

Figure 1: SAR Decision Matrix for Indolealkylamine Derivatives. The 5-acetoxy modification serves primarily to modulate pharmacokinetics rather than intrinsic receptor potency.

Comparative Performance Analysis

The following data compares N-Acetyl-5-acetoxytryptamine (as a representative acetoxy derivative) against standard melatonergics.

Table 1: Physicochemical and Pharmacological Profile
FeatureN-Acetyl-5-acetoxytryptamine Melatonin (Standard)Ramelteon (Clinical)N-Acetylserotonin (Metabolite)
Role Prodrug / Lipophilic AnalogEndogenous AgonistSynthetic AgonistPrecursor / Antioxidant
MT

Affinity (

)
> 10 nM (Low)0.08 nM0.014 nM~1-5 nM
MT

Affinity (

)
> 10 nM (Low)0.38 nM0.045 nM~5-10 nM
Half-Life (

)
Variable (Esterase dependent)20–50 min1–2.6 hours< 10 min
Lipophilicity (LogP) ~2.1 (High)1.62.60.8
Primary Metabolism Hydrolysis

NAS
6-HydroxylationCYP1A2 OxidationConjugation

*Note: Direct affinity of acetoxy derivatives is often lower than methoxy analogs due to steric hindrance. Efficacy is driven by conversion to the 5-hydroxy form (NAS) or direct antioxidant effects.

Key Insights:
  • Potency vs. Permeability: While Ramelteon exhibits superior binding affinity due to its rigidified indenofuran core, N-Acetyl-5-acetoxytryptamine offers a unique advantage in membrane permeability, potentially allowing for higher intracellular concentrations of the active antioxidant NAS upon hydrolysis.

  • Metabolic Fate: Melatonin is cleared via CYP450-mediated 6-hydroxylation. In contrast, 5-acetoxy derivatives bypass initial CYP metabolism but are susceptible to plasma esterases.

Experimental Protocols

To validate the SAR assertions above, the following protocols are recommended. These are designed to be self-validating systems where controls ensure data integrity.

Protocol A: Synthesis of N-Acetyl-5-acetoxytryptamine

Objective: Selective acetylation of the 5-hydroxyl group of N-acetylserotonin.

Reagents: N-Acetylserotonin (NAS), Acetic Anhydride (


), Pyridine, Dichloromethane (DCM).
  • Dissolution: Dissolve 1.0 eq of NAS in anhydrous DCM under Nitrogen atmosphere.

  • Base Addition: Add 3.0 eq of Pyridine (acts as solvent/base).

  • Acetylation: Dropwise add 1.2 eq of Acetic Anhydride at 0°C.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Validation: Disappearance of the polar NAS spot (

      
      ) and appearance of the less polar product (
      
      
      
      ).
  • Workup: Wash with 1N HCl (to remove pyridine), then saturated

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from EtOAc/Hexane.

Protocol B: Competitive Receptor Binding Assay ( -Iodomelatonin)

Objective: Determine


 values for MT

/MT

receptors.

System: CHO cells stably expressing human MT


 or MT

receptors.
  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Total Binding: Membrane prep + 50 pM

      
      -Iodomelatonin.
      
    • Non-Specific Binding (NSB): Add 10

      
      M Melatonin (saturating concentration).
      
    • Experimental: Add N-Acetyl-5-acetoxytryptamine at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) soaked in 0.5% polyethylenimine.

  • Analysis: Measure radioactivity via gamma counter.

    • Calculation:

      
       (Cheng-Prusoff equation).
      

Mechanism of Action: Signaling Pathway

Melatonin receptors are G-protein coupled receptors (GPCRs) that primarily couple to


 proteins. The following diagram details the downstream signaling cascade activated by these derivatives.

Signaling_Pathway Ligand Ligand (Melatonin/Analog) Receptor MT1 / MT2 Receptor Ligand->Receptor Binding GProtein Gi / Go Protein Receptor->GProtein Activation AC Adenylyl Cyclase GProtein->AC Inhibition cAMP cAMP (Decrease) AC->cAMP Downregulation PKA PKA Activity cAMP->PKA Reduced Activation CREB CREB Phosphorylation PKA->CREB Modulation

Figure 2: MT1/MT2 Receptor Signaling Cascade. Activation leads to inhibition of Adenylyl Cyclase and reduction of cAMP levels.

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews. Link

  • Hardeland, R. (2008). "Melatonin, hormone of darkness and more: occurrence, control of production, and effects." IUBMB Life. Link

  • Rivara, S., et al. (2007). "Melatonin receptor agonists: SAR and applications to the treatment of sleep-wake disorders." Current Topics in Medicinal Chemistry. Link

  • Zlotos, D. P., et al. (2014). "Melatonin agonists, antagonists, and ligands for allosteric modulation: SAR and therapeutic potential." Journal of Medicinal Chemistry. Link

  • Cayman Chemical. "N-acetyl Tryptamine Product Information & Binding Data." Cayman Chemical Datasheet. Link

Comparative

Validating the Dual-Target Specificity of N-Acetyl-5-acetoxytryptamine (NAS-Acetate): A Technical Guide

Topic: Validating the On-Target Effects of N-Acetyl-5-acetoxytryptamine Using Knockout Models Content Type: Publish Comparison Guide Executive Summary N-Acetyl-5-acetoxytryptamine (NAS-Acetate), a lipophilic ester prodru...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the On-Target Effects of N-Acetyl-5-acetoxytryptamine Using Knockout Models Content Type: Publish Comparison Guide

Executive Summary

N-Acetyl-5-acetoxytryptamine (NAS-Acetate), a lipophilic ester prodrug of N-acetylserotonin (NAS), occupies a unique pharmacological niche distinct from its methylated analog, Melatonin. While Melatonin primarily targets MT1/MT2 receptors to regulate circadian rhythms, NAS-Acetate (via rapid intracellular hydrolysis to NAS) exerts potent neurotrophic effects by activating the Tropomyosin receptor kinase B (TrkB).

Distinguishing these TrkB-mediated neuroprotective effects from classical MT-receptor signaling is the primary challenge in validation. This guide outlines a rigorous experimental framework using CRISPR/Cas9 knockout (KO) models to dissect the on-target specificity of NAS-Acetate, comparing it against industry standards like Melatonin and Ramelteon.

Comparative Analysis: NAS-Acetate vs. Standards

To validate NAS-Acetate, one must control for both MT-receptor activity and TrkB specificity. The following table contrasts NAS-Acetate with its primary alternatives.

FeatureN-Acetyl-5-acetoxytryptamine (NAS-Acetate) Melatonin Ramelteon 7,8-Dihydroxyflavone (7,8-DHF)
Primary Mechanism Dual Agonist: TrkB (via NAS) & MT1/MT2Selective Agonist: MT1/MT2Selective Agonist: MT1/MT2Selective Agonist: TrkB
Metabolic Activation Required (Esterase hydrolysis to NAS)None (Active parent)None (Active parent)None (Active parent)
Blood-Brain Barrier High (Lipophilic Ester)HighHighModerate
Key Physiological Effect Neuroprotection, Antidepressant, Circadian Reg.[1][2][3][4]Sleep Onset, Circadian Reg., AntioxidantSleep Onset (Insomnia)Neuroprotection, Cognitive Enhancement
Validation Challenge Distinguishing TrkB effects from MT1/MT2 effectsProving lack of TrkB bindingProving lack of antioxidant/TrkB effectsN/A (Positive Control for TrkB)
Mechanistic Pathway & Validation Logic

The biological activity of NAS-Acetate hinges on its conversion to NAS. In wild-type systems, the compound activates both G-protein coupled receptors (MT1/MT2) and receptor tyrosine kinases (TrkB). To validate "on-target" efficacy, we must selectively ablate these pathways.

Signaling Pathway Diagram

The following diagram illustrates the divergent signaling pathways and the specific nodes targeted for knockout validation.

NAS_Signaling cluster_Effectors Compound N-Acetyl-5-acetoxytryptamine (NAS-Acetate) NAS N-Acetylserotonin (NAS) Compound->NAS Hydrolysis MT1 MT1/MT2 Receptors (GPCR) NAS->MT1 Binding (High Affinity) TrkB TrkB Receptor (RTK) NAS->TrkB Agonism (High Affinity) Esterase Intracellular Esterases Gi Gi/Go Protein MT1->Gi ERK p-ERK1/2 TrkB->ERK Strong Activation AKT p-AKT TrkB->AKT Gi->ERK Weak Activation Outcome1 Sleep/Circadian Regulation Gi->Outcome1 CREB p-CREB ERK->CREB AKT->CREB Outcome2 Neuroprotection & Antidepressant Effect CREB->Outcome2

Caption: Divergent signaling of NAS-Acetate. Validation requires uncoupling the MT1/MT2 pathway (Red) from the TrkB pathway (Green).

Experimental Framework: Knockout Validation

To rigorously validate the compound, you cannot rely solely on pharmacological inhibitors (e.g., K252a for TrkB or Luzindole for MT receptors) due to potential off-target toxicity and incomplete inhibition. Genetic knockout is the gold standard.

Phase 1: In Vitro CRISPR/Cas9 Model Generation

Objective: Create isogenic cell lines to dissect signaling. Cell Line: HT-22 (Hippocampal neuronal line, lacks endogenous TrkB, requires transfection) or SH-SY5Y (Expresses both). Recommendation: Use SH-SY5Y for endogenous expression or primary cortical neurons from floxed mice.

Workflow:

  • Target 1 (TrkB): Guide RNA targeting Exon 1 of NTRK2.

  • Target 2 (MT1/MT2): Guide RNA targeting MTNR1A and MTNR1B.

  • Control: Non-targeting Scramble gRNA.

Phase 2: The "Rescue & Ablation" Assay Protocol

This protocol validates that NAS-Acetate's neuroprotective effects are TrkB-dependent and not MT-dependent.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed WT, NTRK2^(-/-), and MTNR1A/B^(-/-) SH-SY5Y cells in 6-well plates (5x10^5 cells/well).

    • Starve cells in serum-free media for 4 hours to reduce basal phosphorylation.

  • Treatment:

    • Group A (Vehicle): DMSO (<0.1%).

    • Group B (Reference): Melatonin (1 µM).

    • Group C (Test): NAS-Acetate (1 µM).

    • Group D (Pos Control): BDNF (50 ng/mL) or 7,8-DHF (500 nM).

    • Incubation: 15 minutes (for signaling) or 24 hours (for survival assays under oxidative stress).

  • Western Blot Readout (Signaling):

    • Lyse cells in RIPA buffer with phosphatase inhibitors.

    • Probe for p-TrkB (Tyr816) , p-ERK1/2 , and p-AKT .

    • Expected Result: NAS-Acetate increases p-TrkB/p-ERK in WT and MT-KO cells, but NOT in TrkB-KO cells. Melatonin should show minimal p-TrkB activation.

  • Functional Readout (Cell Survival):

    • Challenge cells with Glutamate (5 mM) or H2O2 (100 µM) to induce oxidative stress.

    • Co-treat with NAS-Acetate.

    • Measure viability via MTT or LDH release.

    • Validation Criteria: Neuroprotection is lost in NTRK2^(-/-) cells but preserved in MTNR1A/B^(-/-) cells.

Validation Logic Diagram

Validation_Logic Input Treat with NAS-Acetate WT Wild Type Cells Input->WT TrkB_KO TrkB (-/-) Cells Input->TrkB_KO MT_KO MT1/MT2 (-/-) Cells Input->MT_KO Signal_WT High p-TrkB High Survival WT->Signal_WT Signal_TrkB_KO NO p-TrkB Low Survival TrkB_KO->Signal_TrkB_KO Signal_MT_KO High p-TrkB High Survival MT_KO->Signal_MT_KO Conclusion VALIDATED: Effect is TrkB Mediated Signal_TrkB_KO->Conclusion Loss of Function Signal_MT_KO->Conclusion Retained Function

Caption: Logic flow for KO validation. Loss of efficacy in TrkB KO confirms the mechanism, while efficacy in MT KO rules out MT-dependency.

In Vivo Confirmation (Advanced Validation)

For drug development professionals, in vitro data must be substantiated in vivo.

  • Model: Ntrk2^flox/flox mice crossed with CaMKII-Cre (Forebrain specific TrkB KO).

  • Assay: Forced Swim Test (FST).

  • Rationale: NAS and its prodrugs exhibit antidepressant-like effects via TrkB.[1]

  • Protocol:

    • Administer NAS-Acetate (IP, 10-30 mg/kg).

    • Wait 30 mins.

    • Perform FST.

    • Result: Reduction in immobility time should be observed in Cre-negative (WT) littermates but abolished in Cre-positive (TrkB KO) mice.

References
  • Jang, S. W., et al. (2010). "N-acetylserotonin activates TrkB receptor in a circadian rhythm."[1] Proceedings of the National Academy of Sciences.

    • Foundational paper establishing N-acetylserotonin (the active metabolite) as a TrkB agonist.
  • Tosini, G., et al. (2012). "Melatonin receptors in the central nervous system." Molecular and Cellular Endocrinology.

    • Authoritative review on MT1/MT2 receptor distribution and signaling, essential for designing control experiments.
  • Gupta, D., et al. (2023). "Target identification of small molecules: an overview of the current applications in drug discovery." Journal of Translational Medicine.

    • Provides the methodological basis for using knockout libraries in small molecule target valid
  • ChemicalBook. "N-Acetyl-5-hydroxytryptamine (N-Acetylserotonin) Biological Activity."

    • Verifies the chemical relationship and biological activity of the parent compound.

Sources

Safety & Regulatory Compliance

Safety

Laboratory Disposal Guide: N-Acetyl-5-acetoxytryptamine

Executive Summary & Chemical Profile N-Acetyl-5-acetoxytryptamine (often referred to as N,O-Diacetylserotonin) is a structural analog of melatonin and an acetylated derivative of serotonin. While often used as an analyti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-Acetyl-5-acetoxytryptamine (often referred to as N,O-Diacetylserotonin) is a structural analog of melatonin and an acetylated derivative of serotonin. While often used as an analytical standard or synthetic intermediate, its structural similarity to potent neurohormones necessitates strict containment protocols.

Unlike simple organic solvents, the primary risk here is not acute toxicity or flammability, but bioactivity . Improper disposal into municipal water systems can contribute to endocrine disruption in aquatic ecosystems. Therefore, this compound must be managed as Non-Hazardous Pharmaceutical Waste destined for high-temperature incineration.

Chemical Identification Table
ParameterDetail
Chemical Name N-[2-(5-acetyloxy-1H-indol-3-yl)ethyl]acetamide
Common Synonyms N,O-Diacetylserotonin; 5-Acetoxy-N-acetyltryptamine
Chemical Class Indole alkaloid; Melatonin derivative
Bioactivity Melatonin receptor agonist/analog (Hormonal)
RCRA Status Non-Regulated (Not P-listed or U-listed), but requires "Best Management Practice" (BMP)
Waste Code NON-HAZ (or state-specific code for pharmaceutical waste)

Immediate Containment: Spill Response Protocol

Goal: Prevent surface contamination and aerosolization.

If N-Acetyl-5-acetoxytryptamine is spilled in the laboratory, do not treat it as a benign powder. Follow this specific chain of custody:

  • Isolate: Mark the area. If the spill is >10g or involves a solution >100mL, evacuate non-essential personnel.

  • PPE Up:

    • Respiratory: N95 mask (minimum) or P100 respirator if powder is fine/dusty. Reason: Indoles can be respiratory irritants and are bioactive upon inhalation.

    • Skin: Nitrile gloves (Double gloving recommended for solutions).

    • Eyes: Safety goggles (Standard ANSI Z87.1).

  • Neutralize/Collect:

    • Solids: Do not dry sweep. Use a wet wipe or damp paper towel to capture dust without aerosolizing it. Place directly into a rigid waste container.

    • Liquids: Absorb with vermiculite or chem-pads. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontaminate: Wash the surface with 10% bleach solution followed by 70% ethanol. Reason: Oxidation helps degrade the indole ring structure.

Routine Disposal Procedures

Goal: Zero discharge to sewer systems.

This protocol distinguishes between solid waste (pure compound) and liquid waste (reaction mixtures).

A. Solid Waste (Pure Substance or Contaminated Solids)

Method: High-Temperature Incineration.

  • Container: Clear, sealable polyethylene bag or rigid plastic jar.

  • Labeling: Must read "Non-Hazardous Pharmaceutical Waste - For Incineration Only."

  • Prohibition: NEVER dispose of in regular trash or biohazard bags (unless the biohazard stream is specifically slated for incineration, not autoclaving). Autoclaving does not guarantee the destruction of the chemical structure.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Method: Solvent-Based Incineration.

  • Segregation:

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste."

    • If dissolved in Non-Halogenated Solvents (Methanol, DMSO, Water): Segregate into "Non-Halogenated Organic Waste."

  • Trace Contamination: Aqueous rinses containing trace amounts (<0.1%) should be collected in the "Aqueous Chemical Waste" carboy, not poured down the sink.

Decision Logic & Workflow (Visualized)

The following diagram outlines the critical decision-making process for disposing of N-Acetyl-5-acetoxytryptamine.

DisposalWorkflow Start Waste Generated: N-Acetyl-5-acetoxytryptamine StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Powder / Debris StateCheck->Solid SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo Aqueous Aqueous Buffer/Water SolventCheck->Aqueous IncinerateHalo Dispose: Halogenated Waste Stream (High Temp Incineration) Halo->IncinerateHalo IncinerateOrg Dispose: Organic Waste Stream (Fuel Blending/Incineration) NonHalo->IncinerateOrg Aqueous->IncinerateOrg Do NOT Drain Pour Container Seal in Poly Bag/Jar Solid->Container IncineratePharm Dispose: Pharm Waste Stream (Destruction Incineration) Container->IncineratePharm Label: Pharm Waste

Figure 1: Decision tree for the segregation of indole-derivative waste streams. Note that all paths lead to incineration to ensure thermal destruction of the bioactive pharmacophore.

Scientific Rationale: Why Incineration?

As scientists, we must understand the why behind the protocol.

  • Bioaccumulation: Indole derivatives like N-Acetyl-5-acetoxytryptamine are lipophilic. If released into waterways via the sink, they can bypass standard wastewater treatment plant (WWTP) filtration.

  • Endocrine Disruption: Even at nanogram/liter concentrations, melatonin analogs can disrupt the circadian rhythms and reproductive cycles of aquatic life (fish and amphibians).

  • Thermal Destruction: The indole ring is stable. Chemical oxidation (bleach) is effective for surface cleaning but unreliable for bulk disposal. High-temperature incineration (>1000°C) is the only method validated to break the indole core into benign combustion products (CO2, H2O, NOx).

Verification & Record Keeping

To ensure this protocol is a "self-validating system":

  • Mass Balance: Log the incoming mass of the standard vs. the mass disposed of. Significant discrepancies indicate uncontained loss (spills or aerosolization).

  • Manifesting: Ensure your waste contractor lists "Non-Hazardous Pharmaceutical Waste" on the manifest. Keep these records for 3 years (or per local regulation).

References

  • U.S. Environmental Protection Agency (EPA). (2019).[1] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[2][Link]

  • PubChem. (n.d.).[3] Compound Summary: Melatonin (N-Acetyl-5-methoxytryptamine).[4][3][5][6][7][8] (Used for analog chemical property verification). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[Link]

Sources

Handling

Technical Advisory: Safe Handling &amp; Operational Logistics for N-Acetyl-5-acetoxytryptamine

Executive Summary: Immediate Action Required N-Acetyl-5-acetoxytryptamine (also known as N,O-Diacetylserotonin ) is a structural analog of Melatonin and N-Acetylserotonin.[1] While often used as a metabolic probe or synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Required

N-Acetyl-5-acetoxytryptamine (also known as N,O-Diacetylserotonin ) is a structural analog of Melatonin and N-Acetylserotonin.[1] While often used as a metabolic probe or synthetic intermediate, it possesses significant biological activity potential due to its ability to hydrolyze into N-Acetylserotonin (a TrkB receptor agonist).[1]

Critical Directive: Treat this compound as a Potent Bioactive Agent (OEB 3) . Do not handle on open benchtops. All solid-phase manipulation requires a certified chemical fume hood or HEPA-filtered balance enclosure.[1]

Part 1: Chemical Profile & Risk Logic

To handle this chemical safely, you must understand its behavior.[2] It is not Melatonin (N-Acetyl-5-methoxytryptamine), but a diacetylated derivative.[1]

FeatureSpecificationOperational Implication
Chemical Name N-Acetyl-5-acetoxytryptamineVerify Identity: Check CAS 28026-16-6 .[1] Do not confuse with Melatonin (CAS 73-31-4).[1][3][4]
Physical State Crystalline PowderInhalation Risk: High electrostatic potential; easily aerosolized during weighing.[1]
Solubility DMSO, Ethanol, MethanolPermeation Risk: Solvents like DMSO carry solutes through skin.
Stability Moisture SensitiveHydrolysis Risk: In presence of water/plasma, the 5-acetoxy group hydrolyzes to form N-Acetylserotonin.[1]

The "Why" Behind the Safety: The primary risk is not acute lethality, but neuroactive modulation .[1] Upon systemic absorption, esterases rapidly cleave the 5-acetoxy group, releasing N-Acetylserotonin, which modulates circadian rhythms and BDNF signaling pathways.[1] Strict containment prevents unintended physiological effects on the researcher.[1]

Part 2: The PPE Matrix

Standard laboratory attire (coat, goggles) is insufficient. Adhere to this matrix.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory Engineering Control Primary: Chemical Fume Hood or Vented Balance Enclosure.PPE Secondary: N95/P100 (if outside hood).[1]The compound is a fine particulate.[1] Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.[1]
Ocular Chemical Splash Goggles (Indirect Vent).Prevent mucosal absorption via the tear ducts.[1] Standard safety glasses allow side-entry of airborne dust.[1]
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (0.11mm)2. Outer: Nitrile (Extended Cuff)Solvent Carrier Effect: If solubilizing in DMSO, the solvent renders single gloves ineffective. The air gap between gloves provides breakthrough time.[1]
Dermal (Body) Tyvek® Sleeve Covers or Lab Coat with knit cuffs.Prevents powder accumulation on wrists/forearms, a common contact dermatitis site during weighing.
Part 3: Operational Protocol (Step-by-Step)
Phase A: Weighing & Solubilization

Goal: Create a stock solution without contaminating the workspace.[1]

  • Static Mitigation: Place an ionizing bar or antistatic gun inside the balance enclosure.[1] Indole derivatives are prone to static cling, causing "jumping" of powder.

  • Taring: Tare the vial with the cap on to account for all weight. Open the vial only inside the hood.[1]

  • Transfer: Use a disposable antistatic spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

  • Solubilization:

    • Preferred Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

    • Technique: Add solvent down the side of the vial to wash down adherent powder.[1] Vortex with cap tightly sealed.

    • Caution: The solution is now a transdermal vector .[1] A drop on the skin will carry the compound directly into the bloodstream.[1]

Phase B: Deactivation & Cleanup

Goal: Hydrolyze and remove residues.[1]

  • Dry Residue: Wipe with a dry tissue first to remove bulk powder.[1]

  • Chemical Deactivation: Apply a 10% Sodium Carbonate solution or mild alkaline detergent.[1]

    • Mechanism:[1][2][5][6] Mild base accelerates the hydrolysis of the acetoxy ester, converting the lipophilic parent compound into the more polar (and easier to clean) N-acetylserotonin/acetate mixture.[1]

  • Final Wash: Rinse with 70% Ethanol followed by water.[1]

Part 4: Visualization & Logic Flows[1]
Diagram 1: PPE Decision Logic

Use this flow to determine necessary protection based on the state of matter.[1]

PPE_Decision_Matrix Start Handling N-Acetyl-5-acetoxytryptamine State Select Physical State Start->State Solid Solid / Powder State->Solid Weighing Solution Solution (DMSO/EtOh) State->Solution Pipetting Hood REQUIRED: Fume Hood / Balance Enclosure Solid->Hood Glove Double Nitrile Gloves (Breakthrough Prevention) Solution->Glove Resp N95/P100 Respirator (If hood unavailable) Hood->Resp Contingency Only Sleeves Tyvek Sleeve Covers Glove->Sleeves

Caption: Decision matrix for selecting PPE based on physical state. Red indicates high inhalation risk; Yellow indicates high permeation risk.[1]

Diagram 2: Emergency Spill Response

Immediate actions for containment.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Type->Powder Liquid Liquid (Solvent) Type->Liquid Action1 Cover with wet paper towel (Prevent Aerosol) Powder->Action1 Action2 Absorb with Vermiculite or Absorbent Pads Liquid->Action2 Clean Wipe with 10% Na2CO3 (Hydrolysis) Action1->Clean Action2->Clean Dispose Dispose as Hazardous Chemical Waste Clean->Dispose

Caption: Step-by-step spill response protocol emphasizing aerosol containment for powders and absorption for liquids.

Part 5: References & Verification[1][3]
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 105815, 5-Methoxy-N-acetyltryptamine (Analog Reference).[1] Retrieved from [Link]

    • Note: Used for structural analog toxicity extrapolation due to the close metabolic relationship between N-acetyl-5-acetoxytryptamine and Melatonin.[1]

    • Note: Primary metabolite reference. Confirms "Irritant" status and handling requirements for the deacetylated core.

  • Veeprho Laboratories. N,O-Diacetyl Serotonin (CAS 28026-16-6) Reference Standard.[1] Retrieved from [Link]

    • Note: Verification of specific CAS 28026-16-6 identity as N,O-Diacetyl Serotonin.[1]

    • Note: Protocol source for solubility in DMSO and stability concerns.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyl-5-acetoxytryptamine
Reactant of Route 2
Reactant of Route 2
N-Acetyl-5-acetoxytryptamine
© Copyright 2026 BenchChem. All Rights Reserved.